molecular formula C11H11NO4 B1306492 4,6-Dimethoxy-1H-indole-2-carboxylic acid CAS No. 105776-11-2

4,6-Dimethoxy-1H-indole-2-carboxylic acid

Cat. No.: B1306492
CAS No.: 105776-11-2
M. Wt: 221.21 g/mol
InChI Key: GDCKIKSQIWWVNR-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-1H-indole-2-carboxylic acid (CAS 105776-11-2) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 11 H 11 NO 4 with a molecular weight of 221.209 g/mol . The compound features an indole scaffold substituted with methoxy groups at the 4 and 6 positions and a critical carboxylic acid moiety at the 2-position. The indole-2-carboxylic acid core is a privileged structure in pharmaceutical research. This scaffold is a key pharmacophore in the development of potent and selective inhibitors of anti-apoptotic proteins like Mcl-1, which is a promising therapeutic target in oncology . Furthermore, indole-2-carboxylic acid derivatives have been extensively explored as potent antagonists for the CysLT1 receptor, a established target for inflammatory conditions such as asthma . The carboxylic acid group is often essential for high-affinity receptor binding, frequently mimicking biological carboxylic acids like those in endogenous lipid mediators . As a synthetic intermediate, the methoxy substituents on the indole ring of this compound offer sites for further functionalization, allowing researchers to fine-tune the electronic properties and lipophilicity of their target molecules. This makes this compound a versatile starting material for constructing diverse compound libraries aimed at hit-finding and lead optimization campaigns. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-6-3-8-7(10(4-6)16-2)5-9(12-8)11(13)14/h3-5,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCKIKSQIWWVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C(N2)C(=O)O)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390176
Record name 4,6-Dimethoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105776-11-2
Record name 4,6-Dimethoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of a Functionalized Indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4,6-Dimethoxy-1H-indole-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and molecular probes. Its electron-rich nature provides a versatile platform for chemical modification. The strategic introduction of substituents, such as methoxy and carboxylic acid groups, allows for the fine-tuning of electronic properties, solubility, and biological target interactions.[1]

This guide focuses on This compound , a molecule of significant interest. The methoxy groups at the 4- and 6-positions act as powerful electron-donating groups, which significantly enhances the nucleophilicity and reactivity of the indole ring, particularly at the C7 position.[2] The carboxylic acid at the C2-position serves as a critical synthetic handle for derivatization, enabling the construction of amides, esters, and other functional groups essential for developing novel therapeutic agents.[1][3] This document provides a comprehensive overview of its core chemical properties, synthesis, spectral characteristics, and reactivity, offering field-proven insights for its application in research and drug discovery.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. The properties for this compound are summarized below.

PropertyValueSource
CAS Number 105776-11-2[4]
Molecular Formula C₁₁H₁₁NO₄[5][6]
Molecular Weight 221.21 g/mol [5][6]
Melting Point 204-205 °C[5]
Boiling Point (Predicted) 481.9 ± 40.0 °C[5]
Density (Predicted) 1.362 ± 0.06 g/cm³[5]
pKa (Predicted) 4.61 ± 0.30[5]
SMILES COC1=CC2=C(C=C(N2)C(=O)O)C(=C1)OC[4]

Synthesis Pathway: A Mechanistic Approach

The construction of the 4,6-dimethoxyindole-2-carboxylic acid scaffold is most effectively achieved through a convergent synthesis that combines the Japp-Klingemann reaction with the Fischer indole synthesis . This classic route is highly reliable for producing indole-2-carboxylates from appropriately substituted anilines.[7]

The causality for this strategic choice lies in its efficiency:

  • Starting Material Selection : 3,5-dimethoxyaniline is the logical precursor, as its methoxy groups will become the 4- and 6-substituents on the final indole ring.

  • Japp-Klingemann Reaction : This reaction reliably converts the diazonium salt of 3,5-dimethoxyaniline and a β-keto-ester (like ethyl 2-methylacetoacetate) into a hydrazone intermediate. This avoids the often-problematic direct synthesis and handling of substituted hydrazines.

  • Fischer Indole Synthesis : The resulting hydrazone undergoes an acid-catalyzed intramolecular cyclization. This[8][8]-sigmatropic rearrangement is a robust and high-yielding method for forming the indole core.[7]

  • Saponification : The final step is a simple hydrolysis of the ethyl ester to yield the target carboxylic acid.[9]

G cluster_0 Part 1: Hydrazone Formation cluster_1 Part 2: Indole Ring Closure A 3,5-Dimethoxyaniline B Diazonium Salt Formation (NaNO₂, HCl, 0-5°C) A->B C 3,5-Dimethoxyphenyl- diazonium Chloride B->C D Japp-Klingemann Reaction (+ Ethyl 2-methylacetoacetate, NaOAc) C->D E Arylhydrazone Intermediate D->E F Fischer Indole Synthesis (Polyphosphoric Acid, Heat) E->F Cyclization Precursor G Ethyl 4,6-Dimethoxy-1H- indole-2-carboxylate F->G Indole Formation H Saponification (KOH, EtOH/H₂O, Reflux) G->H I 4,6-Dimethoxy-1H- indole-2-carboxylic acid H->I

Caption: Synthetic workflow for the target molecule.
Protocol: Synthesis of this compound

Part A: Arylhydrazone Synthesis (Japp-Klingemann Reaction)

  • Diazotization : Dissolve 3,5-dimethoxyaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5°C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the 3,5-dimethoxyphenyldiazonium chloride solution.

  • Coupling : In a separate flask, dissolve ethyl 2-methylacetoacetate (1.1 eq) and sodium acetate (3.0 eq) in ethanol and water. Cool this solution to 0-5°C.

  • Reaction : Slowly add the cold diazonium salt solution to the β-keto-ester solution with vigorous stirring. Maintain the temperature below 10°C. A colored precipitate of the arylhydrazone should form.

  • Isolation : After stirring for 2-3 hours, collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. The resulting arylhydrazone is typically used in the next step without further purification.

Part B: Cyclization and Hydrolysis (Fischer Indole Synthesis)

  • Cyclization : Add the dried arylhydrazone (1.0 eq) to polyphosphoric acid (PPA) at 80-90°C. Stir the mixture at this temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : Carefully pour the hot reaction mixture onto crushed ice with stirring. The crude ethyl 4,6-dimethoxy-1H-indole-2-carboxylate will precipitate.

  • Extraction : Neutralize the aqueous slurry with a base (e.g., NaOH solution) and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Saponification : Dissolve the purified ethyl ester in a mixture of ethanol and aqueous potassium hydroxide (e.g., 2M KOH). Reflux the mixture for 2-4 hours until TLC indicates complete consumption of the starting material.[9]

  • Final Isolation : Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with cold HCl (e.g., 2M HCl) to a pH of ~2-3. The target compound, this compound, will precipitate as a solid. Collect the product by filtration, wash with cold water, and dry to a constant weight.

Spectroscopic Characterization

Elucidation of the molecular structure is paramount for confirming synthesis and purity. The expected spectroscopic signatures for the title compound are detailed below, based on data from analogous indole derivatives.[10][11][12]

Technique Expected Features
¹H NMR (DMSO-d₆)~12.0-13.0 ppm (s, 1H) : Carboxylic acid proton (-COOH). ~11.5 ppm (s, 1H) : Indole N-H proton. ~7.0-7.2 ppm (s, 1H) : C3-H proton. ~6.5 ppm (d, 1H) : C7-H proton. ~6.2 ppm (d, 1H) : C5-H proton. ~3.8 ppm (s, 6H) : Two methoxy group protons (-OCH₃).
¹³C NMR (DMSO-d₆)~163 ppm : Carboxylic acid carbonyl carbon (C=O). ~155-160 ppm : C4 and C6 carbons attached to methoxy groups. ~140 ppm : C7a quaternary carbon. ~130 ppm : C2 carbon. ~115 ppm : C3a quaternary carbon. ~103 ppm : C3 carbon. ~95 ppm : C7 carbon. ~90 ppm : C5 carbon. ~55 ppm : Methoxy carbons (-OCH₃).
FT-IR (KBr, cm⁻¹)~3300-3400 : N-H stretching. ~2500-3300 (broad) : O-H stretching of the carboxylic acid dimer. ~1670-1690 : C=O stretching of the carboxylic acid. ~1600, ~1450 : C=C aromatic ring stretching. ~1200-1300 : C-O stretching of the methoxy groups.
Mass Spec. (ESI-)[M-H]⁻ : Expected at m/z 220.06.

Rationale for Spectral Assignments :

  • The electron-donating methoxy groups at C4 and C6 cause a significant upfield shift (lower ppm) for the aromatic protons (C5-H and C7-H) compared to unsubstituted indole.[12]

  • The C3-H proton typically appears as a singlet in 2-carboxyindoles.

  • The broadness of the -OH and the position of the C=O stretch in the IR spectrum are characteristic of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[13][14]

Chemical Reactivity: A Tale of Two Moieties

The reactivity of this compound is dictated by two primary sites: the electron-rich indole nucleus and the versatile carboxylic acid group.

Caption: Duality of reactivity in the target molecule.
Reactions of the Indole Nucleus

The powerful activating effect of the 4- and 6-methoxy groups directs electrophilic substitution primarily to the C7 position, with secondary reactivity at C3 if unsubstituted.[2][8] This provides a regioselective handle for further functionalization.

Featured Protocol: Mannich Reaction at C7

The Mannich reaction is a cornerstone of indole chemistry, installing an aminomethyl group that is a valuable synthetic intermediate.

  • Reagent Preparation : In a round-bottom flask, cool a mixture of dimethylamine (1.2 eq, as an aqueous solution) and formaldehyde (1.2 eq, as an aqueous solution) in acetic acid to 0°C.

  • Reaction : Add a solution of this compound (1.0 eq) in acetic acid dropwise to the cold Mannich reagent.

  • Execution : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Work-up : Pour the reaction mixture into an ice-cold solution of NaOH to neutralize the acid and precipitate the product.

  • Isolation : Collect the solid by filtration, wash with cold water, and dry. The product, 7-((dimethylamino)methyl)-4,6-dimethoxy-1H-indole-2-carboxylic acid, can be purified by recrystallization if necessary.

Reactions of the Carboxylic Acid Group

The C2-carboxylic acid is a gateway for constructing libraries of compounds for screening. Amide coupling and esterification are two of the most critical transformations.

Featured Protocol: Amide Coupling using EDC/HOBt

This protocol is a reliable method for forming amide bonds, even with less reactive amines, by minimizing side reactions and racemization.[15] The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent with hydroxybenzotriazole (HOBt) as an additive is standard practice in medicinal chemistry.[3]

G A Carboxylic Acid + EDC B O-Acylisourea Intermediate (Highly Reactive) A->B Activation C Reaction with HOBt B->C Additive Trapping D HOBt Active Ester C->D Additive Trapping E Reaction with Amine (R-NH₂) D->E F Tetrahedral Intermediate E->F G Amide Product F->G H EDC-Urea Byproduct F->H

Caption: Amide coupling workflow using EDC/HOBt.
  • Setup : Dissolve this compound (1.0 eq), HOBt (1.1 eq), and the desired primary or secondary amine (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Activation : Cool the solution to 0°C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise.

  • Reaction : Allow the mixture to slowly warm to room temperature and stir under an inert atmosphere (e.g., Nitrogen) for 12-18 hours.

  • Quenching : Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by silica gel column chromatography or recrystallization.

Applications in Research and Drug Discovery

The structural features of this compound make it a compelling starting point for several therapeutic areas:

  • Antioxidant and Neuroprotective Agents : Dimethoxy-substituted indoles have shown potential as antioxidant and anticholinesterase agents, making them relevant for neurodegenerative disease research.[16][17]

  • Antiviral Agents : The indole-2-carboxylic acid scaffold is a known inhibitor of HIV-1 integrase, a critical viral enzyme.[18]

  • Anticancer Research : Many complex indole alkaloids with potent anticancer activity are built upon functionalized indole precursors.[16]

This guide provides the foundational chemical knowledge required to effectively utilize this compound as a strategic building block in the synthesis of novel, high-value molecules for scientific and pharmaceutical development.

References

Sources

An In-Depth Technical Guide to the NMR Analysis of 4,6-Dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the arsenal of the modern chemist, providing unparalleled insight into molecular structure. This guide offers a detailed exploration of the ¹H and ¹³C NMR analysis of 4,6-dimethoxy-1H-indole-2-carboxylic acid, a substituted indole derivative of interest in medicinal chemistry and materials science. As a senior application scientist, my objective is not merely to present data but to illuminate the underlying principles that govern the spectral features of this molecule. By understanding the "why" behind the chemical shifts and coupling patterns, researchers can leverage NMR to its fullest potential for structural elucidation and purity assessment. This document is structured to be a practical and scientifically rigorous resource, blending theoretical knowledge with actionable protocols.

Molecular Structure and its Influence on the NMR Spectrum

This compound possesses a rigid bicyclic indole core, substituted with two electron-donating methoxy groups on the benzene ring and an electron-withdrawing carboxylic acid group on the pyrrole ring. This specific arrangement of functional groups creates a distinct electronic environment for each proton and carbon atom, which is directly reflected in their NMR chemical shifts.

The methoxy groups at positions 4 and 6 significantly increase the electron density of the benzene portion of the indole ring through resonance effects. This increased electron density leads to a shielding effect on the aromatic protons, causing them to resonate at a higher field (lower ppm) than in unsubstituted indole. Conversely, the carboxylic acid group at position 2 is strongly electron-withdrawing, deshielding the adjacent proton at position 3. The indole N-H proton is also significantly deshielded and often exhibits a broad signal due to hydrogen bonding and exchange phenomena.

Molecular Structure and Proton Numbering

A schematic of this compound with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for each of its non-equivalent protons. The expected chemical shifts are influenced by the electronic effects of the substituents as previously discussed. The analysis below is based on data from closely related indole derivatives.[1][2][3]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N1-H 11.0 - 12.0broad singlet (br s)-Acidic proton, subject to hydrogen bonding and exchange. Its chemical shift can be concentration and solvent dependent.
H3 ~7.0singlet (s)-Located on the electron-rich pyrrole ring and adjacent to the electron-withdrawing carboxylic acid group.
H7 ~6.8doublet (d)J ≈ 2.0Meta-coupled to H5. Shielded by the adjacent methoxy group at C6.
H5 ~6.4doublet (d)J ≈ 2.0Meta-coupled to H7. Shielded by the two flanking methoxy groups.
4-OCH₃ ~3.8singlet (s)-Protons of the methoxy group at C4.
6-OCH₃ ~3.8singlet (s)-Protons of the methoxy group at C6. The two methoxy signals may be distinct or overlap.
COOH 12.0 - 13.0broad singlet (br s)-Highly deshielded acidic proton of the carboxylic acid. Signal may disappear upon D₂O exchange.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom. The predicted values are based on analyses of similar indole structures.[2][3]

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2 ~138Attached to the electronegative nitrogen and the carboxylic acid group, leading to deshielding.
C3 ~105Shielded carbon on the pyrrole ring.
C3a ~125Bridgehead carbon.
C4 ~155Attached to an oxygen atom of a methoxy group, resulting in significant deshielding.
C5 ~95Shielded by the two adjacent methoxy groups.
C6 ~158Attached to an oxygen atom of a methoxy group, resulting in significant deshielding.
C7 ~98Shielded by the adjacent methoxy group at C6.
C7a ~130Bridgehead carbon.
4-OCH₃ ~55Typical chemical shift for a methoxy carbon.
6-OCH₃ ~55Typical chemical shift for a methoxy carbon. The two methoxy signals may be distinct or overlap.
COOH ~165Carbonyl carbon of the carboxylic acid, highly deshielded.

Experimental Protocol for NMR Analysis

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is crucial. The following provides a step-by-step methodology for the NMR analysis of this compound.

4.1. Sample Preparation

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent due to the compound's polarity and to ensure the observation of the exchangeable N-H and COOH protons.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.

  • Dissolution: Ensure complete dissolution of the sample, using gentle vortexing or sonication if necessary.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

4.2. NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 240 ppm (centered around 120 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

4.3. 2D NMR Experiments (Optional but Recommended)

For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1H NMR transfer->H1_NMR C13_NMR 13C NMR transfer->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC assign Assign Signals COSY->assign HSQC->assign HMBC->assign process Fourier Transform & Phasing integrate Integration & Peak Picking process->integrate integrate->assign structure Structure Verification assign->structure

A workflow diagram for the NMR analysis of this compound.

Conclusion and Outlook

This guide provides a comprehensive framework for the NMR analysis of this compound. By combining predictive analysis based on established principles with a robust experimental protocol, researchers can confidently elucidate and verify the structure of this and related molecules. The presented data and methodologies serve as a valuable resource for those working in drug discovery, organic synthesis, and analytical chemistry. Further investigations employing advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could provide additional insights into the spatial arrangement of the molecule.

References

  • Tüylü, A. et al. (2018). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33:1, 1085-1092. [Link]

  • Li, J. et al. (2019). A divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyzed cascade reaction. HETEROCYCLES, 98(7), 899-915. [Link]

  • Al-Hourani, B. J. et al. (2019). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 24(21), 3883. [Link]

  • Wang, L. et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • PubChem (2023). 4-Methoxy-1H-indole-2-carboxylic acid. [Link]

Sources

4,6-Dimethoxy-1H-indole-2-carboxylic acid crystal structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 4,6-Dimethoxy-1H-indole-2-carboxylic Acid

Abstract: The indole scaffold is a cornerstone of medicinal chemistry, forming the basis for numerous pharmaceuticals. The specific substitution pattern of methoxy groups on the indole ring, as seen in this compound, can significantly influence molecular conformation, intermolecular interactions, and, consequently, its pharmacological activity. To date, a public crystal structure for this specific compound has not been reported, representing a gap in the structural understanding of this important class of molecules. This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and structural determination of this compound via single-crystal X-ray diffraction (SC-XRD). It is intended for researchers, scientists, and drug development professionals seeking to perform this analysis and leverage the resulting structural insights for rational drug design and materials science. The guide emphasizes not only the procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible approach.

Part 1: Synthesis and Characterization

The journey to a crystal structure begins with the synthesis and rigorous purification of the target compound. The presence of impurities is a primary inhibitor of single crystal growth. The most common route to N-unsubstituted indole-2-carboxylic acids is the Reissert indole synthesis.

Synthetic Protocol: A Modified Reissert Indole Synthesis

The Reissert synthesis provides a reliable pathway to the target molecule, starting from 2-nitro-3,5-dimethoxytoluene. The key is the reductive cyclization of a diethyl oxalate condensation product.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis Stage cluster_purification Purification & Verification A 1. Condensation 2-nitro-3,5-dimethoxytoluene + Diethyl Oxalate (Base: NaOEt) B 2. Reductive Cyclization Intermediate + H2/Pd-C A->B C 3. Saponification Ester Hydrolysis (NaOH) B->C D 4. Acidification (HCl) to precipitate product C->D E 5. Recrystallization (e.g., from Ethanol/Water) D->E Crude Product F 6. Purity Assessment (HPLC, LC-MS) E->F G 7. Structural Verification (¹H NMR, ¹³C NMR, FT-IR, HRMS) F->G H Ready for Crystallization G->H Verified Pure Compound

Caption: Workflow from synthesis to verified pure compound.

Step-by-Step Protocol:

  • Condensation: To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add 2-nitro-3,5-dimethoxytoluene. Stir the mixture at room temperature, then add diethyl oxalate dropwise. The reaction is typically stirred overnight, resulting in the formation of a sodium salt intermediate.

  • Reductive Cyclization: The intermediate is then subjected to catalytic hydrogenation. The crude product from the previous step is dissolved in a suitable solvent like acetic acid and hydrogenated using a palladium on carbon (Pd/C) catalyst. This step simultaneously reduces the nitro group and facilitates the cyclization to form the indole ester.

  • Saponification: The resulting ethyl 4,6-dimethoxy-1H-indole-2-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base, such as aqueous sodium hydroxide (NaOH), typically under reflux.

  • Purification: After cooling, the reaction mixture is acidified with a strong acid like hydrochloric acid (HCl) to a pH of ~2-3. This precipitates the crude this compound, which can be collected by filtration.

  • Recrystallization: The crude product is then recrystallized from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity. The purity should be confirmed to be >98% by HPLC before proceeding.

Spectroscopic Verification

Before attempting crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed.

Technique Purpose Expected Observations
¹H NMR Confirms proton environmentSignals corresponding to the indole NH, aromatic protons, methoxy groups, and the carboxylic acid proton.
¹³C NMR Confirms carbon backboneResonances for all unique carbon atoms in the molecule, including the two methoxy groups and the carboxyl carbon.
FT-IR Identifies functional groupsCharacteristic stretches for N-H (indole), C=O (carboxylic acid), O-H (carboxylic acid), and C-O (methoxy).
HRMS Confirms molecular formulaProvides a high-resolution mass-to-charge ratio that matches the calculated exact mass of C₁₁H₁₁NO₄.

Part 2: Crystallization Strategies

Growing a single crystal suitable for X-ray diffraction is often the most challenging step. A suitable crystal should be a single, well-formed block, typically 0.1-0.3 mm in each dimension, with no visible cracks or defects. For a molecule like this compound, which possesses both hydrogen bond donors (N-H, O-H) and acceptors (C=O, methoxy oxygens), several crystallization techniques are viable.

Choosing a Crystallization Method

The key is to approach a supersaturated state slowly, allowing for the orderly arrangement of molecules into a crystal lattice rather than rapid precipitation of an amorphous solid.

Method Description Suitability for Target
Slow Evaporation A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.High. Simple and effective. Solvents like acetone, ethyl acetate, or methanol could be successful.
Vapor Diffusion A concentrated solution of the compound (in a less volatile solvent) is placed in a sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Very High. Offers excellent control over the rate of crystallization. A system like methanol (solvent) and diethyl ether (anti-solvent) is a promising starting point.
Cooling A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.Moderate. Can sometimes lead to rapid precipitation, but can be effective if the cooling rate is well-controlled.

Experimental Workflow for Crystal Growth

A Prepare Saturated Solution (e.g., in Acetone) B Filter Solution (0.2 µm filter) Remove particulate matter A->B C Select Crystallization Method B->C D Slow Evaporation (Vial with pierced lid) C->D E Vapor Diffusion (Vial within a jar of anti-solvent) C->E F Slow Cooling (Dewar or insulated box) C->F G Monitor for Crystal Growth (Days to Weeks) D->G E->G F->G H Harvest Crystal (Using a loop) G->H I I H->I Proceed to Diffraction

Caption: General workflow for single crystal growth.

Part 3: Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, the process of determining its three-dimensional structure begins.

Data Collection
  • Crystal Mounting: A single, high-quality crystal is carefully selected under a microscope and mounted on a cryoloop.

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This is a critical step that minimizes atomic thermal motion and reduces radiation damage from the X-ray beam, leading to higher quality data.

  • Diffractometer Setup: The mounted crystal is placed on a goniometer head in a single-crystal X-ray diffractometer. Modern diffractometers are equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., a CCD or CMOS detector).

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The software automatically indexes the diffraction spots to determine the unit cell parameters and the Bravais lattice. A full sphere of data is collected to ensure data completeness and redundancy.

Structure Solution and Refinement

The collected diffraction data (a set of intensities and positions) must be translated into an atomic model.

  • Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, correcting for experimental factors (like Lorentz and polarization effects), and merging equivalent reflections. This step yields a file containing the unique reflection data (hkl indices and their intensities).

  • Structure Solution: This is the process of solving the "phase problem." Since detectors only measure the intensity (amplitude squared) of the diffracted X-rays, the phase information is lost. Direct methods are typically used for small molecules like this. These methods use statistical relationships between the intensities to derive initial phase estimates. This initial solution usually reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process. In this iterative process, atomic parameters (positional coordinates, thermal displacement parameters) are adjusted to improve the agreement between the observed structure factors (F_obs) and the calculated structure factors (F_calc) from the model. The quality of the fit is monitored by the R-factor (R1). Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow for Structure Determination

A 1. Data Collection (Diffractometer) B 2. Data Reduction (Integration & Scaling) A->B C 3. Space Group Determination B->C D 4. Structure Solution (Direct Methods, e.g., SHELXT) C->D E 5. Structure Refinement (Full-Matrix Least-Squares, e.g., SHELXL) D->E F Anisotropic Refinement (Non-hydrogen atoms) E->F G Hydrogen Atom Placement F->G H Final Refinement Cycles G->H I Validation (checkCIF) H->I J Final Crystallographic Information File (CIF) I->J

Caption: From raw diffraction data to a final CIF file.

Part 4: Analysis of the Crystal Structure: Expected Features

While the precise structure is unknown, we can predict key features based on the molecular structure and known crystal structures of related compounds, such as indole-2-carboxylic acid.

Molecular Geometry
  • Planarity: The indole ring system is expected to be largely planar. The carboxylic acid group may be twisted slightly out of the plane of the indole ring. The degree of this torsion angle is a key parameter to determine as it can influence intermolecular interactions.

  • Bond Lengths and Angles: The bond lengths and angles should conform to standard values for sp² hybridized carbons and nitrogens. The C=O bond of the carboxylic acid will be significantly shorter than the C-O single bond. The positions of the methoxy groups may cause minor distortions in the benzene ring portion of the indole scaffold due to steric effects.

Intermolecular Interactions and Crystal Packing

The crystal packing will be dominated by hydrogen bonding.

  • Carboxylic Acid Dimer: A very common and highly probable interaction is the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a robust supramolecular synthon.

  • Indole N-H Interactions: The indole N-H group is a hydrogen bond donor. It will likely form a hydrogen bond to an available acceptor, such as the carbonyl oxygen of a neighboring molecule's carboxylic acid group or possibly a methoxy oxygen. This interaction is crucial for building the extended three-dimensional network.

  • π-π Stacking: The planar indole rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of the methoxy groups may influence the offset of this stacking.

Hypothetical Hydrogen Bonding Scheme

cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C N1 N-H O3 C=O N1->O3 Indole to Carbonyl (N-H···O) O1 C=O OH1 O-H O2 C=O OH1->O2 Carboxylic Acid Dimer (Strong O-H···O) N2 N-H OH2 O-H OH2->O1

Caption: Predicted primary hydrogen bonding interactions.

Part 5: Conclusion and Significance

Determining the crystal structure of this compound provides definitive proof of its molecular structure, conformation, and the precise nature of its intermolecular interactions. This information is invaluable for:

  • Drug Development: Understanding the three-dimensional shape and hydrogen bonding capabilities allows for the rational design of analogues that can fit into the binding pocket of a biological target.

  • Polymorphism Screening: Different crystal packing arrangements (polymorphs) can have different physical properties, including solubility and bioavailability. A foundational crystal structure is the first step in any polymorph screen.

  • Materials Science: The self-assembly properties dictated by the intermolecular interactions can be harnessed for the development of new organic materials.

This guide provides the comprehensive framework necessary to move from synthesis to a fully refined and validated crystal structure, filling a current gap in the structural chemistry of functionalized indoles and enabling further scientific advancement.

References

  • Reissert Indole Synthesis: Sundberg, R. J. (2007). Indoles. Academic Press. [Link]

  • Crystal Growth Techniques: Blagden, N., & Davey, R. J. (2003). Polymorph selection: The role of solvent. Crystal Growth & Design, 3(6), 873–885. [Link]

  • Single-Crystal X-ray Diffraction Theory: Clegg, W., Blake, A. J., Ibberson, R. M., & Lappin, S. J. (Eds.). (2012). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]

  • Structure Solution and Refinement Software (SHELX): Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112–122. [Link]

  • Hydrogen Bonding in Crystals: Jeffrey, G. A. (1997). An Introduction to Hydrogen Bonding. Oxford University Press. [Link]

The Multifaceted Biological Landscape of 4,6-Dimethoxy-1H-indole-2-carboxylic Acid and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The indole nucleus represents a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with profound pharmacological activities.[1] Within this diverse family, 4,6-Dimethoxy-1H-indole-2-carboxylic acid serves as a pivotal scaffold for the development of novel therapeutic agents. While direct biological data on the parent acid is limited in publicly accessible literature, its strategic derivatization has unlocked a spectrum of promising anticancer and antibacterial activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into derivatives of this compound, offering a valuable resource for researchers engaged in the discovery and development of new chemical entities.

Synthetic Pathways: From Core Structure to Bioactive Derivatives

The journey to unlocking the therapeutic potential of the this compound scaffold begins with its synthesis and subsequent modification. A common and effective strategy involves the initial reaction of 4,6-dimethoxy-1H-indole with chloroacetic acid to yield 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid, a key intermediate for further elaboration.[2][3] This intermediate serves as a versatile platform for the synthesis of a variety of heterocyclic derivatives, including pyrazoles, isoxazoles, and pyrimidines.[2][3]

General Synthetic Workflow

The synthesis of bioactive derivatives from 4,6-dimethoxy-1H-indole can be conceptualized through the following workflow:

Synthesis_Workflow A 4,6-Dimethoxy-1H-indole B Reaction with Chloroacetic Acid A->B Step 1 C 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid (Intermediate R1) B->C D Derivatization Reactions C->D Step 2 E Bioactive Heterocyclic Derivatives (Pyrazoles, Isoxazoles, Pyrimidines, etc.) D->E

Caption: General workflow for the synthesis of bioactive derivatives.

Detailed Experimental Protocol: Synthesis of 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid (Intermediate R1)

This protocol outlines the synthesis of the key intermediate from 4,6-dimethoxy-1H-indole.

Materials:

  • 4,6-Dimethoxy-1H-indole

  • Chloroacetic acid

  • Pyridine

  • Chloroform

  • Absolute ethanol

  • Standard reflux and recrystallization apparatus

  • Thin Layer Chromatography (TLC) plate

Procedure:

  • Dissolve chloroacetic acid (0.01 mol) in 30 mL of chloroform and 4 mL of pyridine in a 50 mL beaker.

  • Add 4,6-dimethoxy-1H-indole (0.01 mol) to the solution.

  • Reflux the mixture for 30 hours, monitoring the reaction progress using TLC.

  • After completion, cool the reaction mixture.

  • Collect the resulting precipitate and purify it by recrystallization from absolute ethanol to obtain 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid.[3]

Anticancer Activity: Targeting Breast Cancer Cell Lines

A significant body of research has focused on the anticancer potential of derivatives synthesized from the 4,6-dimethoxy-1H-indole scaffold.[2][3] These studies have demonstrated notable cytotoxic effects, particularly against the human breast cancer cell line MCF-7.[2][3]

In Vitro Cytotoxicity Data

Several synthesized derivatives containing a free (NH) group have shown strong activity against MCF-7 cells.[2][3] The half-maximal inhibitory concentration (IC50) values for these compounds highlight their potential as anticancer agents.

Compound IDDescriptionTarget Cell LineIC50 (µg/mL)Reference
R3 Diazetidine-2-thione derivativeMCF-731.06 - 51.23[2][3]
R6 Hydrazine derivativeMCF-731.06 - 51.23[2][3]
R9 Hydroxylamine hydrochloride derivativeMCF-731.06 - 51.23[2][3]
R11 Thiourea derivativeMCF-731.06 - 51.23[2][3]
Plausible Mechanism of Action: Insights from Related Indole Compounds

While the precise mechanism of action for these specific 4,6-dimethoxy-1H-indole derivatives is yet to be fully elucidated, the broader class of indole-based compounds is known to exert anticancer effects through various pathways. A prominent mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2, leading to the induction of apoptosis in cancer cells.[4] It is plausible that the active derivatives of this compound may share a similar mode of action.

Apoptosis_Pathway cluster_cell Cancer Cell Indole_Derivative 4,6-Dimethoxy-1H-indole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indole_Derivative->Bcl2 Inhibition Caspases Caspase Cascade Bcl2->Caspases Inhibits Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis Induces

Caption: Hypothetical pathway of apoptosis induction by indole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.

Materials:

  • MCF-7 human breast cancer cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Test compounds (4,6-dimethoxy-1H-indole derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antibacterial and Antifungal Activities

Beyond their anticancer properties, derivatives of methoxy-substituted indole-2-carboxylic acids have also demonstrated promising antimicrobial activities.

Antibacterial Potential

Research indicates that newly synthesized heterocyclic compounds derived from 4,6-dimethoxy-1H-indole possess antibacterial activity.[2][3] While specific data on the zones of inhibition or minimum inhibitory concentrations (MICs) for these particular compounds are not detailed in the provided search results, the general class of indole derivatives is well-recognized for its antibacterial effects.[1]

Antifungal Activity of a Close Analog: 6-Methoxy-1H-indole-2-carboxylic acid

A closely related compound, 6-methoxy-1H-indole-2-carboxylic acid (MICA), isolated from Bacillus toyonensis, has shown promising antifungal activities.[5][6] This finding suggests that the methoxy-indole-2-carboxylic acid scaffold is a viable starting point for the development of novel antifungal agents. A study involving a nanosponge hydrogel formulation of MICA demonstrated increased antimycotic activity against Candida albicans compared to fluconazole.[5]

Other Potential Biological Activities and Future Directions

The indole-2-carboxylic acid core is a versatile pharmacophore with a wide range of documented biological activities, suggesting further avenues of investigation for this compound and its derivatives.

  • Anti-HIV Activity: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[7][8] The core structure chelates with Mg2+ ions in the active site of the enzyme.[7][8]

  • Enzyme Inhibition: A dichlorinated derivative, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, acts as an allosteric inhibitor of fructose-1,6-bisphosphatase, an enzyme involved in gluconeogenesis.[9][10]

  • Anti-Trypanosoma cruzi Activity: Substituted indoles have been investigated for their activity against the parasite that causes Chagas disease.[11]

The diverse biological profile of the broader indole-2-carboxylic acid family strongly warrants further investigation into the potential of this compound and its derivatives in these and other therapeutic areas. Future research should focus on elucidating the specific molecular targets and mechanisms of action of the most potent compounds to guide further optimization and drug development efforts.

Conclusion

This compound stands out as a valuable and versatile scaffold in medicinal chemistry. While the parent compound's biological profile remains to be fully characterized, its derivatives have demonstrated significant potential as anticancer and antimicrobial agents. The synthetic accessibility of this core allows for extensive structural modifications, paving the way for the discovery of novel drug candidates with improved potency and selectivity. The insights and protocols presented in this guide are intended to empower researchers to further explore the rich therapeutic landscape of this promising class of compounds.

References

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  • El-Gendy, A. O., et al. (2025). In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel. Microbial Cell Factories, 24(1), 89. [Link]

  • Dadashpour, S., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Sciences, 28(4), 543-556. [Link]

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  • Zhang, Y., et al. (2018). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules, 23(11), 2828. [Link]

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An In-Depth Technical Guide to the Antioxidant Potential of 4,6-Dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1][2] Indole derivatives have emerged as a promising class of therapeutic agents, with many exhibiting significant antioxidant properties.[1][3][4] This guide focuses on 4,6-dimethoxy-1H-indole-2-carboxylic acid, a specific indole derivative, and outlines a comprehensive strategy for evaluating its antioxidant potential. We delve into the theoretical underpinnings of its structure-activity relationship, provide detailed protocols for a suite of in vitro chemical and cell-based assays, and discuss the interpretation of potential findings. This document serves as a technical roadmap for researchers aiming to rigorously characterize the antioxidant profile of this and similar compounds.

Introduction: The Therapeutic Promise of Indole-Based Antioxidants

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] Its electron-rich nature makes it an effective free radical scavenger, a property that is finely tuned by the substituents on the indole ring.[2][3] Indolic compounds can exert their antioxidant effects through various mechanisms, including hydrogen atom transfer (HAT) and single-electron transfer (SET), which allow them to neutralize reactive oxygen species.[2] The investigation into synthetic indole derivatives is a burgeoning field, driven by the need for novel antioxidants with improved efficacy and favorable safety profiles.[1][3] this compound is a compound of interest due to the anticipated antioxidant contributions of its specific functional groups.[6]

Molecular Profile: this compound

Chemical Structure: C₁₁H₁₁NO₄ Molecular Weight: 221.21 g/mol [6]

The antioxidant potential of this compound is hypothesized to arise from the synergistic effects of its core indole structure and its substituents.

  • Indole Nucleus: The indole ring system, particularly the nitrogen atom, is a key redox center. The lone pair of electrons on the nitrogen can be delocalized across the aromatic system, which is crucial for stabilizing the indolyl radical formed after donating a hydrogen atom or an electron to a free radical.[2] The presence of an unsubstituted indole nitrogen is often considered mandatory for significant antioxidant activity.[2]

  • Methoxy Groups (at C4 and C6): The two electron-donating methoxy groups are expected to increase the electron density of the indole ring. This enhanced electron-richness facilitates the donation of a hydrogen atom or an electron to scavenge free radicals, thereby increasing the antioxidant capacity. Studies on other indole derivatives have shown that the presence and position of methoxy groups can significantly influence antioxidant activity.[7]

  • Carboxylic Acid Group (at C2): The carboxylic acid group at the C2 position can also modulate the antioxidant activity. Its electron-withdrawing nature might influence the overall electronic properties of the indole ring. Furthermore, its ability to participate in hydrogen bonding could play a role in the molecule's interaction with biological systems.[8]

A Multi-Tiered Strategy for Antioxidant Evaluation

To build a comprehensive antioxidant profile for this compound, a tiered approach is recommended, progressing from simple chemical assays to more physiologically relevant cell-based models.

Tier 1: In Vitro Chemical Assays

These assays provide a fundamental assessment of the compound's ability to scavenge synthetic free radicals.

This is one of the most common and straightforward methods for evaluating antioxidant activity.[9]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[9][10]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Use ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of the test compound and the positive control.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

The ABTS assay is another widely used method that is applicable to both hydrophilic and lipophilic antioxidants.[9][11]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate electrons or hydrogen atoms will reduce the ABTS•+, leading to a loss of color.[10]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ stock solution.[9][10]

    • Dilute the ABTS•+ stock solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add varying concentrations of the test compound and a positive control (e.g., Trolox) to a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).[10]

  • Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]

Table 1: Hypothetical In Vitro Antioxidant Activity of this compound

AssayTest Compound (IC₅₀, µM)Ascorbic Acid (IC₅₀, µM)Trolox (IC₅₀, µM)
DPPH35.2 ± 2.825.5 ± 1.945.8 ± 3.1
ABTS28.7 ± 2.118.9 ± 1.532.4 ± 2.5
Tier 2: Cell-Based Assays

Cell-based assays provide a more physiologically relevant assessment of antioxidant activity by considering factors like cell uptake, metabolism, and localization.[12]

Principle: This assay measures the ability of a compound to prevent the formation of intracellular reactive oxygen species.[13] It utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Once inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An antioxidant will reduce the amount of ROS, thereby decreasing the fluorescence intensity.[12][14]

Protocol:

  • Cell Culture:

    • Seed adherent cells (e.g., HepG2 or HeLa) in a 96-well black, clear-bottom microplate and culture until confluent.[12][14]

  • Assay Procedure:

    • Wash the cells with a buffer (e.g., DPBS or HBSS).[12][14]

    • Pre-incubate the cells with the DCFH-DA probe and various concentrations of the test compound or a standard antioxidant like Quercetin for 60 minutes at 37°C.[12][14][15]

    • Wash the cells to remove the excess probe and compound.

    • Induce oxidative stress by adding a free radical initiator (e.g., AAPH).[2]

  • Data Analysis:

    • Immediately begin reading the fluorescence intensity (excitation ~480 nm, emission ~530 nm) at regular intervals for up to 60 minutes using a fluorescent microplate reader.[12][14]

    • Calculate the area under the curve (AUC) from the fluorescence versus time plot.

    • Determine the CAA value as the percentage reduction in AUC for the sample-treated cells compared to the control.

Table 2: Hypothetical Cellular Antioxidant Activity of this compound

Cell LineTest Compound (CAA Value, %)Quercetin (CAA Value, %)
HepG265.8 ± 5.285.3 ± 6.7
HeLa62.1 ± 4.982.9 ± 6.1

Mechanistic Insights and Visualizations

Understanding the potential mechanisms of action is crucial for drug development.

Proposed Radical Scavenging Mechanism

The antioxidant activity of this compound is likely mediated by its ability to donate a hydrogen atom from the indole nitrogen (N-H) or an electron from the electron-rich ring system. The resulting indolyl radical is stabilized by resonance, a key feature of effective antioxidants.

G cluster_0 Antioxidant Action Indole 4,6-Dimethoxy-1H-indole- 2-carboxylic acid (In-H) Indolyl_Radical Indolyl Radical (In•) (Resonance Stabilized) Indole->Indolyl_Radical H• donation (HAT) Indole->Indolyl_Radical e- donation (SET) Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical H• acceptance

Caption: Proposed radical scavenging mechanisms (HAT and SET).

Experimental Workflow for Cellular Antioxidant Activity

The CAA assay follows a clear, multi-step process to quantify the intracellular antioxidant effect.

G Start Start: Confluent Cell Culture (96-well plate) Wash1 Wash Cells Start->Wash1 Incubate Incubate with DCFH-DA Probe & Test Compound (60 min, 37°C) Wash1->Incubate Wash2 Wash to Remove Excess Incubate->Wash2 Induce Add Free Radical Initiator Wash2->Induce Measure Measure Fluorescence (Ex: 480nm, Em: 530nm) over 60 min Induce->Measure Analyze Data Analysis: Calculate AUC & CAA Value Measure->Analyze

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Interpretation and Future Directions

The combined results from the in vitro and cell-based assays will provide a robust profile of the antioxidant potential of this compound. A low IC₅₀ value in the DPPH and ABTS assays would indicate potent direct radical scavenging activity. Significant activity in the CAA assay would confirm that the compound is bioavailable to cells and can effectively counteract intracellular oxidative stress.

Future research should focus on:

  • Exploring other antioxidant mechanisms: Investigating the compound's ability to chelate metal ions or modulate the activity of antioxidant enzymes.

  • In vivo studies: Evaluating the compound's efficacy and safety in animal models of diseases associated with oxidative stress.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogues to identify the key structural features responsible for the antioxidant activity and to optimize potency.[5][16][17]

  • Toxicology and ADME profiling: Assessing the compound's safety profile and its absorption, distribution, metabolism, and excretion properties.

Conclusion

This compound presents a promising scaffold for the development of novel antioxidant therapies. The systematic evaluation approach outlined in this guide, combining established in vitro and cell-based assays, provides a rigorous framework for characterizing its antioxidant potential. The insights gained from these studies will be instrumental in advancing this compound through the drug discovery and development pipeline.

References

  • Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. (n.d.). SpringerLink. Retrieved January 17, 2026, from [Link]

  • Jasiewicz, B., & Mrówczyńska, L. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 11(1), 15237. [Link]

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Introduction: The Significance of the Indole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of 4,6-Dimethoxy-1H-indole-2-carboxylic acid

The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor and acceptor make it a versatile pharmacophore for interacting with diverse biological targets. Modifications to the indole ring system, such as the introduction of methoxy groups, can significantly modulate a compound's lipophilicity, metabolic stability, and receptor binding affinity, making dimethoxyindole derivatives particularly attractive targets for synthesis.[2]

This technical guide provides a comprehensive overview of this compound, a specialized indole derivative that serves as a valuable building block for pharmacologically active agents. We will explore its foundational synthesis, provide detailed experimental protocols, and discuss its emerging biological significance, particularly as a precursor to potent antioxidant and anticholinesterase compounds.[3][4]

Foundational Synthesis: A Multi-Step Approach from 3,5-Dimethoxyaniline

The first documented synthesis of the 4,6-dimethoxyindole scaffold was reported by the research group of G.I. Dmitrienko in 1986. Their approach established a reliable pathway to methyl 4,6-dimethoxy-1H-indole-2-carboxylate, the direct precursor to the target carboxylic acid. The synthesis begins with the commercially available 3,5-dimethoxyaniline and proceeds through a strategic sequence of N-protection, ortho-lithiation, and cyclization.

The causality behind this synthetic strategy is rooted in controlling the regioselectivity of the reactions. The electron-rich nature of the 3,5-dimethoxyaniline ring makes it susceptible to electrophilic attack at multiple positions. The initial N-acylation serves a dual purpose: it protects the reactive amine and directs subsequent metalation to the ortho position (C2), guided by the coordinating effect of the amide group. This directed ortho-metalation is a critical step that ensures the correct positioning of the side chain required for the eventual indole ring closure.

The following diagram illustrates the overall synthetic transformation from the starting aniline to the final carboxylic acid.

Synthesis_Pathway cluster_0 Dmitrienko Synthesis (1986) cluster_1 Final Step A 3,5-Dimethoxyaniline B N-Acyl Protected Aniline A->B Acylation C Ortho-lithiated Intermediate B->C Directed Ortho-metalation (n-BuLi) D Methyl 4,6-Dimethoxy-1H-indole-2-carboxylate C->D Reaction with Diethyl Oxalate & Cyclization E This compound D->E Ester Hydrolysis (e.g., NaOH, H₂O)

Caption: Overall synthetic pathway to the target molecule.

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the synthesis of the target compound. The methodology is presented as a self-validating system, where successful synthesis of the intermediate ester is a prerequisite for the final hydrolysis step.

Protocol 1: Synthesis of Methyl 4,6-Dimethoxy-1H-indole-2-carboxylate

This protocol is adapted from the foundational synthesis reported by Dmitrienko and coworkers. It involves a three-step sequence starting from 3,5-dimethoxyaniline.

Step 1: N-Pivaloyl Protection of 3,5-Dimethoxyaniline

  • Dissolve 3,5-dimethoxyaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) containing a non-nucleophilic base like triethylamine (1.2 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3,5-dimethoxyphenyl)pivalamide.

Step 2: Directed Ortho-metalation and Reaction with Diethyl Oxalate

  • Dissolve the N-pivaloyl-3,5-dimethoxyaniline (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 2.2 equivalents) dropwise, maintaining the temperature below -70 °C. A color change is typically observed, indicating the formation of the dianion.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Add diethyl oxalate (1.2 equivalents) dropwise to the solution.

  • Allow the reaction to stir at -78 °C for an additional 3 hours before gradually warming to room temperature.

Step 3: Acid-Catalyzed Cyclization and Esterification

  • Quench the reaction mixture from Step 2 by carefully adding it to a saturated aqueous solution of ammonium chloride.

  • Extract the crude product into ethyl acetate.

  • Concentrate the organic extracts and redissolve the residue in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Heat the solution to reflux for 4-6 hours to effect both cyclization to the indole-2-carboxylic acid and subsequent esterification to the methyl ester.

  • Cool the reaction, neutralize with a base such as sodium bicarbonate, and extract the final product, methyl 4,6-dimethoxy-1H-indole-2-carboxylate, with ethyl acetate.

  • Purify the product using silica gel column chromatography.

Workflow_Ester_Synthesis start Start: 3,5-Dimethoxyaniline step1 N-Pivaloyl Protection (Pivaloyl Chloride, Et₃N) start->step1 step2 Directed Ortho-Metalation (n-BuLi, THF, -78 °C) step1->step2 step3 Electrophilic Quench (Diethyl Oxalate) step2->step3 step4 Acid-Catalyzed Cyclization & Esterification (H⁺, MeOH, Reflux) step3->step4 purify Workup & Purification (Column Chromatography) step4->purify end Product: Methyl 4,6-Dimethoxy- 1H-indole-2-carboxylate purify->end

Caption: Experimental workflow for the synthesis of the ester precursor.

Protocol 2: Saponification to this compound

This is a standard ester hydrolysis protocol to obtain the final carboxylic acid product.[5][6]

  • Dissolve methyl 4,6-dimethoxy-1H-indole-2-carboxylate (1 equivalent) in a mixture of methanol or ethanol and water.

  • Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (3-5 equivalents).[5]

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting ester by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the alcohol solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M hydrochloric acid (HCl).

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compounds. The following table summarizes key identifiers and reported spectroscopic data for the intermediate ester.

PropertyValueSource
Compound Name Methyl 4,6-dimethoxy-1H-indole-2-carboxylate-
Molecular Formula C₁₂H₁₃NO₄-
Molecular Weight 235.24 g/mol -
¹H NMR (CDCl₃, δ ppm) 8.80 (br s, 1H, NH), 7.05 (d, J=1.5 Hz, 1H, H-3), 6.95 (d, J=1.5 Hz, 1H, H-7), 6.50 (d, J=1.5 Hz, 1H, H-5), 3.90 (s, 3H, OMe), 3.85 (s, 3H, OMe), 3.80 (s, 3H, CO₂Me)Dmitrienko et al. (1986)
¹³C NMR Data not explicitly reported in foundational literature.-
PropertyValueSource
Compound Name This compound-
CAS Number 105776-11-2[4][7]
Molecular Formula C₁₁H₁₁NO₄[4]
Molecular Weight 221.21 g/mol [4]
¹H & ¹³C NMR Spectroscopic data not explicitly available in peer-reviewed literature. Researchers should perform full characterization upon synthesis.-

Biological Significance and Applications

While direct pharmacological studies on this compound are limited, its importance is underscored by its role as a key intermediate in the synthesis of derivatives with significant biological activity.

Precursor to Antioxidant and Anticholinesterase Agents

Recent research has focused on synthesizing derivatives from methyl 4,6-dimethoxy-1H-indole-2-carboxylate to explore their therapeutic potential. A 2019 study detailed the preparation of novel thiosemicarbazone derivatives starting from the ester.[3] These derivatives were evaluated for their antioxidant and cholinesterase-inhibiting properties.

  • Antioxidant Activity : The synthesized derivatives showed notable free radical scavenging activity in DPPH and ABTS assays, as well as strong reducing power in the CUPRAC assay. This suggests that the 4,6-dimethoxyindole core contributes to the molecule's ability to neutralize reactive oxygen species.[3]

  • Anticholinesterase Activity : Several of the derivatives displayed moderate to potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[3] This positions the this compound scaffold as a valuable starting point for the development of new neuroprotective agents.[8][9][10][11]

The relationship between the core scaffold and its bioactive derivatives is depicted below.

Biological_Significance Core 4,6-Dimethoxy-1H-indole- 2-carboxylic Acid Scaffold Derivatization Chemical Synthesis (e.g., amidation, condensation) Core->Derivatization Derivatives Bioactive Derivatives (e.g., Thiosemicarbazones) Derivatization->Derivatives Activity Therapeutic Potential Derivatives->Activity Antioxidant Antioxidant Activity->Antioxidant Anticholinesterase Anticholinesterase Activity->Anticholinesterase

Caption: From core scaffold to biological activity.

Conclusion

This compound represents a strategically important synthetic target in medicinal chemistry. The foundational synthesis established by Dmitrienko provides a robust and reproducible pathway for accessing this valuable scaffold. While comprehensive characterization and direct biological testing of the acid itself are not widely published, its role as a precursor to potent antioxidant and anticholinesterase agents is well-documented and scientifically validated. This technical guide provides researchers and drug development professionals with the necessary historical context, detailed synthetic protocols, and an understanding of the biological potential required to leverage this compound in the discovery of novel therapeutics.

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An In-depth Technical Guide to the Physicochemical Characterization of 4,6-Dimethoxy-Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Imperative of Physicochemical Profiling in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1] The introduction of methoxy groups at the 4 and 6 positions of the indole ring system significantly modulates its electronic and steric properties, giving rise to a class of compounds with intriguing biological activities, including potential anticancer and antibacterial applications.[2][3][4] For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical characteristics of these 4,6-dimethoxy-indole derivatives is not merely an academic exercise; it is a critical prerequisite for advancing a compound from a promising hit to a viable drug candidate. This guide provides a holistic framework for the systematic physicochemical characterization of this important class of molecules, rooted in the principles of scientific integrity and field-proven insights.

Foundational Analysis: Structural Elucidation and Purity Verification

The journey of characterizing a novel 4,6-dimethoxy-indole derivative begins with an unambiguous confirmation of its chemical identity and an accurate assessment of its purity. These foundational data points underpin all subsequent investigations.

Spectroscopic Confirmation of Molecular Structure

A combination of spectroscopic techniques is indispensable for elucidating the molecular architecture of synthesized 4,6-dimethoxy-indole derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for mapping the carbon-hydrogen framework.[2][4] In a typical ¹H NMR spectrum of a 4,6-dimethoxy-indole derivative, one would expect to see characteristic signals for the aromatic protons on the indole ring, the protons of the two methoxy groups, and any substituents.[5] The chemical shifts, coupling constants, and integration of these signals provide definitive evidence for the substitution pattern.[5] ¹³C NMR complements this by identifying all unique carbon environments, including the quaternary carbons of the indole ring and the methoxy carbons.[5]

  • Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the molecule.[2][4] Key vibrational bands to look for in 4,6-dimethoxy-indole derivatives include the N-H stretch of the indole ring (if unsubstituted at the nitrogen), C-H stretches of the aromatic and methoxy groups, C=C stretching of the aromatic rings, and the characteristic C-O stretching of the methoxy groups.[2][4]

  • Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the compound and providing information about its elemental composition.[6] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.[6]

  • UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is useful for confirming the presence of the indole chromophore. The position and intensity of the absorption maxima (λmax) can be influenced by the substitution pattern on the indole ring.[7]

Chromatographic Assessment of Purity

Ensuring the purity of a compound is paramount before proceeding with further characterization and biological testing. Chromatographic techniques are the gold standard for this purpose.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for assessing the purity of indole derivatives.[8][9][10] By using a suitable column and mobile phase, it is possible to separate the target compound from starting materials, byproducts, and other impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable 4,6-dimethoxy-indole derivatives, GC-MS can be a powerful tool for both separation and identification of components in a mixture.[11][12] The gas chromatograph separates the compounds based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information for each separated component.[11][12]

Solid-State Properties: A Critical Determinant of Biopharmaceutical Behavior

The solid-state properties of a drug substance can have a profound impact on its manufacturing, stability, and bioavailability.[13][14][15] A thorough investigation of these properties is therefore essential.

Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[16][17][18][19] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.[16][17][18][19] Understanding the crystal structure is fundamental to identifying and characterizing different polymorphic forms.

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical changes that occur in a substance as a function of temperature.[13][14][15][20]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions, glass transitions, and desolvation events.[13][20]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[13] This technique is used to assess the thermal stability of the compound and to quantify the amount of residual solvent or water in the sample.[13][20]

The following diagram illustrates a typical workflow for the solid-state characterization of a 4,6-dimethoxy-indole derivative.

solid_state_characterization_workflow cluster_synthesis Synthesis & Purification cluster_characterization Solid-State Characterization cluster_data Data & Interpretation Synthesized_Compound Synthesized 4,6-Dimethoxy-Indole Derivative X_Ray_Crystallography Single-Crystal X-Ray Diffraction Synthesized_Compound->X_Ray_Crystallography DSC Differential Scanning Calorimetry (DSC) Synthesized_Compound->DSC TGA Thermogravimetric Analysis (TGA) Synthesized_Compound->TGA Crystal_Structure Crystal Structure Polymorph Identification X_Ray_Crystallography->Crystal_Structure Thermal_Properties Melting Point Thermal Stability Solvate/Hydrate Forms DSC->Thermal_Properties TGA->Thermal_Properties

Caption: Workflow for Solid-State Characterization.

Core Physicochemical Parameters for Drug Development

A set of key physicochemical properties are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug molecule.

Aqueous Solubility

Aqueous solubility is a crucial factor influencing drug absorption and bioavailability.[21] Poorly soluble compounds often exhibit low and variable oral absorption. The solubility of 4,6-dimethoxy-indole derivatives should be determined in pharmaceutically relevant media, such as buffers at different pH values.

Lipophilicity

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes.[22][23] It is typically expressed as the logarithm of the partition coefficient (log P) between octan-1-ol and water.[21] An optimal balance between lipophilicity and hydrophilicity is often required for good oral absorption and distribution.

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[24] The ionization state of a drug molecule affects its solubility, permeability, and interaction with biological targets. For 4,6-dimethoxy-indole derivatives, the pKa of the indole N-H proton is a key parameter to determine.[25][26][27]

Data Consolidation and Interpretation

The data generated from the various analytical techniques should be systematically compiled to create a comprehensive physicochemical profile of the 4,6-dimethoxy-indole derivative.

Table 1: Summary of Physicochemical Properties of a Hypothetical 4,6-Dimethoxy-Indole Derivative

ParameterMethodResultInterpretation
Identity
Molecular FormulaHRMSC₁₀H₁₁NO₂Confirmed
¹H NMR400 MHzConsistent with structureStructure confirmed
¹³C NMR100 MHzConsistent with structureStructure confirmed
Purity
PurityHPLC99.5%High purity
Solid-State Properties
Melting PointDSC150-152 °CSharp melting point indicates crystalline solid
Thermal StabilityTGAStable up to 200 °CGood thermal stability
Crystal StructureX-rayMonoclinic, P2₁/cPolymorph A identified
Physicochemical Properties
Aqueous Solubility (pH 7.4)Shake-flask10 µg/mLPoorly soluble
Lipophilicity (log P)HPLC3.5Lipophilic compound
pKaPotentiometric Titration16.5 (N-H)Weakly acidic

Experimental Protocols

Protocol for Purity Determination by HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve the compound in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks and calculate the area percentage of the main peak.

Protocol for Melting Point Determination by DSC
  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to a temperature above the melting point.

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis: Determine the onset and peak temperature of the melting endotherm.

The following diagram outlines the general workflow for determining key physicochemical parameters.

physicochemical_parameters_workflow cluster_compound Test Compound cluster_experiments Physicochemical Parameter Determination cluster_results Key Drug-like Properties Compound Purified 4,6-Dimethoxy-Indole Derivative Solubility Aqueous Solubility Determination (e.g., Shake-Flask Method) Compound->Solubility Lipophilicity Lipophilicity (log P) Determination (e.g., HPLC Method) Compound->Lipophilicity pKa pKa Determination (e.g., Potentiometric Titration) Compound->pKa Solubility_Data Solubility Profile Solubility->Solubility_Data Lipophilicity_Data Membrane Permeability Indication Lipophilicity->Lipophilicity_Data pKa_Data Ionization State at Physiological pH pKa->pKa_Data

Caption: Workflow for Physicochemical Parameter Determination.

Conclusion: A Roadmap to Informed Drug Development

The comprehensive physicochemical characterization of 4,6-dimethoxy-indole derivatives is a critical and enabling step in the drug discovery and development process. By systematically evaluating the structural, solid-state, and key biopharmaceutical properties, researchers can make informed decisions about which compounds to advance, identify potential development challenges early, and ultimately increase the likelihood of success in bringing new and effective medicines to patients. This guide provides a robust framework for undertaking this essential characterization, ensuring that the data generated is reliable, comprehensive, and directly applicable to the goals of modern drug development.

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A Theoretical and Computational Scrutiny of 4,6-Dimethoxy-1H-indole-2-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth theoretical analysis of 4,6-Dimethoxy-1H-indole-2-carboxylic acid, a promising scaffold in medicinal chemistry. We will explore its structural, electronic, and spectroscopic properties through advanced computational methodologies. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage theoretical insights for rational drug design. The indole nucleus is a cornerstone in the development of pharmacologically active agents, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antiviral properties[1]. The strategic placement of methoxy groups at the 4 and 6 positions of the indole ring can significantly modulate the molecule's electronic and steric properties, influencing its binding affinity to biological targets.

Foundational Principles: The "Why" Behind the Theoretical Approach

A purely experimental approach to drug discovery can be both time-consuming and resource-intensive. Theoretical and computational studies offer a powerful alternative, enabling the prediction of molecular properties and biological activities before a compound is ever synthesized. This in-silico approach allows for the rapid screening of virtual libraries, the elucidation of structure-activity relationships (SAR), and the optimization of lead compounds.

At the heart of our investigation lies Density Functional Theory (DFT), a robust quantum mechanical method that allows for the accurate calculation of a molecule's electronic structure[2]. By solving the Kohn-Sham equations, we can determine the optimized geometry, vibrational frequencies, and electronic properties of this compound. These theoretical predictions can then be correlated with experimental data, providing a comprehensive understanding of the molecule's behavior.

Furthermore, we will delve into the realm of molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor[3]. This allows us to identify potential biological targets and to understand the key molecular interactions that govern binding affinity. By combining DFT with molecular docking, we can create a powerful workflow for the rational design of novel therapeutics based on the this compound scaffold.

Computational Methodology: A Self-Validating System

The reliability of any theoretical study hinges on the appropriateness of the chosen computational methods. For our analysis of this compound, we have selected a widely validated and benchmarked protocol.

Geometry Optimization and Frequency Calculations

The initial step in our theoretical investigation is to determine the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization using DFT.

Experimental Protocol: Geometry Optimization and Vibrational Analysis

  • Initial Structure Generation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

  • Conformational Search (Optional but Recommended): A systematic or stochastic conformational search is performed to identify low-energy conformers.

  • DFT Optimization: The lowest energy conformer is then subjected to full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules[4].

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra.

Spectroscopic and Electronic Property Calculations

Once the optimized geometry is obtained, we can proceed to calculate a range of spectroscopic and electronic properties that provide insights into the molecule's character.

Experimental Protocol: Spectroscopic and Electronic Property Analysis

  • NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is employed at the B3LYP/6-311++G(d,p) level to predict the 1H and 13C NMR chemical shifts. Tetramethylsilane (TMS) is used as the reference standard.

  • UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations are performed to simulate the electronic absorption spectrum and to identify the nature of the electronic transitions (e.g., π→π*).

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability[2].

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Molecular Docking Studies

To explore the potential of this compound as a therapeutic agent, we will perform molecular docking studies against a relevant biological target. Indole derivatives have shown promise as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer[2].

Experimental Protocol: Molecular Docking

  • Receptor Preparation: The crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning partial charges and defining rotatable bonds.

  • Grid Generation: A grid box is defined around the active site of the receptor.

  • Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to search for the optimal binding pose of the ligand within the receptor's active site. The results are scored based on the predicted binding affinity (e.g., in kcal/mol)[3][5].

  • Interaction Analysis: The predicted binding pose is visualized to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor.

Theoretical Results and Discussion

Molecular Geometry

The optimized geometry of this compound reveals a nearly planar indole ring system. The carboxylic acid group and the methoxy groups will adopt specific conformations to minimize steric hindrance. The predicted bond lengths and angles are expected to be in good agreement with those of related indole derivatives[4][6].

Table 1: Predicted Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

ParameterPredicted Value
Bond Lengths (Å)
C=O~1.22
C-O (acid)~1.35
O-H~0.97
C-OCH3~1.36
**Bond Angles (°) **
O=C-O~123
C-O-H~107
C-O-CH3~118
Spectroscopic Properties

The predicted vibrational frequencies can be used to assign the characteristic peaks in an experimental IR spectrum. The calculated NMR chemical shifts can aid in the structural elucidation of the compound and its derivatives. The simulated UV-Vis spectrum is expected to show characteristic π→π* transitions arising from the indole chromophore.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic PropertyPredicted Value/Range
IR Frequencies (cm-1)
O-H stretch (acid)~3400-3500 (broad)
N-H stretch~3300-3400
C=O stretch~1700-1750
C-O stretch~1200-1300
1H NMR Chemical Shifts (ppm)
N-H~10-12
O-H (acid)~11-13
Aromatic C-H~6.5-7.5
O-CH3~3.8-4.0
UV-Vis λmax (nm) ~280-300
Electronic Properties

The HOMO and LUMO are primarily localized on the indole ring system, indicating that this is the most reactive part of the molecule. The HOMO-LUMO energy gap provides an indication of the molecule's stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. The MEP map will highlight the electronegative oxygen atoms of the carboxylic acid and methoxy groups as likely sites for electrophilic attack, while the indole nitrogen and aromatic ring will be more susceptible to nucleophilic attack.

Molecular Docking Insights

Molecular docking studies of this compound into the active site of COX-2 are predicted to reveal significant binding interactions. The carboxylic acid moiety is expected to form hydrogen bonds with key amino acid residues, such as Arg120 and Tyr355, which are crucial for inhibitor binding. The dimethoxy-substituted indole ring can engage in hydrophobic and π-π stacking interactions within the active site, further enhancing binding affinity. The predicted binding energy will provide a quantitative measure of the compound's potential as a COX-2 inhibitor.

Visualizing the Theoretical Workflow

To provide a clearer understanding of the interconnectedness of our theoretical approach, the following workflow diagram is presented.

Theoretical_Workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_docking Molecular Docking cluster_output Predicted Properties & Insights mol_structure 2D/3D Structure of This compound geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spec_calc Spectroscopic Calculations (NMR, UV-Vis) geom_opt->spec_calc elec_calc Electronic Property Calculations (HOMO-LUMO, MEP) geom_opt->elec_calc ligand_prep Ligand Preparation geom_opt->ligand_prep opt_geom Optimized Geometry freq_calc->opt_geom vib_spec Vibrational Spectra (IR) freq_calc->vib_spec nmr_uv NMR & UV-Vis Spectra spec_calc->nmr_uv reactivity Chemical Reactivity elec_calc->reactivity receptor_prep Receptor Preparation (e.g., COX-2) docking_sim Docking Simulation (e.g., AutoDock Vina) receptor_prep->docking_sim ligand_prep->docking_sim interaction_analysis Interaction Analysis docking_sim->interaction_analysis binding_affinity Binding Affinity & Pose interaction_analysis->binding_affinity sar Structure-Activity Relationship (SAR) Insights binding_affinity->sar

Caption: Workflow for the theoretical study of this compound.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. Through the application of DFT and molecular docking, we can predict a wide range of molecular properties and gain valuable insights into its potential as a therapeutic agent. The presented protocols provide a self-validating system for the in-silico analysis of this and other promising drug candidates.

Future work should focus on the synthesis and experimental validation of the theoretical predictions presented in this guide. Experimental determination of the compound's spectroscopic properties and its biological activity against relevant targets will be crucial for confirming its therapeutic potential. The synergy between theoretical and experimental approaches will undoubtedly accelerate the discovery and development of novel drugs based on the versatile indole scaffold.

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Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 4,6-Dimethoxy-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Among its many variations, the 4,6-dimethoxy-1H-indole-2-carboxylic acid framework serves as a crucial building block for developing novel therapeutic agents.[3] This guide provides an in-depth exploration of the primary synthetic routes to this core structure and details the subsequent derivatization into esters and amides, which are pivotal for structure-activity relationship (SAR) studies.

We will dissect two classical and robust methodologies for constructing the indole core: the Reissert and Fischer indole syntheses. Furthermore, we will provide detailed, field-proven protocols for the synthesis of the parent acid and its subsequent conversion into functional derivatives.

Part 1: Strategic Synthesis of the Indole Core

The successful synthesis of the target indole hinges on the selection of an appropriate strategy based on the availability of starting materials and desired scale. Both the Reissert and Fischer syntheses offer reliable pathways to indole-2-carboxylic acids.

The Reissert Indole Synthesis

The Reissert synthesis is a powerful method for preparing indole-2-carboxylic acids from ortho-nitrotoluene derivatives.[4][5] The reaction proceeds in two key stages: a base-catalyzed condensation with diethyl oxalate, followed by a reductive cyclization of the resulting pyruvate intermediate.[4][6]

Mechanism Insight: The first step involves the deprotonation of the acidic methyl group of an o-nitrotoluene by a strong base, typically an alkoxide like potassium ethoxide. The resulting carbanion acts as a nucleophile, attacking diethyl oxalate in a condensation reaction. The intermediate, an ethyl o-nitrophenylpyruvate, is then subjected to reductive conditions (e.g., Zinc in acetic acid or catalytic hydrogenation) which simultaneously reduces the nitro group to an amine and facilitates an intramolecular cyclization to form the indole ring.[4][7]

For the synthesis of this compound, the logical starting material is 1,3-dimethoxy-2-methyl-4-nitrobenzene.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization A 1,3-Dimethoxy-2-methyl- 4-nitrobenzene C Potassium Salt of Ethyl 3-(3,5-dimethoxy-2-nitrophenyl)-2-oxopropanoate A->C B Diethyl Oxalate B->C KOEt, EtOH D 4,6-Dimethoxy-1H-indole- 2-carboxylic acid C->D 1. Zn, Acetic Acid 2. Hydrolysis

Caption: Reissert synthesis pathway for the target indole.

The Fischer Indole Synthesis

The Fischer indole synthesis is arguably the most famous and widely used method for constructing the indole nucleus.[8] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with an aldehyde or ketone.[9][10]

Mechanism Insight: The reaction begins with the formation of a phenylhydrazone from (3,5-dimethoxyphenyl)hydrazine and a pyruvate derivative (e.g., pyruvic acid or ethyl pyruvate). Under acidic conditions, the hydrazone tautomerizes to its ene-hydrazine form. This intermediate then undergoes a crucial[11][11]-sigmatropic rearrangement, which disrupts the aromaticity of the benzene ring. Subsequent proton transfers lead to rearomatization, followed by an intramolecular cyclization and the elimination of ammonia to yield the final indole product.[10][12] A variety of Brønsted and Lewis acids, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), can effectively catalyze this transformation.[10]

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization A (3,5-Dimethoxyphenyl)hydrazine C Arylhydrazone Intermediate A->C B Pyruvic Acid B->C D 4,6-Dimethoxy-1H-indole- 2-carboxylic acid C->D Acid Catalyst (e.g., PPA), Heat

Caption: Fischer synthesis pathway for the target indole.

Part 2: Derivatization of the Carboxylic Acid Moiety

Once the this compound core is synthesized, its functional handle—the carboxylic acid—allows for extensive derivatization to explore the chemical space for drug discovery. Amide bond formation and esterification are the most common and vital transformations.

Rationale: Converting the carboxylic acid, which is typically ionized at physiological pH, into neutral esters or amides can significantly impact a molecule's physicochemical properties, such as lipophilicity, membrane permeability, and metabolic stability.[13] This is a cornerstone of lead optimization in medicinal chemistry.

Esterification

Direct Fischer esterification is a straightforward method for converting the carboxylic acid to its corresponding ester. This is typically achieved by refluxing the acid in an excess of the desired alcohol with a catalytic amount of a strong acid like sulfuric acid.[14][15]

Amide Bond Formation

The formation of amides from carboxylic acids and amines is one of the most frequently performed reactions in drug discovery.[16] Standard peptide coupling reagents are highly effective for this transformation. A common and reliable method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like hydroxybenzotriazole (HOBt) to activate the carboxylic acid and facilitate its reaction with a primary or secondary amine.[17]

G cluster_ester Esterification cluster_amide Amide Coupling Parent 4,6-Dimethoxy-1H-indole- 2-carboxylic acid Ester Ester Derivatives Parent->Ester R-OH, H⁺ cat. Amide Amide Derivatives Parent->Amide R¹R²NH, Coupling Agents (EDC, HOBt)

Caption: General workflow for derivatization.

Part 3: Experimental Protocols

The following protocols are presented as robust starting points for laboratory synthesis. Researchers should always perform their own risk assessment and optimization.

Protocol 1: Synthesis of Ethyl 4,6-Dimethoxy-1H-indole-2-carboxylate via Reissert Synthesis

This protocol adapts the classical Reissert approach, directly yielding the ethyl ester which can be hydrolyzed in a subsequent step if the free acid is required.[18]

Table 1: Materials and Reagents

ReagentM.W. ( g/mol )QuantityMoles
1,3-Dimethoxy-2-methyl-4-nitrobenzene197.1810.0 g50.7 mmol
Potassium Metal39.102.18 g55.8 mmol
Absolute Ethanol46.0730 mL-
Diethyl Oxalate146.147.4 g50.7 mmol
Anhydrous Diethyl Ether74.12250 mL-
Glacial Acetic Acid60.05200 mL-
Platinum Oxide (PtO₂)227.080.2 g-
Hydrogen Gas (H₂)2.0240 psi-

Procedure:

  • Preparation of Potassium Ethoxide: In a 500 mL three-necked flask equipped with a stirrer and reflux condenser under a nitrogen atmosphere, add 30 mL of absolute ethanol. Carefully add 2.18 g of freshly cut potassium metal in small portions. Stir until all potassium has dissolved. Cool the resulting solution to room temperature.

  • Condensation: Dilute the potassium ethoxide solution with 150 mL of anhydrous diethyl ether. With vigorous stirring, add 7.4 g of diethyl oxalate, followed by a solution of 10.0 g of 1,3-dimethoxy-2-methyl-4-nitrobenzene in 100 mL of anhydrous ether over 15 minutes.

  • Isolation of Potassium Salt: Stir the mixture for 1 hour at room temperature. The purple potassium salt of the pyruvate intermediate will precipitate. Collect the solid by filtration, wash with anhydrous ether, and air dry.

  • Reductive Cyclization: Dissolve the dried potassium salt in 200 mL of glacial acetic acid in a suitable pressure hydrogenation bottle. Add 0.2 g of PtO₂ catalyst.

  • Hydrogenation: Place the bottle in a Parr hydrogenation apparatus. Purge the system with hydrogen gas, then pressurize to 40 psi and shake until hydrogen uptake ceases (typically 4-6 hours).[18]

  • Workup and Purification: Filter the reaction mixture through celite to remove the catalyst, washing the filter cake with acetic acid. Pour the filtrate into 1 L of ice water. The product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. Recrystallize from ethanol to afford ethyl 4,6-dimethoxy-1H-indole-2-carboxylate as a crystalline solid.

Protocol 2: Synthesis of 4,6-Dimethoxy-N-propyl-1H-indole-2-carboxamide

This protocol details a standard amide coupling from the parent carboxylic acid (assuming it was obtained via hydrolysis of the ester from Protocol 1).

Table 2: Materials and Reagents

ReagentM.W. ( g/mol )QuantityMoles
This compound221.211.0 g4.52 mmol
Propylamine59.110.32 g5.42 mmol
EDC·HCl191.701.04 g5.42 mmol
HOBt135.120.73 g5.42 mmol
DIPEA129.241.75 g13.56 mmol
Dichloromethane (DCM)84.9350 mL-

Procedure:

  • Reaction Setup: To a stirred solution of 1.0 g of this compound in 50 mL of dry DCM at room temperature, add 1.04 g of EDC·HCl and 0.73 g of HOBt. Stir for 15 minutes.[17]

  • Amine Addition: Add 0.32 g of propylamine, followed by the dropwise addition of 1.75 g of N,N-diisopropylethylamine (DIPEA).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with 50 mL of DCM. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide derivative.

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Application Notes and Protocols for the Synthesis of 4,6-Dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxy-1H-indole-2-carboxylic acid is a valuable heterocyclic compound, serving as a key building block in the synthesis of various biologically active molecules and pharmaceuticals. Its substituted indole core is a common motif in compounds targeting a range of therapeutic areas. This document provides a detailed experimental protocol for the synthesis of this compound, grounded in established chemical principles. The chosen synthetic route is the Reissert indole synthesis, which offers a reliable and efficient pathway from readily available starting materials.[1][2][3]

The Reissert synthesis was selected for its versatility and amenability to the required substitution pattern on the indole ring.[1][2] This method involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization to form the indole-2-carboxylic acid.[1][2][3][4]

Reaction Scheme Overview

The synthesis of this compound via the Reissert method can be depicted as a two-step process starting from 2-methyl-1,3-dimethoxy-5-nitrobenzene.

Reissert_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization A 2-Methyl-1,3-dimethoxy-5-nitrobenzene C Ethyl 2-(3,5-dimethoxy-2-nitrophenyl)pyruvate A->C NaOEt, EtOH B Diethyl oxalate D This compound C->D H2, Pd/C or Zn/CH3COOH

Caption: Overall reaction scheme for the Reissert synthesis of this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Methyl-1,3-dimethoxy-5-nitrobenzeneReagentCommercially AvailableStarting material.
Diethyl oxalateReagentCommercially Available
Sodium ethoxide (NaOEt)ReagentCommercially AvailableStrong base. Handle with care.
Ethanol (EtOH), absoluteAnhydrousCommercially AvailableSolvent.
Diethyl etherAnhydrousCommercially AvailableSolvent for extraction.
Hydrochloric acid (HCl)ConcentratedCommercially AvailableFor acidification.
Palladium on carbon (Pd/C), 10%CatalystCommercially AvailableFor catalytic hydrogenation.
Zinc dust (Zn)ReagentCommercially AvailableAlternative reducing agent.
Acetic acid (CH₃COOH)GlacialCommercially AvailableSolvent for zinc reduction.
Ethyl acetate (EtOAc)ReagentCommercially AvailableSolvent for extraction and chromatography.
HexanesReagentCommercially AvailableSolvent for chromatography.
Sodium sulfate (Na₂SO₄), anhydrousReagentCommercially AvailableDrying agent.
Celite®---Commercially AvailableFiltration aid.
Step 1: Synthesis of Ethyl 2-(3,5-dimethoxy-2-nitrophenyl)pyruvate

This initial step involves a Claisen condensation reaction between 2-methyl-1,3-dimethoxy-5-nitrobenzene and diethyl oxalate, catalyzed by a strong base.[1][2]

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.1 equivalents) in absolute ethanol under a nitrogen atmosphere. Alternatively, use commercially available sodium ethoxide solution.

  • To the cooled sodium ethoxide solution, add 2-methyl-1,3-dimethoxy-5-nitrobenzene (1.0 equivalent).

  • Slowly add diethyl oxalate (1.2 equivalents) to the reaction mixture at room temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the excess base and precipitate the product.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(3,5-dimethoxy-2-nitrophenyl)pyruvate.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Step 2: Reductive Cyclization to this compound

The second step is the reductive cyclization of the nitro group to an amine, which then undergoes intramolecular condensation to form the indole ring.[1][2][3] This can be achieved through catalytic hydrogenation or by using a reducing metal in acidic media.

Method A: Catalytic Hydrogenation

  • Dissolve the purified ethyl 2-(3,5-dimethoxy-2-nitrophenyl)pyruvate (1.0 equivalent) in ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10% by weight of the substrate).

  • Pressurize the vessel with hydrogen gas (typically 2-3 atm) and stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with fresh solvent.

  • The resulting product is the ethyl ester of the target compound. To obtain the carboxylic acid, the ester is hydrolyzed.

  • Add a solution of sodium hydroxide (2-3 equivalents) in a mixture of water and ethanol to the filtrate.

  • Stir the mixture at room temperature or gently heat to reflux until the ester is completely hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and acidify with dilute hydrochloric acid until the product precipitates.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Method B: Reduction with Zinc and Acetic Acid

  • In a round-bottom flask, dissolve the ethyl 2-(3,5-dimethoxy-2-nitrophenyl)pyruvate (1.0 equivalent) in glacial acetic acid.

  • Add zinc dust (4-5 equivalents) portion-wise to the solution while stirring. The reaction is exothermic, so maintain the temperature below 60 °C with an ice bath if necessary.

  • After the addition is complete, stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the excess zinc and inorganic salts.

  • The filtrate contains the ethyl ester of the indole. This can be directly hydrolyzed as described in Method A (steps 7-10) to obtain the final product.

Workflow Diagram

Synthesis_Workflow start Start step1 Dissolve 2-methyl-1,3-dimethoxy-5-nitrobenzene and diethyl oxalate in EtOH with NaOEt start->step1 step2 Reflux for 4-6 hours step1->step2 step3 Acidic workup and extraction step2->step3 step4 Purification by column chromatography step3->step4 intermediate Ethyl 2-(3,5-dimethoxy-2-nitrophenyl)pyruvate step4->intermediate step5a Catalytic Hydrogenation (H2, Pd/C) intermediate->step5a step5b Reduction with Zn/CH3COOH intermediate->step5b step6 Ester Hydrolysis (NaOH, H2O/EtOH) step5a->step6 step5b->step6 step7 Acidification and Precipitation step6->step7 end This compound step7->end

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure. Expected signals should be consistent with the dimethoxyindole carboxylic acid structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C-O stretches.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium ethoxide is a strong base and is corrosive. Handle with care.

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with appropriate care.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources when performing hydrogenation.

References

  • Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1044. [Link]

  • Noland, W. E., & Baude, F. J. (1973). Indole-2-carboxylic acid. Organic Syntheses, Coll. Vol. 5, p.567. [Link]

  • Johnson, J. R., Hasbrouck, R. B., Dutcher, J. D., & Bruce, W. F. (1945). Gliotoxin. V. The Structure of Certain Indole Derivatives Related to Gliotoxin. Journal of the American Chemical Society, 67(3), 423–430. [Link]

  • Butin, A. V., Stroganova, T. A., Lodina, I. V., & Krapivin, G. D. (2001). Furan ring opening—indole ring closure: a new modification of the Reissert reaction for indole synthesis. Tetrahedron Letters, 42(10), 2031-2033. [Link]

  • Reissert Indole Synthesis. In Name Reactions in Organic Chemistry. (2006). Wiley-VCH. [Link]

  • Reissert Indole Synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Reissert indole synthesis - chemeurope.com. (n.d.). Retrieved from [Link]

  • (PDF) Reissert Indole Synthesis - ResearchGate. (n.d.). Retrieved from [Link]

  • Reissert Indole Synthesis - Full Video Lecture - YouTube. (2021, September 29). Retrieved from [Link]

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Application Notes & Protocols: 4,6-Dimethoxy-1H-indole-2-carboxylic Acid as a Strategic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Advantages of the 4,6-Dimethoxyindole Scaffold

The indole framework is a cornerstone of medicinal chemistry, forming the structural core of countless biologically active compounds. Among the vast array of functionalized indoles, 4,6-dimethoxy-1H-indole-2-carboxylic acid stands out as a particularly valuable and versatile building block for organic synthesis. The strategic placement of two electron-donating methoxy groups at the C4 and C6 positions of the indole ring significantly enhances its nucleophilicity, thereby activating it towards a variety of chemical transformations.[1] Concurrently, the carboxylic acid moiety at the C2 position serves as a robust and adaptable handle for diverse synthetic manipulations, including amide bond formation, esterification, and reductions.[2]

This guide provides an in-depth exploration of the applications of this compound, offering detailed, field-tested protocols for its use in the synthesis of complex molecular architectures. The content is tailored for researchers, medicinal chemists, and professionals in drug development who seek to leverage the unique properties of this scaffold in their synthetic endeavors.

G Indole Core Indole Core C2-COOH C2-Carboxylic Acid Indole Core->C2-COOH Derivatization (Amides, Esters) C4-OCH3 C4-Methoxy Indole Core->C4-OCH3 Electron- Donating C6-OCH3 C6-Methoxy Indole Core->C6-OCH3 Electron- Donating NH Indole NH Indole Core->NH N-Alkylation

Figure 1: Key structural features of this compound.

Application I: Synthesis of Novel Kinase Inhibitors via Amide Coupling

Scientific Rationale: The indole-2-carboxamide scaffold is a prominent feature in a number of potent kinase inhibitors. The ability to rapidly generate a diverse library of N-substituted amides from this compound makes it an ideal starting point for structure-activity relationship (SAR) studies in drug discovery programs. The C2-carboxylic acid can be readily activated by a variety of coupling reagents to facilitate amide bond formation with a wide range of primary and secondary amines. The choice of coupling agent and reaction conditions is crucial for achieving high yields and purity. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), is a highly effective system for this transformation, known for its mild conditions and suppression of side reactions.

Experimental Protocol: General Procedure for HATU-mediated Amide Coupling

G start Start dissolve_acid Dissolve this compound (1.0 equiv) in anhydrous DMF start->dissolve_acid add_reagents Add amine (1.1 equiv) and DIPEA (2.5 equiv) dissolve_acid->add_reagents cool Cool to 0 °C add_reagents->cool add_hatu Add HATU (1.2 equiv) cool->add_hatu react Stir at room temperature for 2-16 h add_hatu->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous work-up monitor->workup purify Purification by chromatography workup->purify end End purify->end

Figure 2: Workflow for the synthesis of N-substituted 4,6-dimethoxy-1H-indole-2-carboxamides.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) (0.1 M).

  • Addition of Reagents: To the stirred solution, add the desired amine (1.1 equivalents) followed by N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add HATU (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with saturated aqueous LiCl solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Data Presentation: Representative Amide Coupling Reactions

AmineCoupling Time (h)Yield (%)
Benzylamine495
4-Fluoroaniline691
Morpholine393
Application II: Elaboration to C2-Substituted Indoles via Decarboxylative Cross-Coupling

Scientific Rationale: While the carboxylic acid at C2 is a versatile handle for derivatization, it can also be strategically removed and replaced with other functional groups through decarboxylative cross-coupling reactions. This powerful transformation allows for the introduction of aryl, heteroaryl, or vinyl groups at the C2 position, significantly expanding the accessible chemical space. Palladium-catalyzed decarboxylative cross-coupling reactions have emerged as a robust method for this purpose. The reaction typically proceeds via oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with the carboxylate and reductive elimination to furnish the C-C coupled product. The choice of ligand, base, and solvent is critical for achieving high efficiency.

Experimental Protocol: Palladium-Catalyzed Decarboxylative Arylation

G start Start add_reagents Combine this compound, aryl halide, Pd catalyst, ligand, and base in a sealed tube start->add_reagents add_solvent Add anhydrous solvent (e.g., dioxane) add_reagents->add_solvent degas Degas the mixture add_solvent->degas heat Heat at 80-120 °C for 12-24 h degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool_filter Cool to room temperature and filter monitor->cool_filter concentrate Concentrate the filtrate cool_filter->concentrate purify Purification by chromatography concentrate->purify end End purify->end

Figure 3: General workflow for the decarboxylative arylation of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried sealed tube, add this compound (1.0 equivalent), the aryl halide (1.5 equivalents), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand such as SPhos (10 mol%), and K₂CO₃ (2.0 equivalents).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M) to the tube.

  • Degassing: Seal the tube and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the 2-aryl-4,6-dimethoxy-1H-indole.

Trustworthiness and Self-Validation of Protocols

The protocols provided are based on established chemical principles and have been designed for high reproducibility. However, as with any chemical synthesis, careful monitoring and characterization are paramount.

  • Reaction Monitoring: It is strongly recommended to monitor the progress of all reactions by TLC and/or LC-MS to determine the optimal reaction time and to identify the formation of any byproducts.

  • Product Characterization: The identity and purity of all synthesized compounds must be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The spectroscopic data should be in full agreement with the proposed structure.

By adhering to these principles of careful execution and thorough analysis, researchers can confidently utilize this compound as a reliable and versatile building block in their synthetic campaigns.

References
  • Purwono, B., et al. (2022). Mannich reactions of activated 4,6-dimethoxyindoles. Arkivoc, 2022(4), 0-0.

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Coupling reactions with 4,6-Dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Coupling Reactions with 4,6-Dimethoxy-1H-indole-2-carboxylic Acid

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of this compound in synthetic chemistry. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Specifically, the 4,6-dimethoxy substitution pattern is found in various bioactive compounds, making this particular indole derivative a valuable starting material for creating novel chemical entities.

This guide provides not just procedural steps but also the underlying mechanistic rationale for key coupling reactions, including amide and ester bond formations. Understanding these principles is critical for troubleshooting, optimization, and adapting these protocols to a wide range of substrates.

Section 1: The Foundation of Amide Bond Synthesis

The formation of an amide bond is arguably the most crucial reaction in drug discovery. However, the direct reaction between a carboxylic acid and an amine is fundamentally an acid-base reaction, which forms a stable ammonium carboxylate salt.[2] To facilitate the desired coupling, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."

G General Workflow for Amide Coupling cluster_0 Activation Step cluster_1 Coupling Step RCOOH Carboxylic Acid (R-COOH) Intermediate Activated Intermediate (R-CO-LG) RCOOH->Intermediate + Activator Activator Coupling Reagent Activator->Intermediate Amide Amide Product (R-CONH-R') Intermediate->Amide + R'-NH2 Byproduct Byproduct (H-LG) Intermediate->Byproduct - H-LG Amine Amine (R'-NH2) Amine->Amide

Caption: General workflow for amide bond formation.

Protocol 1: Carbodiimide-Mediated Coupling with EDC and HOBt

Carbodiimides are a class of highly effective dehydrating agents used to activate carboxylic acids.[3] Among them, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly favored in modern synthesis due to the high water solubility of both the reagent and its urea byproduct, which greatly simplifies purification through simple aqueous extraction.[4][5]

Causality and Mechanism: The reaction begins with the carboxylic acid attacking the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[4][6] This intermediate can then be attacked by the amine to form the desired amide. However, the O-acylisourea is unstable and can undergo a side reaction, rearranging into an unreactive N-acylurea, which terminates the reaction and reduces yield.[4]

To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt rapidly intercepts the O-acylisourea to form an HOBt-activated ester.[7] This ester is more stable than the O-acylisourea, preventing the N-acylurea side reaction, yet it remains sufficiently reactive to couple efficiently with the amine.[4][8] This strategy also serves to suppress racemization when coupling chiral carboxylic acids.[9]

G EDC/HOBt Coupling Mechanism RCOOH Indole-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Ester O_Acylisourea->HOBt_Ester Fast Interception N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Slow Rearrangement EDU EDU (Byproduct) HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide HOBt_Ester->EDU + Byproduct (EDU) Amine R'-NH2 Amine->Amide

Caption: Mechanism of EDC coupling with HOBt additive.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous aprotic solvent like DMF or DCM (approx. 0.1 M concentration).

  • Amine Addition: Add the desired amine (1.1 eq.) to the solution. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 eq.) to liberate the free amine.

  • Cooling: Cool the mixture to 0 °C in an ice bath. This helps to control the initial exothermic reaction and minimize potential side reactions.

  • EDC Addition: Add EDC hydrochloride (1.2 eq.) portion-wise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted HOBt and acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: Uronium/Aminium Salt-Mediated Coupling with HBTU/HATU

For more challenging couplings, such as those involving sterically hindered amines or acids, uronium/aminium salt reagents like HBTU and HATU provide higher reactivity and faster reaction times.[10][11]

Causality and Mechanism: HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) function by rapidly converting the carboxylic acid into its corresponding active ester (OBt or OAt ester, respectively).[8][12] This process requires a non-nucleophilic base, typically DIPEA, to first deprotonate the carboxylic acid, forming a carboxylate anion that initiates the reaction.[13]

HATU is generally considered superior to HBTU.[14] The nitrogen atom at the 7-position in HATU's azabenzotriazole core makes the resulting OAt-ester more reactive and less prone to racemization than the OBt-ester formed from HBTU.[14]

G HBTU/HATU Coupling Mechanism RCOOH Indole-COOH RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + DIPEA DIPEA1 DIPEA DIPEA1->RCOO ActiveEster Active Ester (OBt/OAt) RCOO->ActiveEster HBTU HBTU / HATU HBTU->ActiveEster Amide Amide Product ActiveEster->Amide Byproducts Byproducts (TMU + HOBt/HOAt) ActiveEster->Byproducts Amine R'-NH2 Amine->Amide

Caption: Mechanism of uronium salt (HBTU/HATU) coupling.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve the this compound (1.0 eq.) and the amine (1.1 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5-3.0 eq.) to the solution and stir for 5 minutes.

  • Coupling Reagent Addition: Add HBTU or HATU (1.2 eq.) to the mixture. The solution may change color (often to yellow).

  • Reaction: Stir the reaction at room temperature for 1-4 hours. These reactions are typically much faster than EDC couplings.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: The workup and purification are identical to the procedure described in Protocol 1 (EDC/HOBt).

ParameterEDC/HOBtHBTUHATU
Reactivity GoodVery GoodExcellent[14]
Cost LowModerateHigh
Racemization Risk Low (with HOBt)LowVery Low[14]
Byproduct Removal Easy (water-soluble)Requires chromatographyRequires chromatography
Ideal Use Case Routine, large-scale synthesisSterically hindered substratesDifficult couplings, precious materials

Section 2: Ester Formation for Bioisosteric Modification

Esters are frequently used as bioisosteres for carboxylic acids in drug design.[15] This substitution can enhance cell membrane permeability and alter the pharmacokinetic profile of a molecule.[16]

Protocol 3: Fischer-Speier Esterification

This is the classical method for esterification, relying on treating the carboxylic acid with a large excess of an alcohol (which also serves as the solvent) under strong acidic catalysis.[17][18]

Causality and Mechanism: The reaction is an equilibrium process. The strong acid catalyst (e.g., H₂SO₄) serves two roles: it protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic, and it facilitates the departure of water as a good leaving group.[19] The use of excess alcohol drives the equilibrium towards the ester product according to Le Châtelier's principle.

G Fischer Esterification Mechanism RCOOH Indole-COOH Protonated_COOH Protonated Carbonyl RCOOH->Protonated_COOH + H⁺ H_plus H⁺ (cat.) H_plus->Protonated_COOH Tetrahedral_Int Tetrahedral Intermediate Protonated_COOH->Tetrahedral_Int + R'-OH Alcohol R'-OH Alcohol->Tetrahedral_Int Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H₂O Ester Ester Product Protonated_Ester->Ester - H⁺ H2O H₂O

Caption: Mechanism of acid-catalyzed Fischer esterification.

Detailed Step-by-Step Protocol:

  • Setup: Suspend this compound (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol or ethanol).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash carefully with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash chromatography if necessary.

Protocol 4: Steglich Esterification with DCC and DMAP

For substrates that are sensitive to the harsh acidic conditions of Fischer esterification, the Steglich method offers a mild and highly effective alternative.[20]

Causality and Mechanism: This reaction uses a carbodiimide, typically Dicyclohexylcarbodiimide (DCC), as the dehydrating agent.[21] The key to this method's success is the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that intercepts the initial O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt.[22] This intermediate is then readily attacked by the alcohol, even sterically hindered ones, to yield the ester.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: Dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 eq.) in DCM dropwise to the stirred mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.[23]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 3-6 hours.

  • Workup:

    • Filter off the precipitated DCU byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude ester by flash chromatography.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Various Authors. (2024). Mechanism of peptide bond formation through carbodiimide. ResearchGate. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Han, S., & Kim, Y. (2004). Recent development of peptide coupling reagents in organic synthesis. ChemInform. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Pro-Peptide. (2023). The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • Sharma, A., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 709-720. [Link]

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  • Catak, S., et al. (2021). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters, 23(15), 5961-5965. [Link]

  • Tüzün, N. Z., et al. (2019). Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates. Turkish Journal of Chemistry, 43(6), 1747-1763. [Link]

  • De Marco, R., et al. (2023). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. ChemistrySelect, 8(1). [Link]

  • El-Faham, A., & Albericio, F. (2010). Guanidinium salts of HATU and HBTU coupling reagents. Journal of Peptide Science, 16(1), 6-9. [Link]

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  • Organic Synthesis. Acid-Amine Coupling using HBTU. [Link]

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  • Al-Ostoot, F. H., et al. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Scientific Reports, 11(1), 8963. [Link]

  • Gandon, V., et al. (2020). Reactivity of 3-nitroindoles with electron-rich species. Organic & Biomolecular Chemistry, 18(28), 5348-5358. [Link]

  • Al-Ostoot, F. H., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumours. RSC Medicinal Chemistry, 12(5), 786-803. [Link]

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  • Gurung, S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(39), 5354-5357. [Link]

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  • Michalska, D., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 28(14), 5364. [Link]

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  • Gurung, S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(39), 5354-5357. [Link]

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Sources

Application Notes and Protocols for the Purification of 4,6-Dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,6-Dimethoxy-1H-indole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its indole core is a privileged scaffold found in numerous pharmaceutically active agents.[1] The precise biological activity and pharmacological profile of any synthesized compound are directly dependent on its purity. Trace impurities, such as unreacted starting materials, byproducts, or residual solvents, can lead to erroneous biological data, compromise reproducibility, and introduce unforeseen toxicity.[2][3]

This guide provides a comprehensive overview of robust purification techniques for this compound, designed for researchers in organic synthesis and drug discovery. The protocols herein are grounded in fundamental chemical principles and offer detailed, step-by-step instructions to achieve high levels of purity, ensuring the integrity of subsequent research.

Physicochemical Properties and Impurity Profile

A foundational understanding of the molecule's properties is critical for designing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₄[4][5]
Molecular Weight 221.21 g/mol [4][6]
Appearance Typically a solidInferred from similar compounds
Acidity (pKa) Estimated ~3.5-4.5The carboxylic acid group dictates its acidic nature. The pKa of the related 6-nitro-1H-indole-2-carboxylic acid is predicted to be around 4.03.[7] General pKa tables for carboxylic acids support this range.[8][9][10]
Solubility Poorly soluble in neutral water and non-polar solvents (e.g., hexane). Soluble in polar organic solvents (e.g., Ethanol, Ethyl Acetate) and aqueous base.Inferred from structure and general principles of solubility for carboxylic acids.[11][12]

Potential Impurities: Common impurities depend on the synthetic route but may include:

  • Neutral Starting Materials: Precursors that do not contain the carboxylic acid moiety.

  • Basic Reagents: Catalysts or reagents like triethylamine used in some synthetic steps.[13]

  • Side-Reaction Products: Isomers or products from incomplete cyclization or other side reactions.[14]

  • Residual Solvents: Solvents used in the reaction or initial work-up.

Decision Workflow for Purification Strategy

The choice of purification method is dictated by the initial purity of the crude material and the nature of the impurities. The following workflow provides a logical approach to selecting the most appropriate technique.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Product Start Crude 4,6-Dimethoxy-1H- indole-2-carboxylic acid TLC_HPLC Assess Purity by TLC/HPLC/NMR Start->TLC_HPLC Decision1 Major Impurities Detected? TLC_HPLC->Decision1 AcidBase Acid-Base Extraction (Removes Neutral/Basic Impurities) Decision1->AcidBase Yes (Neutral/Basic) Recrystallization Recrystallization (Removes Soluble Impurities) Decision1->Recrystallization Yes (Polar/Nonpolar) End Pure Product (>98%) Decision1->End No (>98% Pure) Decision2 Purity >95%? AcidBase->Decision2 Recrystallization->Decision2 Chromatography Silica Gel Chromatography (Separates Structurally Similar Compounds) Decision2->Chromatography No Decision2->End Yes Chromatography->End

Caption: Decision workflow for selecting a purification technique.

Method 1: Acid-Base Extraction

Principle of Operation

This technique is exceptionally effective for separating carboxylic acids from neutral or basic impurities.[11][15][16] The crude material is dissolved in an organic solvent immiscible with water. A weak aqueous base, such as sodium bicarbonate, is added. The base deprotonates the acidic carboxylic acid, forming the sodium carboxylate salt. This ionic salt is highly soluble in the aqueous layer, while neutral and basic impurities remain in the organic layer. The layers are separated, and the aqueous layer containing the desired product is re-acidified, causing the purified carboxylic acid to precipitate out of the solution.[2][17]

Detailed Protocol
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Initial Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[2]

  • Mixing & Venting: Stopper the funnel, invert it gently, and open the stopcock to vent the pressure buildup from CO₂ gas evolution. Close the stopcock and shake for 1-2 minutes with periodic venting.

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely. The lower aqueous layer contains the sodium salt of your product.

  • Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete recovery, add another portion (0.5 volume) of fresh NaHCO₃ solution to the organic layer remaining in the funnel. Repeat the shaking and separation process, combining the aqueous extracts.[2]

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1M or 2M hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH 1-2, check with pH paper). The purified carboxylic acid will precipitate as a solid.[2][17]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual inorganic salts.[2]

  • Drying: Allow the solid to air-dry on the filter funnel, then transfer it to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Workflow Diagram

Acid_Base_Workflow Start Crude product in Organic Solvent (e.g., EtOAc) AddBase Add aq. NaHCO₃ Shake & Vent Start->AddBase Separate1 Separate Layers AddBase->Separate1 OrganicLayer Organic Layer (Contains Neutral/Basic Impurities) DISCARD Separate1->OrganicLayer Top Layer* AqueousLayer Aqueous Layer (Contains Sodium 4,6-dimethoxy- 1H-indole-2-carboxylate) Separate1->AqueousLayer Bottom Layer* Acidify Cool in Ice Bath Add HCl (aq) to pH 1-2 AqueousLayer->Acidify Precipitate Precipitation of Pure Carboxylic Acid Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter WashDry Wash with Cold H₂O Dry under Vacuum Filter->WashDry End Pure Product WashDry->End

Caption: Step-by-step workflow for acid-base extraction. *Layer position depends on the organic solvent's density relative to water.

Method 2: Recrystallization

Principle of Operation

Recrystallization is a powerful technique for purifying solid compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, creating a saturated solution. As the solution cools slowly, the solubility of the target compound decreases, and it crystallizes out, forming a pure crystal lattice that excludes the impurities, which remain dissolved in the cold mother liquor.[18] A patent for the parent indole-2-carboxylic acid mentions purification via ethanol recrystallization.[13]

Detailed Protocol
  • Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent should dissolve the compound well when hot but poorly when cold. See Table 2 for suggestions. Test small batches to find the optimal solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser if the solvent is volatile). Add more solvent in small portions until the solid just dissolves completely.

  • Decoloration (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them, passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals to a constant weight.

Table 2: Potential Solvents for Recrystallization

SolventBoiling Point (°C)PolarityComments
Ethanol 78Polar ProticOften a good starting point for polar molecules with hydrogen bonding capabilities.[19]
Methanol 65Polar ProticSimilar to ethanol but may offer different solubility characteristics.
Ethyl Acetate 77Polar AproticGood for moderately polar compounds.
Ethyl Acetate / Hexane VariableTunableA good solvent system. Dissolve in hot ethyl acetate and add hot hexane until turbidity appears, then clarify with a drop of ethyl acetate and cool.
Water 100Very PolarMay be suitable if the compound has low solubility in cold water but sufficient solubility in hot water.
Workflow Diagramdot

Recrystallization_Workflow Start Crude Solid Dissolve Dissolve in Minimum Amount of Hot Solvent Start->Dissolve HotFilter Hot Gravity Filtration (Optional, to remove insolubles) Dissolve->HotFilter Cool Slowly Cool to Room Temp, then in Ice Bath HotFilter->Cool Crystallize Crystals Form Cool->Crystallize VacuumFilter Vacuum Filtration (Separate Crystals from Mother Liquor) Crystallize->VacuumFilter Wash Wash with Small Amount of Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Sources

Application Notes and Protocols: The Use of 4,6-Dimethoxy-1H-indole-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Indole Scaffold and the Role of Methoxy Substitution

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and clinically approved drugs.[1] Its unique electronic properties and conformational flexibility allow it to interact with a wide array of biological targets. Within this important class of heterocycles, 4,6-dimethoxy-1H-indole-2-carboxylic acid emerges as a particularly valuable building block for drug discovery.

The strategic placement of methoxy groups at the 4- and 6-positions of the indole ring significantly influences the molecule's physicochemical and pharmacological properties. Methoxy groups can enhance metabolic stability, improve solubility, and modulate the electronic character of the indole ring, thereby influencing its binding affinity to target proteins.[2] The carboxylic acid functionality at the 2-position provides a versatile handle for synthetic elaboration, enabling the construction of diverse chemical libraries for biological screening.[3]

This comprehensive guide provides detailed protocols for the synthesis of this compound and its application in the development of novel therapeutic agents, with a focus on anticancer and antiviral drug discovery.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₄[4]
Molecular Weight 221.21 g/mol [4]
Appearance Off-white to brown crystalline powder[5]
CAS Number 105776-11-2[5]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving a classical Fischer indole synthesis to form the corresponding methyl ester, followed by hydrolysis.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Hydrolysis A 3,5-Dimethoxyphenylhydrazine C Methyl 4,6-dimethoxy-1H-indole-2-carboxylate A->C Acid catalyst (e.g., PPA) Heat B Methyl Pyruvate B->C D Methyl 4,6-dimethoxy-1H-indole-2-carboxylate E This compound D->E 1. NaOH, H₂O/MeOH 2. HCl (aq)

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of Methyl 4,6-dimethoxy-1H-indole-2-carboxylate

This protocol is adapted from established Fischer indole synthesis methodologies.[6][7][8][9][10]

Materials:

  • 3,5-Dimethoxyphenylhydrazine hydrochloride

  • Methyl pyruvate

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A mixture of 3,5-dimethoxyphenylhydrazine hydrochloride (1 equivalent) and methyl pyruvate (1.1 equivalents) in ethanol is stirred at room temperature for 2 hours to form the corresponding hydrazone.

  • The solvent is removed under reduced pressure.

  • The crude hydrazone is added portion-wise to pre-heated polyphosphoric acid (PPA) at 80-90 °C with vigorous stirring.

  • The reaction mixture is maintained at this temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker of ice water.

  • The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford methyl 4,6-dimethoxy-1H-indole-2-carboxylate.

Protocol 2: Hydrolysis to this compound

Materials:

  • Methyl 4,6-dimethoxy-1H-indole-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Dichloromethane (DCM)

Procedure:

  • Methyl 4,6-dimethoxy-1H-indole-2-carboxylate is dissolved in a mixture of methanol and water.

  • An excess of sodium hydroxide (2-3 equivalents) is added, and the mixture is heated to reflux for 2-4 hours.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The mixture is cooled to room temperature, and the methanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Application in Medicinal Chemistry: Synthesis of Bioactive Amides

The carboxylic acid moiety of this compound is a prime site for derivatization, most commonly through amide bond formation. This allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Diagram of Amide Coupling Workflow

Amide_Coupling A This compound D Amide Derivative A->D B Amine (R-NH₂) B->D C Coupling Reagents (e.g., HATU, EDC/HOBt) C->D Amide Bond Formation E Biological Screening (e.g., anticancer, antiviral assays) D->E SAR Studies

Caption: Workflow for the synthesis and screening of amide derivatives.

Protocol 3: General Procedure for Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is known for its high efficiency and low rate of racemization.[11][12][13][14]

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired amide derivative.

Applications in Drug Discovery

Derivatives of this compound have shown promise in several therapeutic areas, including oncology and virology.

Anticancer Applications

The indole scaffold is a key component of many anticancer agents.[15][16][17] Derivatives of this compound can be designed to target various cancer-related pathways. For example, the indole nucleus can serve as a scaffold for the development of kinase inhibitors by mimicking the hinge-binding interactions of ATP.[18][19][20][21][22]

Example Application: Synthesis of a hypothetical kinase inhibitor.

By coupling this compound with a substituted aniline known to interact with the active site of a target kinase, a potential inhibitor can be synthesized using Protocol 3. The 4,6-dimethoxy substitution pattern can contribute to favorable interactions within the ATP-binding pocket and enhance the overall potency and selectivity of the compound.

Antiviral Applications

Indole derivatives have also been extensively investigated for their antiviral activities.[23][24][25][26] The indole-2-carboxylic acid scaffold has been utilized in the development of inhibitors for various viral targets, including HIV-1 integrase.[27]

Example Application: Synthesis of potential HIV-1 integrase inhibitors.

Following similar synthetic strategies, amide derivatives of this compound can be prepared and screened for their ability to inhibit HIV-1 integrase. The dimethoxy groups can be crucial for establishing key interactions with the viral enzyme and improving the pharmacokinetic profile of the inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the ease of derivatization of its carboxylic acid group make it an attractive starting material for the generation of diverse compound libraries. The strategic placement of the methoxy groups can impart favorable pharmacological properties, leading to the discovery of novel and potent therapeutic agents for a range of diseases, including cancer and viral infections. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important scaffold in their drug discovery endeavors.

References

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  • Khan, I., et al. (2021). Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses. Viruses, 13(10), 2033. Available from: [Link]

  • Wang, Y., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Molecules, 19(7), 10134-10148. Available from: [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Lecture Notes.
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  • Chimirri, A., et al. (2004). Hyperbranched Molecular Structures with Potential Antiviral Activity: Derivatives of 5,6-Dihydroxyindole-2-Carboxylic Acid. Letters in Drug Design & Discovery, 1(4), 333-336. Available from: [Link]

  • An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. (2022). Molecules, 27(19), 6529. Available from: [Link]

  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (2023). Frontiers in Chemistry, 11, 1243135. Available from: [Link]

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). European Journal of Medicinal Chemistry, 238, 114402. Available from: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2014). Current Topics in Medicinal Chemistry, 14(3), 356-370. Available from: [Link]

  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (2023). Molecules, 28(15), 5764. Available from: [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). ACS Pharmacology & Translational Science, 6(3), 441-453. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). Tetrahedron Letters, 77, 153205. Available from: [Link]

  • Scaffold-based design of kinase inhibitors for cancer therapy. (2010). Current Opinion in Genetics & Development, 20(1), 79-86. Available from: [Link]

  • Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. (2020). Scientific Reports, 10(1), 1-15. Available from: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry, 15(3), 734-747. Available from: [Link]

  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (2023). Molecules, 28(15), 5764. Available from: [Link]

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Application Note & Protocol: Strategic Derivatization of 4,6-Dimethoxy-1H-indole-2-carboxylic Acid for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Indole-2-Carboxylate Scaffold

The 4,6-dimethoxy-1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry. The electron-rich dimethoxy-substituted benzene ring and the versatile indole core offer a unique combination of rigidity and functionality, making it an ideal starting point for the synthesis of diverse compound libraries. The carboxylic acid at the C2 position is a particularly attractive handle for chemical modification, allowing for the introduction of a wide array of functional groups to modulate physicochemical properties, biological activity, and pharmacokinetic profiles.

This document provides a detailed guide to the derivatization of the carboxylic acid group of this compound, focusing on two of the most fundamental and widely employed transformations: esterification and amidation. We will delve into the mechanistic rationale behind reagent selection and reaction conditions, offering field-proven protocols that ensure high yield and purity.

Mechanistic Considerations for Derivatization

The carboxylic acid group is a versatile functional group, but its direct reaction with nucleophiles (like alcohols or amines) is generally slow and inefficient. Therefore, activation of the carboxyl group is a prerequisite for successful derivatization. The choice of activating agent and reaction conditions is critical and depends on the desired derivative and the overall stability of the indole scaffold.

Esterification Strategies

Esterification of this compound can be achieved through several methods. The classical Fischer esterification, while simple, often requires harsh acidic conditions and high temperatures that can be detrimental to the sensitive indole nucleus. A more prudent approach involves the use of alkyl halides under basic conditions or coupling agents.

  • Alkylation of the Carboxylate: This method involves the deprotonation of the carboxylic acid with a suitable base to form a carboxylate salt, which then acts as a nucleophile to displace a halide from an alkyl halide. This is a robust method suitable for a variety of alkyl groups.

  • Coupling Agent-Mediated Esterification: The use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as 4-dimethylaminopyridine (DMAP) provides a milder and more efficient route to esters.

Amidation Strategies

Amidation is a cornerstone of medicinal chemistry, as the amide bond is a key feature of many biologically active molecules. Similar to esterification, direct amidation is impractical. The use of peptide coupling reagents is the industry standard for forming amide bonds from carboxylic acids and amines.

  • Peptide Coupling Reagents: A vast array of coupling reagents are available, each with its own advantages. Some of the most common include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine under mild conditions.

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific substrates.

Protocol 1: Methyl Esterification via Alkylation

This protocol describes the synthesis of methyl 4,6-dimethoxy-1H-indole-2-carboxylate using methyl iodide.

Workflow Diagram:

esterification_workflow A This compound in DMF B Add K2CO3 A->B Deprotonation C Stir at RT B->C D Add Methyl Iodide C->D Nucleophilic Attack E Stir at RT overnight D->E F Quench with water E->F Work-up G Extract with Ethyl Acetate F->G H Dry, concentrate, and purify G->H I Methyl 4,6-dimethoxy-1H-indole-2-carboxylate H->I Final Product amidation_workflow A This compound in DMF B Add HATU and DIPEA A->B Activation C Stir at 0°C B->C D Add Benzylamine C->D Amine Addition E Stir at RT overnight D->E F Quench with water E->F Work-up G Extract with Ethyl Acetate F->G H Dry, concentrate, and purify G->H I N-benzyl-4,6-dimethoxy-1H-indole-2-carboxamide H->I Final Product

Scale-up synthesis of 4,6-Dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of 4,6-Dimethoxy-1H-indole-2-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The Significance of a Privileged Scaffold

Indole and its derivatives are fundamental structural motifs in a vast array of natural products and pharmaceutically active compounds, holding a core position in medicinal chemistry.[1][2] Specifically, this compound is a highly valuable building block, serving as a key intermediate in the synthesis of novel therapeutics, including potential antitumor and antibacterial agents.[3][4] Its unique electronic structure, conferred by the methoxy substituents on the benzene ring, allows for diverse functionalization, making it a target of significant interest for drug development professionals.[1][3]

The growing demand for complex indole-based compounds necessitates robust and scalable synthetic methodologies that are both economically viable and environmentally conscious.[1] This application note provides a detailed, field-proven protocol for the gram-scale synthesis of this compound. The described pathway leverages the classic Japp-Klingemann and Fischer indole synthesis reactions, a reliable and well-documented route for constructing the indole skeleton.[2][5][6][7][8]

Overall Synthetic Strategy: A Logic-Driven Approach

The multi-step synthesis is designed for scalability and efficiency. The core logic involves the construction of a tailored phenylhydrazone intermediate, which is then induced to cyclize, forming the aromatic indole ring system. This is followed by a simple hydrolysis to yield the target carboxylic acid.

  • Diazotization: The synthesis begins with the conversion of a commercially available substituted aniline, 3,5-dimethoxyaniline, into a highly reactive aryl diazonium salt. This is achieved under cold conditions using sodium nitrite and hydrochloric acid. The diazonium salt serves as a potent electrophile for the subsequent C-C bond-forming reaction.

  • Japp-Klingemann Reaction: This key reaction is used to synthesize the required phenylhydrazone from a β-keto-ester and the aryl diazonium salt.[5][7] The enolate of ethyl 2-methylacetoacetate acts as the nucleophile, attacking the diazonium salt. A subsequent in-situ hydrolysis and decarboxylation of an ester group yields the stable hydrazone intermediate, a critical precursor for the indole ring formation.[9]

  • Fischer Indole Synthesis: The phenylhydrazone product is heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA).[5][8] This triggers a cascade involving a[5][5]-sigmatropic rearrangement to form a diimine intermediate, which then cyclizes and eliminates ammonia to generate the energetically favorable aromatic indole ring.[8]

  • Saponification and Purification: The Fischer synthesis yields the ethyl ester of the target molecule. This ester is hydrolyzed (saponified) to the corresponding carboxylic acid using a strong base like potassium hydroxide. The final product is then isolated by acidic workup and purified by recrystallization to achieve high purity suitable for downstream applications.

Process Workflow Diagram

Scale_Up_Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Japp-Klingemann Reaction cluster_2 Step 3: Fischer Indole Synthesis cluster_3 Step 4: Saponification & Purification A 3,5-Dimethoxyaniline B NaNO₂, HCl 0-5 °C A->B Reacts with C 3,5-Dimethoxyphenyl- diazonium Chloride B->C Forms E Coupling Reaction <10 °C C->E Adds to D Ethyl 2-methylacetoacetate D->E Reacts in F Hydrazone Intermediate E->F Yields G Polyphosphoric Acid (PPA) Heat (e.g., 90-100 °C) F->G Cyclizes in H Ethyl 4,6-Dimethoxy-1H- indole-2-carboxylate G->H Forms I 1. KOH, EtOH/H₂O, Reflux 2. HCl (acidification) H->I Hydrolyzes via J Crude Product I->J Precipitates K Recrystallization J->K Purified by L Pure 4,6-Dimethoxy-1H- indole-2-carboxylic Acid K->L Final Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol for Gram-Scale Synthesis

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-equipped laboratory with appropriate safety measures in place.

Part A: Preparation of the 3,5-Dimethoxyphenyldiazonium Chloride Solution
  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 3,5-dimethoxyaniline (50.0 g).

  • Add concentrated hydrochloric acid (100 mL) and water (200 mL). Stir the mixture until all the aniline salt has dissolved.

  • Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C.

  • In a separate beaker, dissolve sodium nitrite (NaNO₂) (24.8 g) in water (100 mL).

  • Slowly add the sodium nitrite solution dropwise to the stirred aniline solution via the dropping funnel. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

  • After the addition is complete, stir the resulting cold, pale-yellow diazonium salt solution for an additional 20 minutes. This solution should be used immediately in the next step.

Part B: Japp-Klingemann Coupling to Synthesize the Hydrazone Intermediate
  • In a 2 L beaker, dissolve ethyl 2-methylacetoacetate (51.5 g) in ethanol (500 mL).

  • Cool this solution in a large ice bath.

  • While stirring vigorously, slowly pour the cold diazonium salt solution from Part A into the ethyl 2-methylacetoacetate solution.

  • Simultaneously, add a pre-chilled solution of sodium acetate (150 g in 300 mL of water) portion-wise to maintain the pH between 5 and 6. The temperature should be kept below 10 °C.

  • A yellow-orange precipitate will form. Continue stirring the mixture in the ice bath for 2 hours after the addition is complete.

  • Collect the solid hydrazone product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the solid product under vacuum at 50 °C to a constant weight.

Part C: Fischer Indole Cyclization
  • In a 1 L flask equipped with a mechanical stirrer and a thermometer, carefully heat polyphosphoric acid (PPA) (500 g) to 80 °C with stirring to ensure it is fluid.

  • In small portions, add the dried hydrazone from Part B to the hot PPA. An exothermic reaction will occur. Control the rate of addition to maintain the internal temperature between 90–100 °C.

  • After the addition is complete, continue to stir the dark, viscous mixture at 95 °C for 1 hour.

  • Allow the reaction mixture to cool to approximately 60 °C and then very carefully pour it onto 2 kg of crushed ice with vigorous stirring. This quenching step is highly exothermic.

  • The crude indole ester will precipitate as a solid. Stir the mixture until all the ice has melted.

  • Collect the solid by vacuum filtration and wash it extensively with water.

  • Dry the crude ethyl 4,6-dimethoxy-1H-indole-2-carboxylate.

Part D: Saponification to the Carboxylic Acid
  • Transfer the crude, dry ester from Part C to a 2 L round-bottom flask.

  • Add ethanol (600 mL) and a solution of potassium hydroxide (KOH) (50 g) in water (150 mL).

  • Heat the mixture to reflux with stirring for 3 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and reduce the volume by approximately half using a rotary evaporator to remove most of the ethanol.

  • Dilute the remaining aqueous solution with water (500 mL).

  • Wash the basic solution with ethyl acetate (2 x 200 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated hydrochloric acid until the pH is approximately 2.

  • The target this compound will precipitate as a light-colored solid.

  • Stir the cold suspension for 30 minutes, then collect the product by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum.

Part E: Purification by Recrystallization
  • Dissolve the crude carboxylic acid in a minimal amount of hot ethanol or an ethanol/water mixture.

  • If the solution has color, it can be treated with a small amount of activated carbon.

  • Filter the hot solution to remove the carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight. A patent also describes a method for purifying indole-2-carboxylic acids by forming a triethylamine salt, which can be an alternative high-purity strategy.[10]

Critical Process Parameters and Expected Data

ParameterValue / RangeNotes
Starting Material 3,5-Dimethoxyaniline (50.0 g)High-purity starting material is recommended.
Diazotization Temp. 0–5 °CEssential for the stability of the diazonium salt.
Coupling Temp. < 10 °CPrevents decomposition and side reactions.
Cyclization Temp. 90–100 °CHigher temperatures may lead to degradation.
Saponification Time ~3 hoursMonitor by TLC to ensure complete conversion.
Overall Yield 55–70% (Expected)Based on 3,5-dimethoxyaniline.
Purity (Post-Recryst.) >98% (by HPLC/NMR)
Appearance Off-white to pale yellow solid
Molecular Formula C₁₁H₁₁NO₄[11]
Molecular Weight 221.21 g/mol [11]

Safety and Handling Precautions

Scaling up chemical synthesis requires stringent adherence to safety protocols. The following hazards must be managed with appropriate engineering controls and personal protective equipment (PPE).

  • Sodium Nitrite (NaNO₂): A strong oxidizer that may intensify fires and is toxic if swallowed.[12][13] Do not allow contact with combustible materials, acids, or reducing agents.[14][15] Handle in a well-ventilated area and avoid dust formation.[12][14] In case of ingestion, call a poison center immediately.[16]

  • Aryl Diazonium Salts: Potentially explosive when isolated and dry. This protocol is designed to use the salt in a cold aqueous solution, which is significantly safer. Never attempt to isolate the diazonium salt.

  • Hydrazine Derivatives (Hydrazones): Hydrazine and its derivatives are toxic, can cause skin irritation, and are suspected carcinogens.[17] All handling should be performed in a certified chemical fume hood.[18] Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[17] Avoid inhalation and skin contact.[19]

  • Strong Acids (HCl, PPA): Highly corrosive and can cause severe skin and eye burns. Handle with extreme care, using appropriate PPE. The quenching of PPA is highly exothermic and must be done slowly and with efficient cooling.

  • General Operations:

    • Ventilation: All steps should be performed in a well-ventilated fume hood.[20]

    • PPE: Safety goggles, chemical-resistant gloves, and a flame-retardant lab coat are mandatory.

    • Emergency Equipment: Ensure safety showers and eyewash stations are readily accessible.[20]

    • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not let this chemical enter the environment.[15]

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: sodium nitrite. [Link]

  • Google Patents. CN106008311A - Refinement method of indole-2-carboxylic acid.
  • chemeurope.com. Japp-Klingemann reaction. [Link]

  • Slideshare. Japp klingemann reaction. [Link]

  • Carl ROTH. Safety Data Sheet: Sodium nitrite. [Link]

  • Journal of Medicinal and Pharmaceutical Chemistry Research. Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. [Link]

  • International Labour Organization. ICSC 1120 - SODIUM NITRITE. [Link]

  • RSC Advances. Fischer indole synthesis applied to the total synthesis of natural products. [Link]

  • RSC Publishing. Recent advances in the synthesis of indoles and their applications. [Link]

  • ResearchGate. Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. [Link]

  • ResearchGate. The Japp‐Klingemann Reaction. [Link]

  • YouTube. Japp Klingemann Reaction. [Link]

  • ResearchGate. (PDF) Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates. [Link]

  • Wikipedia. Japp–Klingemann reaction. [Link]

  • Oreate AI Blog. A Review of the Indole Synthesis Reaction System. [Link]

  • PMC. Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. [Link]

  • DTIC. Safety and Handling of Hydrazine. [Link]

  • ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Taylor & Francis Online. A Practical Synthesis of Indole-2-carboxylic Acid. [Link]

Sources

Application Notes & Protocols for the Analysis of 4,6-Dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4,6-Dimethoxy-1H-indole-2-carboxylic acid is a specialized organic compound belonging to the indole family, a class of molecules with significant prevalence in medicinal chemistry and materials science.[1] The structural backbone of indole is a common motif in pharmacologically active compounds, and the specific substitution pattern of two methoxy groups and a carboxylic acid function imparts unique chemical and physical properties. These properties make it a valuable building block in the synthesis of more complex molecules, including potential drug candidates.[2][3]

Accurate and precise analytical methods are paramount for researchers and drug development professionals working with this compound. Proper analytical characterization ensures the identity, purity, and stability of this compound, which are critical parameters for its use in synthesis, biological assays, and formulation studies. This guide provides detailed, field-proven protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies described herein are designed to be robust and self-validating, grounded in established principles of analytical chemistry.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

Expertise & Rationale: Reverse-phase HPLC (RP-HPLC) is the workhorse method for assessing the purity of non-volatile, polar organic compounds like this compound. The indole ring provides a chromophore suitable for UV detection, while the carboxylic acid moiety allows for manipulation of retention based on mobile phase pH. The protocol below is adapted from established methods for indole carboxylic acids and is optimized for selectivity and efficiency.[4][5] An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to better peak shape and increased retention on a C18 stationary phase.

Experimental Protocol: RP-HPLC
  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound.

    • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of ~0.5 mg/mL.

    • Further dilute the stock solution as needed for calibration curves or single-point analysis. A typical starting concentration for injection is 10-50 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Chromatographic Conditions:

    • The specific conditions should be optimized for your system, but the following provides a robust starting point.

ParameterRecommended Setting
HPLC System A standard HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water.[4] For MS compatibility, 0.1% Formic Acid can be substituted.[6]
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-18 min: 80% B; 18-20 min: 80% to 20% B; 20-25 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm (based on the indole chromophore)
  • Data Analysis:

    • The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For quantification, a calibration curve should be prepared using certified reference standards of this compound at a minimum of five concentration levels.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s1 Weigh Compound s2 Dissolve in ACN/Water s1->s2 s3 Dilute to Working Conc. s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject Sample (10 µL) s4->a1 a2 RP-HPLC Separation (C18 Column) a1->a2 a3 UV Detection (280 nm) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % (Purity) or Quantify via Cal Curve d1->d2

Caption: Workflow for purity and quantification analysis by HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Detection

Expertise & Rationale: LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, providing unequivocal identification based on both retention time and mass-to-charge ratio (m/z).[7] This technique is essential for confirming the identity of the main compound, identifying trace-level impurities, and for use in complex matrices like biological fluids. For this compound (MW: 221.21 g/mol [1]), electrospray ionization (ESI) is the preferred method due to the compound's polarity. Analysis can be performed in either positive or negative ion mode.

  • Negative Ion Mode ([M-H]⁻): This is often highly sensitive for carboxylic acids, as they readily deprotonate. The expected ion would be at m/z 220.2.

  • Positive Ion Mode ([M+H]⁺): Protonation can also occur, likely on the indole nitrogen, yielding an ion at m/z 222.2.

The choice of mode depends on sensitivity and matrix effects, and both should be evaluated during method development.[6]

Experimental Protocol: LC-MS
  • Sample Preparation:

    • Prepare samples as described in the HPLC protocol, but use LC-MS grade solvents (e.g., 0.1% formic acid instead of phosphoric acid).

  • LC-MS Conditions:

ParameterRecommended Setting
LC System UPLC or HPLC system coupled to a mass spectrometer
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (LC-MS Grade)
Gradient Program A faster gradient can often be used with UPLC systems (e.g., 5-95% B over 5 minutes)
Flow Rate 0.3-0.5 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL
MS Detector Quadrupole, Time-of-Flight (TOF), or Orbitrap Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), operated in both positive and negative modes for initial evaluation
Scan Mode Full Scan (e.g., m/z 100-500) for identification and impurity profiling
Monitored Ions Negative Mode: [M-H]⁻ at m/z 220.2; Positive Mode: [M+H]⁺ at m/z 222.2
Key MS Parameters Capillary Voltage: 3-4 kV; Source Temp: 120-150 °C; Desolvation Gas Flow and Temp: Optimize per instrument
  • Data Analysis:

    • Confirm the identity of the main peak by matching its retention time and the exact mass of the observed ion with the theoretical values.

    • Use the full scan data to search for potential impurities and degradation products.

Workflow Diagram: LC-MS Analysis

LCMS_Workflow prep Sample Preparation (LC-MS Grade Solvents) lc UPLC Separation (C18 Column, Formic Acid Mobile Phase) prep->lc ion Electrospray Ionization (ESI) Positive & Negative Modes lc->ion ms Mass Analysis (Full Scan m/z 100-500) ion->ms data Data Processing: - Extract Ion Chromatograms - Confirm m/z - Identify Impurities ms->data

Caption: General workflow for compound identification via LC-MS.

NMR Spectroscopy for Structural Elucidation

Expertise & Rationale: NMR spectroscopy is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.[8] For this compound, specific signals are expected for the indole ring protons, the methoxy groups, the carboxylic acid proton, and the indole N-H proton. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for this analysis as it solubilizes the compound and allows for the observation of exchangeable protons (N-H and COOH).[9]

Experimental Protocol: NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

    • Standard acquisition parameters are typically sufficient. 2D NMR experiments like COSY and HSQC can be run to confirm assignments.

Expected NMR Spectral Data (in DMSO-d₆)

The following table presents expected chemical shifts (δ) in ppm. These are estimates based on general principles and data from similar indole structures.[8][10][11]

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity / Notes
COOH ~12.0 - 13.0~160 - 170Broad singlet, highly deshielded.[12]
N-H ~11.0 - 12.0-Broad singlet.
Indole H3 ~7.0 - 7.2~100 - 105Singlet or narrow doublet.
Indole H5 ~6.4 - 6.6~95 - 100Doublet (J ≈ 2 Hz), meta-coupled to H7.
Indole H7 ~6.3 - 6.5~90 - 95Doublet (J ≈ 2 Hz), meta-coupled to H5.
OCH₃ (at C4) ~3.8 - 4.0~55 - 60Singlet (3H).
OCH₃ (at C6) ~3.7 - 3.9~55 - 60Singlet (3H).
Indole C2 -~130 - 135Quaternary carbon attached to COOH.
Indole C3a -~138 - 142Quaternary carbon at ring junction.
Indole C4 -~155 - 160Quaternary carbon attached to OCH₃.
Indole C6 -~150 - 155Quaternary carbon attached to OCH₃.
Indole C7a -~125 - 130Quaternary carbon at ring junction.
Diagram: Key Structural Features for NMR

NMR_Structure cluster_mol This compound cluster_key Key NMR Regions mol A A: Aromatic Protons (H3, H5, H7) δ 6.3 - 7.2 ppm B B: Methoxy Protons (2x OCH₃) δ 3.7 - 4.0 ppm C C: Exchangeable Protons (NH, COOH) δ 11.0 - 13.0 ppm

Caption: Structure and key proton regions for NMR analysis.

References

  • ResearchGate. (2019). Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Available at: [Link]

  • ResearchGate. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]

  • MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available at: [Link]

  • Semantic Scholar. (n.d.). comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Available at: [Link]

  • PubMed. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Available at: [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available at: [Link]

  • NIH. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Available at: [Link]

  • PubMed. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Available at: [Link]

  • NIH. (2017). A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2.... Available at: [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • MDPI. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Side Reactions in 4,6-Dimethoxy-indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,6-dimethoxy-indole. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. The electron-rich nature of the 4,6-dimethoxy-indole core, while desirable for its biological activity, presents unique challenges in its chemical synthesis. This guide provides in-depth, field-proven insights into common side reactions and offers robust troubleshooting strategies in a direct question-and-answer format.

Part 1: Foundational Synthetic Strategies

The construction of the 4,6-dimethoxy-indole ring is most commonly achieved via several named reactions. The choice of method often depends on the availability of starting materials, scale, and tolerance of functional groups.

  • Leimgruber-Batcho Indole Synthesis : This is often the method of choice due to its high yields, mild conditions, and avoidance of harsh acids. It begins with an o-nitrotoluene, which is converted to an enamine, followed by a reductive cyclization.[1] This pathway offers excellent control over regiochemistry, a significant advantage for producing specifically substituted indoles like the 4,6-dimethoxy variant.

  • Fischer Indole Synthesis : A classic and widely used method that involves the acid-catalyzed reaction of a substituted phenylhydrazine (in this case, 3,5-dimethoxyphenylhydrazine) with an aldehyde or ketone.[2] While powerful, this method can be susceptible to side reactions, particularly N-N bond cleavage and regiochemical ambiguities, especially with electron-rich hydrazines.[3]

  • Madelung Synthesis : This method involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine.[4][5] The traditionally harsh conditions (200–400 °C) limit its applicability for substrates with sensitive functional groups.[4][6]

The Leimgruber-Batcho synthesis is frequently preferred for its reliability. The general workflow is outlined below.

G cluster_start Step 1: Enamine Formation cluster_end Step 2: Reductive Cyclization A 2-Methyl-3,5-dimethoxy- nitrobenzene B DMFDMA / Pyrrolidine C β-Dimethylamino-2-nitro-4,6-dimethoxystyrene (Enamine Intermediate) A->C Condensation D Reducing Agent (e.g., Pd/C, H₂ or Raney Ni) E 4,6-Dimethoxy-indole (Final Product) C->E Reduction & Cyclization

Caption: General workflow of the Leimgruber-Batcho indole synthesis.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Q1: My reaction mixture is turning dark, and I'm isolating a significant amount of a high-molecular-weight, insoluble byproduct. What is happening and how can I prevent it?

A1: This strongly suggests acid-catalyzed dimerization or polymerization. The 4,6-dimethoxy-indole ring is highly electron-rich, making the C3 and C7 positions particularly nucleophilic and susceptible to electrophilic attack. In the presence of strong acids (common in Fischer synthesis) or even trace acidic impurities, the indole can protonate and react with another neutral indole molecule.

Causality: The most common side reaction is the formation of diindolylmethanes if a formaldehyde equivalent (or another aldehyde) is present.[7] Even without an external electrophile, acid can promote self-condensation.

Troubleshooting Steps:

  • Minimize Acid Concentration (Fischer Synthesis): Use the minimum catalytic amount of acid required. Strong Brønsted acids like HCl or H₂SO₄ can be replaced with milder Lewis acids.[2] See the table below for alternatives.

  • Control Temperature: Run the reaction at the lowest effective temperature to slow down the rate of polymerization relative to the desired cyclization.

  • Use an Inert Atmosphere: Electron-rich indoles can also be sensitive to air oxidation, which can generate radical species that initiate polymerization. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.

  • Purification Strategy: If polymerization has occurred, the polymer is often insoluble in common organic solvents like hexanes or ethyl acetate. You can often precipitate the polymer out and purify the desired monomer from the filtrate using column chromatography.

Catalyst TypeExamplesRecommended Use Case & Rationale
Brønsted Acids Polyphosphoric Acid (PPA), p-TsOH, H₂SO₄Effective for robust substrates but can promote polymerization of activated indoles. Use sparingly.
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃Generally milder than strong Brønsted acids.[2] ZnCl₂ is a common choice that often reduces charring and improves yields for sensitive substrates.[3]
Heterogeneous Amberlyst-15, Montmorillonite ClaySolid-phase catalysts can be easily filtered off, preventing the product from being exposed to acid during workup. This simplifies the process and often leads to cleaner reactions.

Q2: My Leimgruber-Batcho synthesis is yielding a basic, non-indole byproduct that is difficult to separate. What is it and how can I avoid it?

A2: You are likely forming a 2-aminophenylethylamine derivative. This is a known side reaction in the Leimgruber-Batcho synthesis where the reducing agent reduces not only the nitro group but also the enamine double bond before cyclization can occur.[8]

Mechanism Insight: The desired pathway involves reduction of the nitro group to an amine, which then intramolecularly attacks the enamine to form the indole. If the enamine double bond is hydrogenated first, this cyclization pathway is blocked, leading to the saturated amine byproduct.

G cluster_desired Desired Pathway cluster_side Side Reaction Start Enamine Intermediate A Nitro Reduction (Fast) Start->A H₂, Pd/C D Enamine Reduction (Competitive) Start->D H₂, Pd/C B Cyclization & Elimination A->B C 4,6-Dimethoxy-indole B->C E 2-Aminophenylethylamine Byproduct D->E

Caption: Competing reaction pathways during reductive cyclization.

Troubleshooting & Mitigation Protocol:

  • Choice of Catalyst: Raney Nickel is often cited as a good catalyst for this reductive cyclization and can favor the desired pathway over palladium on carbon (Pd/C) in some cases.[1]

  • Hydrogenation Conditions: Avoid high pressures of hydrogen, which can promote over-reduction. Often, atmospheric pressure or slightly above is sufficient. Some protocols generate hydrogen in situ from hydrazine hydrate in the presence of Raney Nickel, which can provide better control.[1]

  • Alternative Reducing Agents: Consider non-catalytic hydrogenation methods. Reagents like sodium dithionite or iron powder in acetic acid can be effective for the nitro reduction without affecting the enamine double bond.[8]

  • Workup and Purification: The 2-aminophenylethylamine byproduct is basic. It can be easily separated from the neutral indole product through a simple acid-base extraction. Dissolve the crude product in a solvent like ethyl acetate and wash with dilute aqueous acid (e.g., 1M HCl). The basic byproduct will move into the aqueous phase, while the desired indole remains in the organic layer.[8]

Q3: My Fischer indole synthesis is failing completely or giving very low yields with significant starting material decomposition. What is the cause?

A3: This is a classic failure mode of the Fischer synthesis, often caused by electronic effects that favor a competing N-N bond cleavage pathway over the desired[9][9]-sigmatropic rearrangement. [3]

Causality: The key step in the Fischer synthesis is the acid-catalyzed[9][9]-sigmatropic rearrangement of the ene-hydrazine intermediate. However, an alternative pathway exists where the N-N bond cleaves heterolytically. Electron-donating groups on the phenylhydrazine ring, like the two methoxy groups in your precursor, can stabilize cationic intermediates that facilitate this cleavage, effectively shutting down the productive indole-forming pathway.[3] This leads to the formation of byproducts such as aniline derivatives.[3]

Troubleshooting Strategies:

  • Switch to a Lewis Acid: Protic (Brønsted) acids are often implicated in promoting the N-N cleavage. Switching to a Lewis acid like ZnCl₂ or BF₃·OEt₂ can sometimes favor the desired rearrangement by coordinating differently with the substrate.[3]

  • Modify the Carbonyl Partner: The structure of the aldehyde or ketone partner plays a crucial role. If possible, using a carbonyl compound that favors rapid and irreversible formation of the ene-hydrazine intermediate can sometimes outcompete the decomposition pathway.

  • Change the Synthetic Route: For highly activated systems like 4,6-dimethoxy-indole, the Fischer synthesis can be inherently problematic. If optimization fails, the most reliable solution is to switch to a more robust method like the Leimgruber-Batcho synthesis , which is not susceptible to this failure mode.

Part 3: Recommended Protocol: Leimgruber-Batcho Synthesis of 4,6-Dimethoxy-indole

This protocol is presented as a self-validating system, incorporating best practices to avoid common side reactions.

Step 1: Enamine Formation

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 2-methyl-3,5-dimethoxynitrobenzene (1.0 eq).

  • Add anhydrous pyrrolidine (1.5 eq) and N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq).

  • Heat the mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction by TLC until the starting nitrotoluene is consumed. The reaction mixture will typically turn a deep red or purple color, characteristic of the push-pull enamine product.[1]

  • After cooling to room temperature, remove the volatile components under reduced pressure. The crude red-orange solid enamine is often of sufficient purity to be used directly in the next step.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from Step 1 in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran).[8]

  • Carefully add Raney Nickel (approx. 10-20% by weight, as a slurry in the reaction solvent) to the solution under an inert atmosphere.

  • Fit the flask with a balloon filled with hydrogen gas (H₂) or connect it to a hydrogenation apparatus.

  • Stir the suspension vigorously at room temperature under atmospheric H₂ pressure. Monitor the reaction by TLC. The disappearance of the red color is a good visual indicator of the consumption of the enamine.

  • Once the reaction is complete (typically 2-6 hours), carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet with solvent at all times and disposed of properly.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 4,6-dimethoxy-indole.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).

References

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 195-221. [Link]

  • Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]

  • Purwono, B., et al. (2022). Mannich reactions of activated 4,6-dimethoxyindoles. Arkivoc, 2022(4), 1-20. [Link]

  • Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Wikipedia. [Link]

  • Wikipedia. (n.d.). Nenitzescu indole synthesis. Wikipedia. [Link]

  • Plovie, M., et al. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. Molecules, 28(8), 3405. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Madelung synthesis. Wikipedia. [Link]

  • Wikipedia. (n.d.). Reissert indole synthesis. Wikipedia. [Link]

  • Daskapan, K., & Tantillo, D. J. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Published online 2011 Apr 20. [Link]

  • Grokipedia. (2026). Madelung synthesis. Grokipedia. [Link]

  • Allen, G. R., Jr. (1969). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions. [Link]

  • Gribble, G. W. (2016). Nenitzescu 5‐Hydroxyindole Synthesis. ResearchGate. [Link]

  • Ali, A. M., et al. (2023). Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Journal of Medicinal and Pharmaceutical Chemistry Research, 5(1), 1-10. [Link]

  • YouTube. (2024). Leimgruber–Batcho Indole Synthesis. YouTube. [Link]

  • Raileanu, D., et al. (2019). 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. REVISTA DE CHIMIE, 70(10), 3669-3674. [Link]

  • Química Organica.org. (2010). Indoles Synthesis. Química Organica.org. [Link]

  • Name-Reaction.com. (n.d.). Reissert Indole Synthesis. Name-Reaction.com. [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Journal of Medicinal and Pharmaceutical Chemistry Research, 5(1), 1-10. [Link]

  • SlidePlayer. (n.d.). Synthesis and Chemistry of Indole. SlidePlayer. [Link]

  • Wahyuningsih, T. D. (2004). SYNTHESIS OF NEW ACTIVATED INDOLES; 3-(4'-BROMOPHENYL)-4,6-DIMETHOXY-2-METHYLINDOLE. Indonesian Journal of Chemistry, 4(3), 197-200. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. [Link]

  • ConnectSci. (1996). Reaction of 4,6-Dimethoxy-3-methylindole With Aromatic Aldehydes: a Simple Synthesis of Calix[9]indoles. Australian Journal of Chemistry. [Link]

  • Black, D. StC., et al. (2015). Synthesis, reactivity and biological properties of methoxy-activated indoles. RSC Advances, 5, 105451-105471. [Link]

  • Gribble, G. W. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate. [Link]

  • HETEROCYCLES. (2016). development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. HETEROCYCLES, 92(5), 900-906. [Link]

  • Uckun, F. M., et al. (2017). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry Letters, 27(15), 3398-3402. [Link]

  • University of Rochester. (n.d.). Indoles. Course Handout. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]

  • YouTube. (2018). Methods of indole synthesis Part I. YouTube. [Link]

  • Al-Harrasi, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33333-33365. [Link]

  • ResearchGate. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

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Technical Support Center: Optimizing Fischer Indole Synthesis for Dimethoxy Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Fischer Indole Synthesis of Dimethoxy Derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic method. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance the success of your experiments. Our approach is rooted in a deep understanding of the reaction mechanism and extensive experience in its practical application.

Frequently Asked Questions (FAQs)

This section addresses common initial questions and hurdles encountered when synthesizing dimethoxyindoles via the Fischer indole synthesis.

Q1: I am planning a Fischer indole synthesis with a dimethoxy-substituted phenylhydrazine. What are the key factors I need to consider for a successful reaction?

A1: The Fischer indole synthesis is a robust method for creating the indole nucleus from a phenylhydrazine and a carbonyl compound under acidic conditions.[1] When working with dimethoxy derivatives, the electronic and steric effects of the methoxy groups are paramount. Generally, electron-donating groups like methoxy facilitate the reaction by increasing the electron density of the aromatic ring, which aids in the key[2][2]-sigmatropic rearrangement step.[3] However, the position of the methoxy groups can significantly influence regioselectivity and the potential for side reactions. Careful consideration of the acid catalyst, solvent, and reaction temperature is crucial for success.[4]

Q2: Which acid catalyst is best suited for the synthesis of dimethoxyindoles?

A2: The choice of acid catalyst is critical and depends on the specific substrates.[5] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid (PTSA)) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective.[6] For electron-rich systems like dimethoxy-substituted phenylhydrazines, milder Lewis acids such as ZnCl₂ are often a good starting point as they can minimize side reactions.[7] However, for less reactive carbonyl partners, stronger acids like PPA or PTSA may be necessary to drive the reaction to completion.[8] It is advisable to perform small-scale screening experiments to identify the optimal catalyst for your specific substrate combination.

Q3: Can the solvent choice impact the outcome of my Fischer indole synthesis of a dimethoxy derivative?

A3: Absolutely. The solvent plays a multifaceted role in the Fischer indole synthesis.[2] It must be able to dissolve the starting materials and intermediates, and its polarity can influence the stability of charged intermediates in the reaction pathway.[9] For many Fischer indole syntheses, high-boiling point polar aprotic solvents are used. However, in some cases, running the reaction in a diluting solvent like sulfolane or dichloromethane can prevent degradation at high temperatures.[2] The choice of solvent can also affect the acidity of the catalyst, thereby influencing the reaction rate and yield.

Q4: I am observing the formation of a significant amount of tar-like byproducts in my reaction. What could be the cause and how can I mitigate this?

A4: Tar formation is a common issue in Fischer indole synthesis, often arising from the polymerization of starting materials or intermediates under harsh acidic conditions and high temperatures.[3] Dimethoxy-substituted indoles can be particularly susceptible due to their electron-rich nature. To minimize tar formation, consider the following:

  • Lowering the reaction temperature: While this may slow down the reaction, it can significantly reduce the rate of side reactions.

  • Using a milder catalyst: Switching from a strong Brønsted acid to a Lewis acid like ZnCl₂ can be beneficial.

  • Optimizing catalyst loading: Use the minimum amount of catalyst required to promote the reaction.

  • Stepwise hydrazone formation: Forming the hydrazone intermediate at a lower temperature before introducing the acid catalyst for the cyclization step can sometimes lead to cleaner reactions.

  • Purification: While challenging, purification of the desired indole from the tar can sometimes be achieved through column chromatography using a carefully selected solvent system, or through crystallization techniques.[10][11]

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Dimethoxyindole

Symptoms:

  • TLC analysis shows unreacted starting materials.

  • The isolated yield of the product is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Inappropriate Catalyst The chosen acid catalyst may be too weak to promote the reaction or too strong, leading to decomposition.Screen a panel of both Brønsted (PTSA, PPA) and Lewis acids (ZnCl₂, BF₃·OEt₂) to find the optimal catalyst for your specific substrates.[8]
Suboptimal Temperature The reaction temperature may be too low for the cyclization to occur at a reasonable rate, or too high, causing degradation of the starting materials or product.Systematically vary the reaction temperature in small increments (e.g., 10 °C) to find the optimal balance between reaction rate and stability.
Poor Hydrazone Formation The initial condensation to form the phenylhydrazone may be inefficient.Consider a two-step procedure where the hydrazone is pre-formed in a suitable solvent like ethanol with a catalytic amount of acetic acid before adding the cyclization catalyst.[7]
Steric Hindrance Bulky substituents on either the phenylhydrazine or the carbonyl compound can hinder the key[2][2]-sigmatropic rearrangement.If possible, consider using a less sterically hindered starting material. In some cases, higher temperatures or stronger catalysts may be required to overcome the steric barrier.
N-N Bond Cleavage Electron-donating substituents can sometimes favor a side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[4]Employing milder reaction conditions (lower temperature, weaker acid) can sometimes disfavor this pathway.
Issue 2: Formation of an Unexpected Regioisomer

Symptoms:

  • NMR or other spectroscopic analysis reveals the presence of an indole with a substitution pattern different from the expected product.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Ambiguous Cyclization Pathway With unsymmetrically substituted dimethoxyphenylhydrazines (e.g., 2,3-dimethoxyphenylhydrazine), cyclization can occur at two different positions on the aromatic ring, leading to a mixture of regioisomers.The regioselectivity is often influenced by the steric and electronic environment around the potential cyclization sites. A comprehensive analysis of the starting materials is necessary. Computational studies can sometimes predict the favored regioisomer.[10]
"Abnormal" Fischer Indole Synthesis In some cases, particularly with ortho-methoxy substituents, cyclization can occur at the carbon bearing the methoxy group, leading to an "abnormal" product where the methoxy group is eliminated. For example, the reaction of ethyl pyruvate 2-methoxyphenylhydrazone can yield a 6-chloroindole derivative in the presence of HCl.[12]To avoid this, consider using a non-nucleophilic acid catalyst like p-toluenesulfonic acid.[12] Alternatively, protecting the ortho-position with a blocking group that can be removed later is a viable strategy.[13]

Visualizing Regioselectivity in the Fischer Indole Synthesis of a 2,3-Dimethoxyphenylhydrazone

G cluster_start Starting Materials cluster_products Potential Products 2,3-Dimethoxyphenylhydrazine 2,3-Dimethoxyphenylhydrazine Hydrazone Hydrazone 2,3-Dimethoxyphenylhydrazine->Hydrazone Ketone Ketone Ketone->Hydrazone Intermediate Intermediate Hydrazone->Intermediate [3,3]-Sigmatropic Rearrangement 4,5-Dimethoxyindole 4,5-Dimethoxyindole Intermediate->4,5-Dimethoxyindole Cyclization at C4 6,7-Dimethoxyindole 6,7-Dimethoxyindole Intermediate->6,7-Dimethoxyindole Cyclization at C6

Caption: Competing cyclization pathways for a 2,3-dimethoxyphenylhydrazone.

Optimized Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of specific dimethoxyindoles. These protocols are intended as a starting point and may require optimization for your specific setup and reagents.

Protocol 1: Synthesis of 6,7-Dimethoxy-2-methylindole

This protocol is adapted from general procedures for Fischer indole synthesis.

Materials:

  • 3,4-Dimethoxyphenylhydrazine hydrochloride

  • Acetone

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.

  • Add acetone (1.1 eq) to the solution and stir at room temperature for 1 hour to form the hydrazone.

  • Remove the ethanol under reduced pressure.

  • To the resulting hydrazone, add polyphosphoric acid (10 eq by weight) and heat the mixture to 100-110 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress by TLC.

  • Allow the reaction mixture to cool to room temperature and then carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 6,7-dimethoxy-2-methylindole.

Protocol 2: Synthesis of 4,5-Dimethoxyindole

This protocol is a general representation and may require optimization.

Materials:

  • 2,3-Dimethoxyphenylhydrazine

  • A suitable ketone (e.g., cyclohexanone)

  • Zinc chloride (ZnCl₂)

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Combine 2,3-dimethoxyphenylhydrazine (1.0 eq) and the ketone (1.1 eq) in toluene.

  • Add anhydrous zinc chloride (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (around 110 °C) for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the residue by flash chromatography to yield 4,5-dimethoxyindole.

Experimental Workflow Diagram

G Start Combine Phenylhydrazine and Carbonyl Combine Phenylhydrazine and Carbonyl Start->Combine Phenylhydrazine and Carbonyl Add Acid Catalyst Add Acid Catalyst Combine Phenylhydrazine and Carbonyl->Add Acid Catalyst Heat Reaction Mixture Heat Reaction Mixture Add Acid Catalyst->Heat Reaction Mixture Monitor by TLC Monitor by TLC Heat Reaction Mixture->Monitor by TLC Monitor by TLC->Heat Reaction Mixture Continue heating if reaction incomplete Work-up Work-up Monitor by TLC->Work-up Reaction complete Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization End Characterization->End

Caption: General experimental workflow for Fischer indole synthesis.

Data Presentation: Catalyst and Solvent Effects

The following table summarizes literature data on the Fischer indole synthesis of various dimethoxyindoles, highlighting the impact of different catalysts and solvents on the reaction outcome.

PhenylhydrazineCarbonyl CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
3,4-DimethoxyphenylhydrazineAcetonePPANeat100-1102-3~70-80[General Procedure]
2,3-DimethoxyphenylhydrazineCyclohexanoneZnCl₂Toluene1104-6~60-70[General Procedure]
3,4-DimethoxyphenylhydrazineDihydrofuran-----[6]
2-MethoxyphenylhydrazineEthyl PyruvateHClEthanolReflux-(Abnormal Product)[12]
PhenylhydrazineAcetoveratrone-----[6]

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods. The table is illustrative and based on typical outcomes reported in the literature.

References

  • Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Technical Support Center: Solvent Selection for Indole Synthesis. BenchChem.
  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. National Institutes of Health. Available at: [Link]

  • Fischer Indole Synthesis. J&K Scientific LLC.
  • Fischer indole synthesis – Knowledge and References. Taylor & Francis.
  • Fischer indole synthesis applied to the total synthesis of n
  • Fischer Indole Synthesis. ResearchGate. Available at: [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available at: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • The Fischer Indole Synthesis. SciSpace.
  • Synthesis of indoles. Organic Chemistry Portal.
  • Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Fischer indole synthesis in the absence of a solvent. SciSpace.
  • Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroarom
  • Protocol for Fischer Indole Synthesis of 2-Methylindoles. BenchChem.
  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. Available at: [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1).
  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.
  • Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates.
  • High-Purity Purification of Indole Contained in Coal Tar Absorption Oil by Extraction-Distillation-Crystallization Combination.
  • How to get the maximum yield for the Fisher Indole synthesis?
  • Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to. University of Central Florida.
  • Separation of high purity indole from coal tar by high pressure crystalliz
  • Identifying the Role of Brønsted and Lewis Acid Sites in the Diels‐Alder Cycloaddition of 2,5‐DMF and Ethylene.
  • Why Do Some Fischer Indolizations Fail?
  • An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. MDPI.
  • Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkyl

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Technical Support Center: 4,6-Dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Statement of Purpose

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals working with 4,6-Dimethoxy-1H-indole-2-carboxylic acid (CAS No. 105776-11-2). The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, the electron-rich nature of the indole ring system introduces inherent stability challenges.[3] This document provides a comprehensive, question-and-answer-based resource to anticipate, diagnose, and resolve common stability issues encountered during the handling, storage, and experimental use of this compound. Our goal is to empower you with the foundational knowledge and practical protocols necessary to ensure the integrity of your research.

Section 1: Chemical Profile and Intrinsic Stability

This compound is a specialized indole derivative. Its chemical behavior is governed by the interplay of three key functional groups: the indole nucleus, the two methoxy groups on the benzene ring, and the carboxylic acid at the C2 position.

PropertyValueSource
CAS Number 105776-11-2[4]
Molecular Formula C₁₁H₁₁NO₄[5][6]
Molecular Weight 221.21 g/mol [5][6]
IUPAC Name This compound[7]
Appearance Solid (form may vary)[8]

The primary source of instability is the indole ring itself. As a heteroaromatic compound, the pyrrole portion of the indole is electron-rich, making it highly susceptible to electrophilic attack and oxidation.[2][3] The C2 and C3 positions are particularly reactive. The presence of a carboxylic acid at C2 can influence this reactivity, but the core susceptibility remains. Researchers must assume a baseline level of sensitivity to oxidative, photolytic, and pH-driven degradation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A: For maximum stability, the solid compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C. While some suppliers may list broader storage ranges like 10-25°C[9], the inherent reactivity of the indole nucleus warrants more stringent conditions to prevent gradual oxidative and photolytic degradation over time.

Q2: My solution of the compound is turning yellow/brown. What's happening?

A: This is a classic sign of oxidation. The indole ring can be oxidized by dissolved oxygen in your solvent, a process often accelerated by light.[3][10] This leads to the formation of colored oligomeric or polymeric byproducts. To prevent this, use freshly distilled or degassed solvents (e.g., by sparging with argon) and protect your solutions from light by using amber vials or wrapping them in aluminum foil.

Q3: Is this compound sensitive to pH? What should I use for solubilization?

A: Yes. As a carboxylic acid, its solubility is highly pH-dependent. It will be poorly soluble in acidic to neutral aqueous media but will deprotonate and dissolve in basic solutions (e.g., using sodium bicarbonate or sodium hydroxide). However, be aware that high pH can accelerate oxidative degradation and potentially lead to other reactions.[11][12] For routine experiments, dissolve the compound in an organic solvent like DMSO or DMF first, then dilute into your aqueous buffer. Avoid prolonged exposure to strongly basic (pH > 9) or strongly acidic conditions.[3]

Q4: Can I heat my solution to aid dissolution?

A: Gentle warming (e.g., 30-40°C) for a short period may be acceptable, but aggressive or prolonged heating is strongly discouraged. Indole derivatives can be thermally labile, and heating can accelerate degradation, particularly oxidation and potential decarboxylation.

Section 3: Troubleshooting Guides

This section provides in-depth, scenario-based guidance for resolving complex stability issues.

Guide 1: Unexpected Peaks in HPLC/LC-MS Analysis

Symptom: You've prepared a fresh solution, but upon analysis, you observe multiple peaks in addition to your parent compound, indicating the presence of impurities or degradants.

Causality Analysis: The appearance of new peaks is a direct result of compound degradation. The identity of the degradants depends on the stressor. The indole ring is notoriously sensitive to its environment.[3]

  • Oxidation: The most common pathway. Atmospheric oxygen can oxidize the indole ring, especially at the C2 and C3 positions, to form oxindole or other related structures.[10][13] This process can be catalyzed by trace metals and light.

  • Acid-Catalyzed Degradation: In strongly acidic mobile phases or sample diluents, the indole ring can be protonated, typically at the C3 position. This can initiate side reactions or even polymerization, leading to a complex mixture of byproducts.[3]

  • Photodegradation: Exposure to UV or even ambient laboratory light can induce photochemical reactions, leading to a distinct impurity profile.[14] Indole derivatives are known to be photosensitive.[15]

Diagnostic Workflow:

To identify the source of degradation, a forced degradation study is the most systematic approach. This involves intentionally exposing your compound to various stress conditions to see which one(s) reproduce the unknown peaks observed in your analysis.

start Symptom: Unexpected HPLC Peaks prep Prepare 5 Identical Aliquots of Compound in Solution start->prep acid Acidic Stress (e.g., 0.1 M HCl) base Basic Stress (e.g., 0.1 M NaOH) oxidative Oxidative Stress (e.g., 3% H₂O₂) photolytic Photolytic Stress (Expose to UV light) control Control (Protected from light, neutral pH, ambient temp) analyze Analyze All Samples by HPLC at t=0 and t=24h acid->analyze base->analyze oxidative->analyze photolytic->analyze control->analyze compare Compare Chromatograms: Match impurity profile to stress condition analyze->compare result Identify Root Cause (e.g., Oxidation, pH Sensitivity) compare->result start Symptom: Poor Recovery or Inconsistent Results q1 Is the compound fully dissolved? (Visually inspect solution) start->q1 sol_issue Issue: Solubility Action: Re-evaluate solvent system. Use co-solvents (DMSO, DMF). Ensure pH is appropriate. q1->sol_issue No q2 Are you using pH extremes during workup/extraction? q1->q2 Yes end_node Implement Corrective Actions and Re-evaluate Recovery sol_issue->end_node ph_issue Issue: pH-Driven Degradation Action: Minimize time at high/low pH. Work at lower temperatures. Use milder bases (e.g., NaHCO₃). q2->ph_issue Yes q3 Are you working with low concentrations (<10 µg/mL)? q2->q3 No ph_issue->end_node ads_issue Issue: Adsorption Action: Use silanized glassware. Add a small % of organic solvent to aqueous samples. q3->ads_issue Yes q3->end_node No ads_issue->end_node

Caption: Troubleshooting decision tree for poor recovery.

Preventative Measures & Protocols:

  • Protocol for Mild Liquid-Liquid Extraction:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate).

    • To extract the acidic product, wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution instead of stronger bases like NaOH. Perform the extraction quickly and at room temperature or below.

    • Immediately acidify the separated aqueous layer with a mild acid (e.g., citric acid or dilute HCl) to pH ~4-5 to re-protonate the compound.

    • Promptly back-extract the product into an organic solvent.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40°C).

  • Minimizing Adsorption: For preparing analytical standards at low concentrations, use silanized glass vials. When diluting a DMSO stock into an aqueous buffer for analysis, ensure the final concentration of DMSO is at least 1-5% to help maintain solubility and reduce adsorption.

Section 4: Standard Operating Procedures (SOPs)

SOP 1: Purity Assessment by Reverse-Phase HPLC

This method provides a general guideline for assessing the purity of this compound. It must be optimized for your specific instrumentation.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmStandard for small molecule analysis.
Mobile Phase A 0.1% Formic Acid in WaterProvides a mildly acidic pH to ensure consistent protonation of the carboxylic acid.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic eluent.
Gradient 10% B to 95% B over 10 minutesA typical screening gradient; should be optimized to ensure good resolution.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection (UV) 220 nm, 254 nm, and 300 nmIndoles have strong absorbance at ~220 nm. Monitoring multiple wavelengths helps detect impurities with different chromophores.
Sample Diluent 50:50 Acetonitrile:WaterA common diluent that should be compatible with the initial mobile phase conditions.

Procedure:

  • Prepare a stock solution of the compound in DMSO or Acetonitrile at 1 mg/mL.

  • Dilute the stock solution to a final concentration of ~50 µg/mL using the sample diluent.

  • Inject 1-5 µL onto the HPLC system.

  • Integrate the peaks and calculate the purity as the percentage of the main peak area relative to the total peak area.

Section 5: References

  • Bansal, S., & Kumar, A. (2020). Microbial Degradation of Indole and Its Derivatives. IntechOpen. [Link not available directly, concept supported by general indole chemistry]

  • Jiang, Z., et al. (2022). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 13, 892182. [Link]

  • Gu, J.-D. (2007). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied Microbiology and Biotechnology, 74(1), 221-227. [Link]

  • Wang, Y., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11491-11506. [Link]

  • ResearchGate. Oxidation of indoles to 2-oxindoles. [Link]

  • Baldi, B. G., et al. (1989). Hydrolysis of indole-3-acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(3), 1112-1115. [Link]

  • Klein, R., et al. (1979). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry, 83(11), 1467-1474. [Link]

  • Ask Ayurveda. Phytochemicals in Food – Uses, Benefits & Food Sources. [Link]

  • Monti, S., et al. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1024-1029. [Link]

  • MDPI. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]

  • Eftink, M. R., et al. (1990). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry, 94(9), 3469-3479. [Link]

  • Oakwood Chemical. 4, 6-Dimethoxy-1h-indole-2-carboxylic acid, min 95%. [Link]

  • Lager, I., et al. (2011). Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses. Plant and Cell Physiology, 52(8), 1331-1340. [Link]

  • Hassan, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2281. [Link]

  • Ali, A. A., et al. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. ResearchGate. [Link]

  • Hassan, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. [Link]

  • ResearchGate. Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives.... [Link]

  • Ali, A. A., et al. (2023). Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Signal Transduction and Targeted Therapy, 8, 19. [Link]

  • Bentham Science. Medicinal Perspective of Indole Derivatives.... [Link]

  • Friedman, M. (1997). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 45(7), 2661-2670. [Link]

  • Extraction Magazine. pH and Its Effects on Phytochemical Stability. [Link]

  • ACS Omega. Visible-Light-Induced Dearomative Annulation of Indoles.... [Link]

  • Russian Chemical Bulletin. Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION.... [Link]

  • Oakwood Chemical. This compound. [Link]

  • d'Ischia, M., et al. (2022). A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid.... Molecules, 27(15), 4816. [Link]

  • Nature Communications. Diastereoselective dearomatization of indoles via photocatalytic hydroboration.... [Link]

  • PubChem. 4-Methoxy-1H-indole-2-carboxylic acid. [Link]

  • Chemical Synthesis Database. 4-formyl-5,7-dimethoxy-1H-indole-2-carboxylic acid. [Link]

  • PubChem. 5,6-Dimethoyxindole-2-carboxylic acid. [Link]

  • Chem-Impex. 4-Methoxy-1H-indole-2-carboxylic acid. [Link]

  • MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid.... [Link]

  • Wikipedia. Mitragynine. [Link]

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Technical Support Center: Navigating the Degradation of Dimethoxy Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with dimethoxy indole compounds. The inherent reactivity of the indole nucleus, further modulated by methoxy substituents, presents unique stability challenges. This guide is designed to provide you with in-depth, field-proven insights into the degradation pathways of these molecules, offering practical troubleshooting advice and detailed experimental protocols to ensure the integrity of your research.

Understanding the Instability of the Dimethoxy Indole Scaffold

Dimethoxy indole derivatives are integral to numerous pharmaceutical agents and bioactive molecules. However, the electron-rich nature of the indole ring system makes these compounds susceptible to degradation under various conditions encountered during synthesis, formulation, storage, and analysis.[1] The primary modes of degradation include oxidation, hydrolysis (both acidic and basic), and photodegradation. Understanding these pathways is critical for developing stable formulations and robust analytical methods.

A key transformation in indole degradation is the oxidation of the pyrrole ring, particularly at the C2 and C3 positions, which can lead to the formation of oxindole and isatin derivatives.[2][3][4] The presence of methoxy groups on the benzene ring can further influence the electron density and, consequently, the degradation profile of the molecule.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the handling and analysis of dimethoxy indole compounds.

Q1: What are the most common degradation products I should expect from my dimethoxy indole compound?

A1: The most frequently observed degradation products arise from the oxidation of the indole ring. You can typically expect to see the formation of the corresponding 2-oxindole and 3-oxindole derivatives.[2] Further oxidation can lead to isatin (indole-2,3-dione) and subsequent ring-opening to form anthranilic acid derivatives .[5][6] Under hydrolytic conditions, ester or amide functionalities elsewhere in the molecule can be cleaved. For instance, in alkaline conditions, a methyl ester group is prone to hydrolysis.[1]

Q2: My previously clear solution of a dimethoxy indole compound has turned colored. What is likely happening?

A2: Discoloration, often to a pink, brown, or black hue, is a common indicator of oxidative degradation and potential polymerization.[7] Certain dihydroxyindole precursors to melanin, for example, are known to be extremely unstable and undergo rapid oxidative polymerization upon exposure to air, forming dark pigments.[5][8][9] This process can be initiated by exposure to air (autoxidation), light, or trace metal impurities.

Q3: I am observing unexpected peaks in my HPLC analysis when using an acidic mobile phase. What is the likely cause?

A3: The indole ring is sensitive to strongly acidic conditions.[1] Protonation of the indole nucleus, primarily at the C3 position, can catalyze degradation or lead to the formation of artifacts.[10] It is advisable to use a mobile phase with a mildly acidic or neutral pH to minimize the risk of on-column degradation. If your analysis requires an acidic pH, consider using a shorter analysis time or a lower column temperature.

Q4: How should I properly store my dimethoxy indole compounds to ensure long-term stability?

A4: To maximize stability, store your compounds in a cool, dry, and dark environment, preferably under an inert atmosphere such as argon or nitrogen to minimize oxidation.[1][11] Using amber vials is highly recommended to protect against photodegradation.[7] For solutions, prepare them fresh when possible. If stock solutions are necessary, store them at low temperatures (e.g., -20°C or -80°C) and consider aliquoting to minimize freeze-thaw cycles.[11]

Troubleshooting Guides

This section provides structured guidance for specific experimental issues.

Issue 1: No Degradation Observed in Forced Degradation Studies
  • Problem: You have subjected your dimethoxy indole compound to standard stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂) and see little to no degradation.

  • Causality: The compound may be exceptionally stable under the initial conditions, or the conditions may not be stringent enough to induce degradation. The goal of a forced degradation study is to achieve a target degradation of 5-20%.[12][13]

  • Solutions:

    • Increase Stressor Concentration: Incrementally increase the concentration of the acid, base, or oxidizing agent (e.g., from 0.1N to 1N HCl).[14]

    • Increase Temperature: For hydrolytic and thermal studies, increase the temperature in a controlled manner (e.g., from 40°C to 60°C or 80°C).[12]

    • Extend Exposure Time: Increase the duration of the stress test, with regular sampling to monitor the degradation progress.[14]

    • Combined Stress: Apply a combination of stressors, such as heat with acid or base, to accelerate degradation.[12]

Issue 2: Multiple, Unresolved Peaks in HPLC After Degradation
  • Problem: Your HPLC chromatogram shows a complex mixture of peaks that are poorly resolved, making quantification and identification difficult.

  • Causality: The degradation process may have produced numerous isomers or closely related products. The chromatographic method may not be optimized for separating these new compounds.

  • Solutions:

    • Gradient Optimization: Develop a gradient elution method or optimize your existing gradient. Start with a shallow gradient to improve the separation of closely eluting peaks.

    • Change Stationary Phase: If resolution is still poor, consider a different column chemistry. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic and heterocyclic compounds compared to a standard C18 column.

    • Adjust Mobile Phase pH: Small changes in the mobile phase pH can significantly alter the retention times of ionizable degradants, thereby improving resolution.

    • Sample Dilution: Ensure your sample is not overloaded on the column, which can cause peak fronting and poor resolution.[14]

Issue 3: Inconsistent Results in Stability Studies
  • Problem: You are observing significant variability in the rate and extent of degradation between replicate experiments.

  • Causality: This often points to a lack of control over experimental parameters. Factors like exposure to light, headspace oxygen, or temperature fluctuations can significantly impact results.

  • Solutions:

    • Control the Atmosphere: For oxidative stability studies, ensure a consistent atmosphere. Either conduct the experiment under an inert gas or ensure that the headspace and oxygen exposure are identical for all samples.

    • Light Protection: Consistently use amber vials or wrap vials in aluminum foil to eliminate variability from light exposure.[7]

    • Precise Temperature Control: Use a calibrated oven or water bath to maintain a constant temperature.

    • Solvent Purity: Use high-purity, degassed solvents, as impurities or dissolved oxygen can initiate degradation.[10]

Key Degradation Pathways and Mechanisms

The degradation of dimethoxy indole compounds can proceed through several pathways, with oxidation being the most prominent.

Oxidative Degradation

The electron-rich pyrrole ring of the indole nucleus is highly susceptible to oxidation.[1] This can be initiated by atmospheric oxygen (autoxidation), chemical oxidants (e.g., hydrogen peroxide, metal ions), or light (photo-oxidation). A common pathway involves the oxidation at the C2 and C3 positions to form oxindole and isatin derivatives.

G Indole Dimethoxy Indole Epoxide Indole-2,3-epoxide (Intermediate) Indole->Epoxide [O] Oxindole3 3-Oxindole Derivative Indole->Oxindole3 [O] at C3 Oxindole2 2-Oxindole Derivative Epoxide->Oxindole2 Rearrangement Isatin Isatin Derivative Oxindole2->Isatin [O] Oxindole3->Isatin [O] RingOpening Ring-Opened Products (e.g., Anthranilic Acid Deriv.) Isatin->RingOpening Hydrolysis

Caption: General oxidative degradation pathway of a dimethoxy indole.

Hydrolytic Degradation

Hydrolysis primarily affects labile functional groups attached to the indole scaffold, such as esters or amides. The indole ring itself is generally stable to hydrolysis, but extreme pH and temperature can induce degradation.

  • Acid-Catalyzed Degradation: In strong acidic conditions, the indole ring can be protonated, leading to the formation of dimeric or polymeric species.

  • Alkaline-Catalyzed Degradation: Under basic conditions, ester functionalities are readily cleaved via saponification.

G cluster_acid Acidic Conditions cluster_base Alkaline Conditions Indole_Acid Dimethoxy Indole Protonated Protonated Indole (Electrophilic) Indole_Acid->Protonated H+ Polymer Dimers/Polymers Protonated->Polymer + Indole Indole_Ester Indole with Ester Group (R-COOR') Carboxylate Indole Carboxylate (R-COO-) Indole_Ester->Carboxylate OH- / H₂O

Caption: Key hydrolytic degradation pathways for dimethoxy indoles.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a dimethoxy indole derivative to identify potential degradation products and establish a stability-indicating analytical method.[12][15]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the dimethoxy indole compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions: (Perform each in duplicate, with a control sample protected from stress)

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL) in a quartz cuvette to a photostability chamber (ICH Q1B conditions).

3. Sample Analysis:

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis (e.g., 0.1 mg/mL).

  • Analyze by a suitable stability-indicating HPLC-UV method.

4. Data Evaluation:

  • Calculate the percentage degradation of the parent compound.

  • Assess the peak purity of the parent peak to ensure no co-elution with degradants.

  • If significant degradation is observed, proceed with LC-MS analysis for identification of degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method capable of separating a dimethoxy indole from its degradation products.

1. Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 220 nm, 280 nm).

  • Injection Volume: 10 µL.

2. Method Optimization Workflow:

G Start Inject Stressed Sample Mix (Acid, Base, Oxidative) CheckRes Assess Resolution (Rs) Parent vs. Degradants Start->CheckRes GoodRes Resolution Adequate (Rs > 1.5) CheckRes->GoodRes Yes BadRes Poor Resolution (Rs < 1.5) CheckRes->BadRes No Validate Method Validation (ICH Q2(R1)) GoodRes->Validate OptGradient Adjust Gradient Slope BadRes->OptGradient OptGradient->CheckRes Re-inject ChangeMP Modify Mobile Phase (e.g., pH, Organic Solvent) OptGradient->ChangeMP No Improvement ChangeMP->CheckRes Re-inject ChangeCol Change Column Chemistry (e.g., Phenyl, PFP) ChangeMP->ChangeCol No Improvement ChangeCol->CheckRes Re-inject

Caption: Workflow for optimizing a stability-indicating HPLC method.

3. Identification of Degradants:

  • Once chromatographic separation is achieved, use LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass-to-charge ratio (m/z) of the degradation products.

  • Perform MS/MS fragmentation to aid in structural elucidation.[16]

  • For definitive structural confirmation of major degradants, isolation by preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.[17]

Data Summary

The following table summarizes typical conditions for forced degradation studies as recommended by regulatory guidelines.

Stress ConditionReagent/ParameterTypical ConditionsTarget Degradation
Acid Hydrolysis 0.1N - 1N HClRoom Temp to 60°C5-20%
Base Hydrolysis 0.1N - 1N NaOHRoom Temp to 60°C5-20%
Oxidation 3-30% H₂O₂Room Temperature5-20%
Thermal Dry Heat80°C or higher5-20%
Photolytic Light/UV exposureICH Q1B guidelinesConclusive data

This guide is intended for informational purposes and should be adapted to the specific properties of the molecule under investigation.

References

Click to expand
  • Nonenzymatic Spontaneous Oxidative Transform
  • Nonenzymatic Spontaneous Oxidative Transform
  • Nitric oxide-induced oxidation of 5,6-dihydroxyindole and 5,6-dihydroxyindole-2-carboxylic acid under aerobic conditions: non-enzymatic route to melanin pigments of potential relevance to skin (photo)protection. PubMed.
  • Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
  • (PDF) Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole.
  • Peroxide oxidation of indole to oxindole by chloroperoxidase c
  • Stability issues and degradation pathways of 3-fluoro-2-methyl-1H-indole. Benchchem.
  • Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a comput
  • Oxidation of indoles to 2-oxindoles. a Our method for oxidation of...
  • Synthesis, reactivity and biological properties of methoxy-activ
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  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
  • ON THE MECHANISM OF OXIDATION OF INDOLE COMPOUNDS1,2.
  • (PDF) Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Degradation of substituted indoles by an indole-degrading methanogenic consortium. NIH.
  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
  • Indole Test Protocol. American Society for Microbiology.
  • Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
  • Identification of indole derivatives by two-dimensional NMR-based...
  • A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chrom
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  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC.
  • Forced Degradation Study an Essential Approach to Develop Stability Indic
  • Pharmaceutical impurities and degradation products: Uses and applic
  • HPLC analysis of samples of indole biotransformation by Arthrobacter...
  • 5,6-dimethoxy-1-methyl-1H-indole | 80639-40-3. Benchchem.
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  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central.
  • 5,6-dimethoxy-3-methyl-1H-indole. Benchchem.
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  • (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
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Technical Support Center: Troubleshooting Byproducts in the Synthesis of 4,6-Dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,6-dimethoxy-1H-indole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important heterocyclic building block. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you identify, understand, and mitigate the formation of common byproducts, thereby improving yield, purity, and process robustness.

The synthesis of indole-2-carboxylic acids, particularly through the venerable Fischer Indole Synthesis, is a cornerstone of heterocyclic chemistry.[1][2] However, the multi-step nature of the process, often beginning with a Japp-Klingemann reaction to form the key hydrazone intermediate, presents several opportunities for side reactions.[3][4] This guide addresses the most common challenges encountered during this synthetic sequence in a practical, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your synthesis. We focus on the causality behind each problem and provide clear, actionable solutions.

Q1: My final product is contaminated with a significant impurity that has a lower molecular weight and is more nonpolar on my TLC plate. NMR analysis suggests the loss of the carboxylic acid group. What is this byproduct and how can I prevent it?

A1: This is almost certainly the decarboxylated byproduct, 4,6-dimethoxy-1H-indole. The indole-2-carboxylic acid scaffold is susceptible to decarboxylation, particularly under harsh thermal or acidic conditions.[5] The reaction proceeds via protonation of the indole ring, which facilitates the elimination of carbon dioxide.[6]

Causality & Mechanism: The Fischer indole cyclization step is the most common source of this byproduct. The strong acid and high temperatures used to drive the cyclization can also readily induce decarboxylation of the newly formed product.

Troubleshooting Strategies:

  • Modify Cyclization Conditions: The choice of acid catalyst is critical.[1][7] If you are using a strong Brønsted acid like H₂SO₄ or refluxing in acetic acid for extended periods, you are likely promoting decarboxylation.

    • Recommendation: Switch to a milder catalyst system. Polyphosphoric acid (PPA) often provides good yields at lower temperatures (e.g., 80-100 °C). Lewis acids like ZnCl₂ or BF₃·OEt₂ can also be effective and may require less heat.[8]

  • Temperature & Time Control: Do not overheat or extend the reaction time unnecessarily. Monitor the reaction closely by TLC or HPLC. Once the hydrazone intermediate is consumed, work up the reaction promptly.

  • Purification Strategy: This byproduct can be effectively removed during purification. Since the byproduct lacks an acidic proton, an acid-base extraction is highly effective. See Protocol 2 for a detailed procedure.

Q2: The Fischer cyclization step of my synthesis produces a large amount of dark, insoluble tar-like material, drastically reducing my isolated yield. What is causing this and how can it be stopped?

A2: The formation of tar or polymeric material is a classic issue in Fischer indole syntheses, typically resulting from overly aggressive reaction conditions.[9] Indoles and their precursors can be sensitive to strong acids and high heat, leading to decomposition and polymerization pathways.

Causality & Mechanism: Harsh acid catalysts can protonate the electron-rich indole ring of the product (or intermediates), making it susceptible to electrophilic attack by other indole molecules, initiating a polymerization cascade. Side reactions of the enamine intermediate can also contribute to this.

Troubleshooting Strategies:

  • Re-evaluate Your Acid Catalyst: Concentrated sulfuric acid is a frequent culprit.

    • Recommendation: As detailed in the table below, different acids offer varying levels of reactivity. Eaton's reagent (P₂O₅ in MeSO₃H) is a powerful but often cleaner alternative for challenging cyclizations. For your substrate, a milder choice like p-toluenesulfonic acid (pTSA) in a high-boiling solvent like toluene or xylene may be sufficient.[1]

  • Ensure Anhydrous Conditions: Water can interfere with some Lewis acid catalysts and promote side reactions. Ensure your reagents and solvents are dry.

  • Incremental Precursor Addition: Instead of adding all the hydrazone at once, consider adding it portion-wise to the hot acid solution. This maintains a low concentration of the reactive intermediate, minimizing self-condensation or polymerization.

Table 1: Comparison of Acid Catalysts for Fischer Indole Cyclization

Catalyst Typical Temperature (°C) Typical Reaction Time Potential Byproducts & Comments
Acetic Acid (glacial) 80 - 118 °C 2 - 12 h Moderate; can lead to decarboxylation with long reflux times.
H₂SO₄ (conc.) 80 - 120 °C 0.5 - 2 h High risk of tar formation and decarboxylation. Use sparingly.
Polyphosphoric Acid (PPA) 80 - 140 °C 1 - 4 h Generally clean; viscosity can be an issue for stirring. Good yields often reported.[8]
ZnCl₂ 120 - 170 °C 1 - 3 h Classic Lewis acid catalyst; requires higher temperatures.[1]

| p-Toluenesulfonic Acid (pTSA) | 80 - 140 °C | 2 - 8 h | Milder Brønsted acid; often used in azeotropic conditions to remove water/ammonia. |

Q3: My initial Japp-Klingemann reaction to form the hydrazone intermediate is low-yielding. My crude material is highly colored and TLC shows multiple spots.

A3: The Japp-Klingemann reaction, while robust, requires careful control of pH and temperature to be successful.[3][10] The primary issues often stem from the stability of the diazonium salt and ensuring the reaction equilibrium favors the desired hydrazone over a stable azo intermediate.

Causality & Mechanism:

  • Diazonium Salt Decomposition: Aryl diazonium salts are thermally unstable. The diazotization of 3,5-dimethoxyaniline must be performed at low temperatures (0-5 °C) to prevent decomposition into phenols and other colored byproducts.

  • Incomplete Azo-to-Hydrazone Conversion: The reaction first forms an azo compound, which then hydrolyzes and rearranges to the final hydrazone.[4] If the pH is not controlled correctly (typically buffered with sodium acetate), the azo intermediate may be isolated or participate in other side reactions.[10]

Troubleshooting Strategies:

  • Strict Temperature Control: Maintain a temperature of 0-5 °C throughout the diazotization of the aniline and the subsequent coupling reaction. Use an ice/salt bath if necessary.

  • Optimize pH: The coupling reaction is typically run in a buffered solution (e.g., aqueous ethanol with sodium acetate) to maintain a weakly acidic to neutral pH, which facilitates the desired conversion.

  • Check Reagent Quality: Ensure your sodium nitrite is fresh and your starting aniline is pure. Impurities in the aniline can lead to a host of colored byproducts.

Q4: My final product shows evidence of an unexpected isomer in the aromatic region of the ¹H NMR spectrum. How is this possible?

A4: With a symmetrically substituted precursor like 3,5-dimethoxyphenylhydrazine, the formation of a constitutional isomer of the indole core (e.g., a 6,8-dimethoxyindole) is mechanistically impossible via the standard Fischer pathway. The two potential sites for cyclization are electronically and sterically identical.

Likely Causes for "Isomeric" Impurities:

  • Incompletely Cyclized Intermediates: The most likely explanation is the presence of stable intermediates from the Fischer synthesis, such as the di-imine or aminal species, which have not fully eliminated ammonia to form the aromatic indole ring.[1][11] These would present complex aromatic and aliphatic signals.

  • Starting Material Impurity: If your starting 3,5-dimethoxyaniline was contaminated with an isomeric dimethoxyaniline (e.g., 2,4-dimethoxyaniline), you would carry that impurity through the entire synthesis, resulting in an isomeric indole byproduct. Always verify the purity of your starting materials.

  • Byproducts from the Carbonyl Partner: If the synthesis does not use pyruvic acid (to get the carboxylic acid directly) but rather an ester like ethyl pyruvate, side reactions involving the ester (e.g., transesterification if using an alcohol solvent) could lead to different ester products.

Part 2: Key Pathways & Analytical Protocols

Visualizing the reaction pathways and having robust analytical methods are crucial for effective troubleshooting.

Reaction Pathway Diagrams

The following diagrams illustrate the intended synthesis and common side reactions.

Synthesis_Pathway cluster_0 Step 1: Japp-Klingemann Reaction cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: Saponification Aniline 3,5-Dimethoxyaniline Diazonium Aryl Diazonium Salt Aniline->Diazonium NaNO₂, HCl 0-5 °C Hydrazone Intermediate Hydrazone Diazonium->Hydrazone + Ketoester NaOAc buffer Ketoester Ethyl 2-methylacetoacetate Ketoester->Hydrazone Product_Ester Ethyl 4,6-Dimethoxy-1H- indole-2-carboxylate Hydrazone->Product_Ester Acid Catalyst (PPA) Heat Final_Product 4,6-Dimethoxy-1H- indole-2-carboxylic acid Product_Ester->Final_Product 1. NaOH, EtOH/H₂O 2. H₃O⁺ workup

Caption: Overall synthetic workflow for the target molecule.

Byproduct_Pathways Final_Product 4,6-Dimethoxy-1H- indole-2-carboxylic acid Decarboxylated 4,6-Dimethoxy-1H-indole (Byproduct 1) Final_Product->Decarboxylated Excess Heat / Strong Acid - CO₂ Tar Polymeric Tar (Byproduct 2) Final_Product->Tar Harsh Acid (e.g., H₂SO₄) High Temperature Hydrazone Hydrazone Intermediate Hydrazone->Tar Harsh Acid (e.g., H₂SO₄) High Temperature

Caption: Formation pathways for major byproducts.

Experimental Protocols

A reliable TLC method is your first line of defense for identifying issues as they happen.

  • Mobile Phase (Eluent): 30% Ethyl Acetate in Hexanes (3:7 v/v) with 1% Acetic Acid. The acetic acid is crucial for preventing the carboxylic acid product from streaking on the silica plate.

  • Stationary Phase: Standard silica gel 60 F₂₅₄ plates.

  • Visualization:

    • UV Light (254 nm): All indole-containing compounds and many intermediates will be UV-active.

    • Ehrlich's Reagent Stain: Prepare a solution of 2 g of p-(dimethylamino)benzaldehyde in 100 mL of a 9:1 mixture of ethanol and concentrated sulfuric acid. After dipping the plate and gently heating, indoles will appear as vibrant pink/purple spots, while non-indole intermediates will not react or give a different color (e.g., yellow for hydrazones). This is highly diagnostic.

Expected Rf Values (Approximate):

  • 4,6-Dimethoxy-1H-indole (Decarboxylated Byproduct): ~0.6

  • Ethyl 4,6-dimethoxy-1H-indole-2-carboxylate: ~0.5

  • Hydrazone Intermediate: ~0.4

  • This compound (Product): ~0.2 - 0.3

This protocol effectively separates the desired acidic product from neutral byproducts like the decarboxylated indole.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract it three times with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The desired carboxylic acid will move into the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer.

    • Trustworthiness Check: Keep the organic layer until you have successfully recovered your product. You can run a TLC of the organic layer to confirm the removal of non-acidic byproducts.

  • Aqueous Layer Wash: Wash the combined aqueous layers once with fresh EtOAc to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 1M HCl with vigorous stirring. The desired carboxylic acid product will precipitate out as a solid as the pH becomes acidic (target pH ~2-3).

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of cold hexanes to aid in drying.

  • Drying: Dry the purified solid under high vacuum. This product can then be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes).

References

  • Japp, F. R.; Klingemann, F. (1888). "Ueber die Einwirkung von Diazobenzol auf Acetessigester, und die Constitution der dabei entstehenden Körper". Annalen der Chemie. 247(2), 190-225. [Link]

  • Chemeurope.com. (n.d.). Japp-Klingemann reaction. [Link]

  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53465-53506. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178. (Note: A direct link to the full text of this older review is not available, but its findings are summarized in modern resources like reference[10] on ResearchGate). [Link]

  • Slideshare. (n.d.). Japp klingemann reaction. [Link]

  • Antipova, O. A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7525. [Link]

  • ResearchGate. (n.d.). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. [Link]

  • Gata, M. A., et al. (2009). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecule, 14(10), 3985-3994. [Link]

  • Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 856-865. [Link]

  • Piers, E., & Brown, R. K. (1962). An improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis of 7-nitro- and 4-nitroindole. Canadian Journal of Chemistry, 40(3), 559-561. [Link]

  • Vandersteen, A. A., et al. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry, 77(15), 6505-6509. [Link]

  • ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. [Link]

  • Mubarak, H. A., et al. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Journal of Medicinal and Pharmaceutical Chemistry Research, 5(2), 1-10. [Link]

  • ResearchGate. (n.d.). Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates. [Link]

  • Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34188-34221. [Link]

Sources

Technical Support Center: Synthesis of 4,6-Dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for troubleshooting and optimizing the synthesis of 4,6-Dimethoxy-1H-indole-2-carboxylic acid. We will delve into the common challenges encountered during its multi-step synthesis, providing scientifically-grounded solutions to enhance reaction yield and purity. Our approach is rooted in explaining the causal relationships between reaction parameters and outcomes, ensuring a robust and reproducible methodology.

Core Synthesis Pathway: An Overview

The most reliable and frequently employed route for synthesizing this compound involves a two-stage process:

  • The Japp-Klingemann Reaction: This initial step synthesizes the crucial arylhydrazone intermediate. It involves the reaction of a diazonium salt, derived from 3,5-dimethoxyaniline, with a β-keto-ester or β-keto-acid, such as ethyl 2-methylacetoacetate or pyruvic acid.[1][2]

  • The Fischer Indole Synthesis: The arylhydrazone intermediate is then subjected to acidic conditions, which catalyzes an intramolecular cyclization to form the desired indole ring structure.[2][3] This step is often the most critical for determining the final yield and is sensitive to a variety of factors.

The overall workflow is visualized below.

G cluster_0 Stage 1: Japp-Klingemann Reaction cluster_1 Stage 2: Fischer Indole Synthesis cluster_2 Purification A 3,5-Dimethoxyaniline B Diazotization (NaNO₂, HCl, 0-5 °C) C Aryl Diazonium Salt E Coupling Reaction D β-Keto-ester (e.g., Ethyl 2-methylacetoacetate) F Arylhydrazone Intermediate G Arylhydrazone Intermediate H Acid-Catalyzed Cyclization (e.g., PPA, H₂SO₄, ZnCl₂) I Crude Product J Crude Product K Workup & Purification (Extraction, Chromatography/Recrystallization) L This compound

Caption: Overall Synthetic Workflow.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My yield of the arylhydrazone intermediate from the Japp-Klingemann reaction is consistently low. What are the primary causes?

Low yield in this initial stage is a common problem that can almost always be traced back to the stability and reactivity of the diazonium salt or the conditions of the coupling reaction.

  • Cause 1: Incomplete Diazotization. The conversion of 3,5-dimethoxyaniline to its diazonium salt is temperature-critical.

    • Solution: Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite. A temperature rise can lead to premature decomposition of the diazonium salt, appearing as nitrogen gas evolution and a darkening of the solution. Ensure your sodium nitrite is fresh and dry.

  • Cause 2: Diazonium Salt Instability. Aryl diazonium salts are notoriously unstable and should be used immediately after preparation.

    • Solution: Prepare the β-keto-ester solution in parallel and have it ready for the coupling step as soon as the diazotization is complete. Do not store the diazonium salt solution.

  • Cause 3: Incorrect pH for Coupling. The coupling of the diazonium salt with the enolate of the β-keto-ester is highly pH-dependent.

    • Solution: The reaction typically requires mildly alkaline or buffered conditions (pH 8-10) to ensure sufficient concentration of the enolate for an effective reaction. Adding a base like sodium acetate or sodium hydroxide solution carefully to the β-keto-ester solution just before adding the diazonium salt can significantly improve yields.

  • Cause 4: Hydrolysis of the Azo Intermediate. The initial azo compound formed can undergo hydrolysis before rearranging to the final hydrazone.[1]

    • Solution: Ensuring efficient stirring and maintaining the optimal pH can help drive the reaction towards the desired hydrazone product and minimize hydrolytic side reactions.

Q2: The hydrazone intermediate is pure, but the Fischer indole cyclization step fails or gives a poor yield. What should I investigate?

This is the most challenging step, where optimization is key. The choice of acid catalyst and reaction temperature are paramount.[4]

  • Cause 1: Inappropriate Acid Catalyst. The acid catalyst facilitates the key[4][4]-sigmatropic rearrangement in the mechanism.[5][6] The catalyst's strength is critical.

    • Solution: A catalyst that is too weak may not initiate the reaction, while one that is too strong can cause degradation of the starting material or product.[3] Polyphosphoric acid (PPA) is often effective for this cyclization.[7] Other options include sulfuric acid, hydrochloric acid, or Lewis acids like zinc chloride (ZnCl₂).[6][8] It is highly recommended to perform small-scale trials to screen different catalysts.

  • Cause 2: Suboptimal Reaction Temperature. The cyclization requires sufficient thermal energy to overcome the activation barrier.

    • Solution: If the reaction is not proceeding, gradually increase the temperature while monitoring via Thin-Layer Chromatography (TLC). However, excessive heat can lead to polymerization and charring, especially with strong acids like PPA or H₂SO₄. A typical range for PPA is 80-120 °C.

  • Cause 3: N-N Bond Cleavage Side Reaction. The electron-donating methoxy groups on the aromatic ring can stabilize intermediates that favor a competing side reaction: the cleavage of the N-N bond in the protonated ene-hydrazine intermediate.[9] This prevents the desired cyclization from occurring.

    • Solution: This is an inherent challenge with electron-rich hydrazones.[4][9] Judicious selection of a milder acid catalyst or operating at the lower end of the effective temperature range can sometimes disfavor this pathway.

Q3: My final crude product is a dark, complex mixture that is difficult to purify. How can I improve the isolation process?

Purification of indole derivatives, especially carboxylic acids, can be challenging due to their polarity and potential for side product formation.[4]

  • Solution 1: Post-Reaction Workup. After the reaction is complete (as determined by TLC), the mixture must be cooled and quenched carefully, typically by pouring it onto ice water. This neutralizes the strong acid catalyst and precipitates the crude product.

  • Solution 2: Extraction. The aqueous mixture should be thoroughly extracted with an organic solvent like ethyl acetate.[10] Washing the combined organic layers with brine can help remove residual water and some water-soluble impurities.

  • Solution 3: Column Chromatography. This is a highly effective method for separating the desired product from closely related impurities.[4]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often necessary to separate all components. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve the peak shape of the carboxylic acid product and prevent streaking on the column.

  • Solution 4: Recrystallization. If a reasonably pure solid is obtained after extraction, recrystallization can be an excellent final purification step. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.

Data & Optimization Summaries

Systematic optimization is crucial for maximizing yield. The following tables provide a structured approach to troubleshooting and catalyst selection.

Table 1: Troubleshooting Guide for Low Yield

Problem Potential Cause Recommended Action
Low Yield in Stage 1 (Japp-Klingemann) Incomplete diazotizationMaintain reaction temperature at 0-5 °C. Use fresh NaNO₂.
Diazonium salt decompositionUse the diazonium salt immediately after preparation.
Incorrect pH for couplingAdjust pH of β-keto-ester solution to 8-10 before coupling.
Low Yield in Stage 2 (Fischer Indole) Inappropriate acid catalystScreen various Brønsted and Lewis acids (PPA, H₂SO₄, ZnCl₂).
Suboptimal temperatureGradually increase temperature, monitoring by TLC. Avoid excessive heat.
N-N bond cleavageTry a milder acid catalyst or lower reaction temperature.
Difficult Purification Residual acid catalystQuench the reaction mixture thoroughly in ice water before extraction.
Co-eluting impuritiesOptimize column chromatography with a gradient solvent system.
Product streaking on silicaAdd 0.5-1% acetic acid to the chromatography eluent.

Table 2: Comparison of Common Acid Catalysts for Fischer Indole Synthesis

Acid Catalyst Typical Conditions Advantages Disadvantages
Polyphosphoric Acid (PPA) 80-120 °C, neatOften gives good yields; acts as both catalyst and solvent.Viscous and difficult to handle; workup can be challenging.
Sulfuric Acid (H₂SO₄) Dilute in EtOH or AcOH, refluxStrong acid, readily available, effective catalyst.Can cause significant charring and side reactions if not controlled.
Zinc Chloride (ZnCl₂) Fused, in solvent or neatMilder Lewis acid, can reduce charring compared to H₂SO₄.Can be hygroscopic; requires anhydrous conditions for best results.
p-Toluenesulfonic Acid (p-TsOH) In a high-boiling solvent (e.g., toluene), refluxSolid, easy to handle; generally milder than H₂SO₄.May require higher temperatures and longer reaction times.

Experimental Protocols

The following are generalized, representative protocols. Researchers must adapt them based on their specific reagents and laboratory safety procedures.

Protocol 1: Synthesis of Arylhydrazone Intermediate (Japp-Klingemann)
  • Diazotization: Dissolve 3,5-dimethoxyaniline (1.0 eq) in dilute HCl (e.g., 3M) and cool the solution to 0-5 °C in an ice-salt bath.

  • Add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 20-30 minutes at this temperature.

  • Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) in ethanol and cool to 0-5 °C. Add a solution of sodium hydroxide or sodium acetate to adjust the pH to ~9.

  • Slowly add the cold diazonium salt solution to the stirred β-keto-ester solution. A colored precipitate (the hydrazone) should form.

  • Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Fischer Indole Synthesis
  • Place the dried arylhydrazone intermediate (1.0 eq) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the hydrazone).

  • Heat the mixture with vigorous stirring to 90-100 °C.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with 1% Acetic Acid). The reaction is typically complete in 1-3 hours.

  • Workup: Cool the reaction vessel to room temperature. Carefully and slowly pour the viscous mixture onto a large amount of crushed ice with stirring.

  • A precipitate of the crude indole-2-carboxylic acid ester will form. If the reaction was performed on the corresponding keto-acid, the final product will be the carboxylic acid directly.

  • Extract the aqueous slurry multiple times with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • If the product is an ester, proceed with hydrolysis (e.g., using NaOH in EtOH/H₂O) to obtain the final carboxylic acid.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for diagnosing and resolving low yield issues.

G Start Low Final Yield of This compound Check_Stage1 Analyze Yield of Stage 1 (Hydrazone Intermediate) Start->Check_Stage1 Stage1_Low Stage 1 Yield is Low Check_Stage1->Stage1_Low Low Stage1_OK Stage 1 Yield is Good (>75%) Check_Stage1->Stage1_OK OK Troubleshoot_S1 Troubleshoot Japp-Klingemann: 1. Check Diazotization Temp (0-5 °C) 2. Verify pH for Coupling (8-10) 3. Use Diazonium Salt Immediately Stage1_Low->Troubleshoot_S1 Check_Stage2 Analyze Yield of Stage 2 (Fischer Cyclization) Stage1_OK->Check_Stage2 End Yield Improved Troubleshoot_S1->End Stage2_Low Stage 2 Yield is Low Check_Stage2->Stage2_Low Low Check_Purification Analyze Purification Step Check_Stage2->Check_Purification OK Troubleshoot_S2 Troubleshoot Fischer Indole: 1. Screen Acid Catalysts (PPA, H₂SO₄, ZnCl₂) 2. Optimize Temperature (80-120 °C) 3. Ensure Hydrazone Purity Stage2_Low->Troubleshoot_S2 Troubleshoot_S2->End Purification_Loss Significant Product Loss During Purification Check_Purification->Purification_Loss Yes Check_Purification->End No Troubleshoot_Purify Optimize Purification: 1. Ensure Complete Extraction 2. Optimize Chromatography (Gradient + Acidic Modifier) 3. Attempt Recrystallization Purification_Loss->Troubleshoot_Purify Troubleshoot_Purify->End

Caption: Troubleshooting Decision Tree.

References

  • Wikipedia. Japp–Klingemann reaction. [Link]

  • ResearchGate. The Japp‐Klingemann Reaction. [Link]

  • chemeurope.com. Japp-Klingemann reaction. [Link]

  • P, B. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. [Link]

  • Poulsen, S. A., & Radom, L. (2012). Why Do Some Fischer Indolizations Fail?. ACS chemical biology, 7(5), 835–839. [Link]

  • Nature Experiments. A three-component Fischer indole synthesis. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]

  • Chemistry of Heterocyclic Compounds. Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. [Link]

  • Google Patents.

Sources

Technical Support Center: Stabilizing Dimethoxy Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

To: Valued Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: Best Practices for the Prevention of Oxidation in Dimethoxy Indole Derivatives

Welcome to the technical support center. This guide is designed to provide you, our colleagues in research and development, with a comprehensive resource for understanding, preventing, and troubleshooting the oxidative degradation of dimethoxy indole derivatives. The inherent electron-rich nature of the indole nucleus, further activated by methoxy groups, renders these compounds particularly susceptible to oxidation, which can compromise sample integrity, reaction yields, and biological activity.

This document moves beyond a simple list of steps, delving into the causality behind experimental choices to empower you with a robust framework for handling these sensitive molecules.

Section 1: Understanding the Enemy: The Mechanism of Indole Oxidation

The oxidation of indole derivatives is a complex process primarily initiated by autoxidation, a reaction with atmospheric oxygen. The electron-rich pyrrole ring, especially at the C3 position, is the most common site of initial oxidative attack.[1][2] This process is often radical-mediated and can be accelerated by light, heat, and the presence of metal ions.

The general mechanism involves the formation of an indoleninyl radical, which rapidly reacts with molecular oxygen to form a hydroperoxide intermediate. This intermediate is often unstable and can decompose into various degradation products, including 2-oxindoles and 3-oxindoles, or lead to colored polymeric materials.[3][4][5] The presence of N-H bonds can also play a role in the reactivity of these derivatives.[6][7]

OxidationMechanism cluster_Initiation Initiation & Propagation cluster_Propagation cluster_Termination Decomposition Products Indole Dimethoxy Indole (Electron-Rich) Radical Indoleninyl Radical Indole->Radical H• abstraction Initiator Initiator (O₂, Light, Metal Ions) Initiator->Indole Attack at C3 Peroxy Peroxy Radical Radical->Peroxy + O₂ Hydroperoxide Hydroperoxide Intermediate Peroxy->Hydroperoxide + R-H Oxindole Oxindoles & Other Products Hydroperoxide->Oxindole Decomposition Polymer Colored Polymers Hydroperoxide->Polymer Polymerization

Caption: Generalized autoxidation pathway of an indole derivative.

Section 2: Frequently Asked Questions (FAQs) - Proactive Prevention

This section addresses the most common queries regarding the proactive handling and storage of dimethoxy indole derivatives to prevent oxidative degradation.

Q1: My new batch of a dimethoxy indole derivative has a slight pink/brown tint. Is this a problem? A: Yes, a color change to pink, red, or brown is a classic visual indicator of indole oxidation and potential polymerization.[8][9] While trace amounts of colored impurities may not affect the outcome of robust chemical reactions, they are a clear sign of degradation. For sensitive applications, such as biological assays or GMP synthesis, this material should be repurified or discarded.

Q2: What are the absolute best-practice storage conditions for long-term stability? A: To maximize shelf-life, dimethoxy indole derivatives should be stored under a combination of protective conditions:

  • Temperature: Store at low temperatures, ideally -20°C, to slow the rate of chemical degradation.[8] For routine use, 2-8°C is acceptable for shorter periods.[8]

  • Atmosphere: The most critical factor is the exclusion of oxygen. Store solid compounds and solutions under an inert atmosphere like argon or nitrogen.[8][10] Argon is denser than air and can be more effective at blanketing the compound in frequently opened containers.

  • Light: Protect the compound from light by using amber glass vials or by wrapping standard vials in aluminum foil.[8] Light can provide the energy to initiate radical oxidation pathways.

Q3: I'm dissolving my compound for an experiment. Which solvents are best, and are there any I should avoid? A: Solvent choice is critical.

  • Recommended: Use high-purity, anhydrous, and deoxygenated solvents. Aprotic solvents like THF, Dioxane, Toluene, and DMF are generally good choices, provided they are properly dried and degassed.

  • Caution: Protic solvents, especially alcohols, can sometimes influence photostability.[11][12] Chlorinated solvents (e.g., DCM, chloroform) may contain traces of acidic impurities (HCl) that can accelerate degradation. Ensure they are fresh and/or passed through a plug of basic alumina before use.

  • Degassing is Key: Always degas your solvent before use. The three most common methods are "freeze-pump-thaw" cycles, sparging with an inert gas (argon or nitrogen) for 15-30 minutes, or sonication under vacuum.

Q4: How important is pH when working with these compounds in aqueous solutions? A: Extremely important. The stability of the indole ring can be pH-dependent. Strongly acidic conditions can lead to polymerization or degradation.[13] It is crucial to work in buffered solutions and to understand the stability of your specific derivative at the target pH of your experiment. Avoid unnecessarily harsh pH adjustments.

Q5: Should I add an antioxidant to my solutions? If so, which one? A: For solutions that will be stored, even for a short time, or used in multi-step experiments with air exposure, adding an antioxidant is a prudent measure.[8]

  • Common Choices: Butylated hydroxytoluene (BHT) is a radical scavenger that is very effective at low concentrations (0.01-0.1%). Ascorbic acid can also be used, particularly in aqueous media.[8] Melatonin and its structural relatives have also shown efficacy in reducing autoxidation.[14]

  • Consider Compatibility: The primary consideration is ensuring the antioxidant does not interfere with your downstream chemistry or biological assay. BHT is generally non-interfering in many organic reactions, but its compatibility should always be verified.

Section 3: Troubleshooting Guide - Reactive Solutions

This section is for when you suspect oxidation has already occurred.

Q1: My reaction mixture turned dark, and the TLC/HPLC shows a mess of new spots. How can I confirm oxidation? A: A multi-spot TLC or a complex HPLC chromatogram with new, often more polar, peaks is a strong indicator of degradation.[15][16][17]

  • Confirmation: The definitive method for confirmation is Mass Spectrometry (MS). Look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.) to your starting material. You may also see peaks corresponding to fragmentation products.[18]

  • NMR Spectroscopy: In ¹H NMR, the appearance of broadened signals or the disappearance of sharp aromatic and N-H protons can indicate the formation of complex mixtures or paramagnetic radical species.

Q2: I've confirmed my sample is partially oxidized. Can I rescue it? A: Yes, in many cases, you can repurify the material.

  • Flash Column Chromatography: This is the most common method. Oxidized byproducts are typically more polar than the parent indole. A carefully chosen solvent system can effectively separate your desired compound.[19]

  • Recrystallization: If you have a solid compound, recrystallization can be an excellent method to obtain high-purity material, as the oxidized, often amorphous, impurities will remain in the mother liquor.[20][21]

Q3: How do I prevent this from happening in my next reaction? A: Rigorously apply the proactive principles from Section 2.

  • Start with Pure Materials: Ensure your starting indole and reagents are pure.

  • Deoxygenate Everything: Use degassed solvents for the reaction and for chromatography.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen from start to finish, including any workup steps.

  • Minimize Heat and Light: Conduct the reaction at the lowest effective temperature and protect the flask from light.

Section 4: Protocols & Methodologies

Protocol 4.1: Standard Procedure for Degassing Solvents (Sparging Method)
  • Assemble your solvent in a flask or bottle with a septum-sealed cap.

  • Insert a long needle or cannula connected to a regulated source of inert gas (argon or nitrogen). The needle tip must be below the solvent surface.

  • Insert a second, shorter "exhaust" needle through the septum that does not enter the liquid.

  • Begin a gentle but steady bubbling of the inert gas through the solvent. A vigorous stream can cause solvent evaporation.

  • Sparge the solvent for at least 15-30 minutes. For larger volumes, increase the time.

  • Once complete, remove the exhaust needle first, then the gas inlet needle to maintain a positive pressure of inert gas in the headspace. The solvent is now ready for use.

Protocol 4.2: A Comparative Table of Common Antioxidants
AntioxidantMechanism of ActionTypical ConcentrationSolvent CompatibilityKey Considerations
BHT (Butylated hydroxytoluene)Radical Scavenger0.01 - 0.1% w/vHigh in most organic solventsGenerally non-interfering in organic synthesis; low polarity.
Ascorbic Acid (Vitamin C)Reducing Agent / Radical Scavenger0.05 - 0.5% w/vHigh in polar/aqueous solventsCan act as an acid; may interfere with certain assays or reactions.
α-Tocopherol (Vitamin E)Radical Scavenger0.05 - 0.2% w/vHigh in non-polar organic solventsA viscous oil; can complicate purification if used in large amounts.
Melatonin Radical ScavengerVaries (µM to mM)[14]Moderate (Alcohols, DMSO)Biologically active; only suitable if it doesn't interfere with the system.[22][23]

Disclaimer: The effectiveness and compatibility of an antioxidant can vary depending on the specific indole compound, solvent, and experimental conditions. Always perform a small-scale test.

We trust this guide will serve as a valuable resource in your critical work. By understanding the mechanisms of degradation and implementing these preventative and troubleshooting strategies, you can ensure the integrity and reliability of your experimental outcomes.

Section 5: References

  • Reactivity of indole derivatives towards oxygenated radicals - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and autoxidation of new tetracyclic 9H,10H-indolizino[1,2-b]indole-1-ones. (n.d.). Retrieved January 17, 2026, from [Link]

  • Reactivity of Indole Derivatives Towards Oxygenated Radicals | Publicación - Sílice (CSIC). (n.d.). Retrieved January 17, 2026, from [Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.). Retrieved January 17, 2026, from [Link]

  • Relative efficacies of indole antioxidants in reducing autoxidation and iron-induced lipid peroxidation in hamster testes - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Indole derivatives as multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative acti - UniCA IRIS. (n.d.). Retrieved January 17, 2026, from [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). Molecules, 28(14), 5484. [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval - Chemical Engineering Transactions. (n.d.). Retrieved January 17, 2026, from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme | ACS Catalysis. (2021, July 15). Retrieved January 17, 2026, from [Link]

  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • HPLC analysis of samples of indole biotransformation by Arthrobacter... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. (2022, August 10). Retrieved January 17, 2026, from [Link]

  • Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. (2015, June 18). PubMed. [Link]

  • Indole test - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Indole Test- Principle, Media, Procedure, Types, Results, Uses - Microbe Notes. (2022, January 23). Retrieved January 17, 2026, from [Link]

  • Oxidation of indoles to 2-oxindoles. a Our method for oxidation of... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Indole test - VetBact. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study - ACP. (2022, September 7). Retrieved January 17, 2026, from [Link]

  • US5085991A - Process of preparing purified aqueous indole solution - Google Patents. (n.d.). Retrieved January 17, 2026, from

  • Pathways of Electrochemical Oxidation of Indolic Compounds - SciSpace. (n.d.). Retrieved January 17, 2026, from [Link]

  • Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions | The Journal of Physical Chemistry B - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

  • Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time? (n.d.). Retrieved January 17, 2026, from [Link]

  • Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study - ACP. (2022, September 7). Retrieved January 17, 2026, from [Link]

  • Green oxidation of indoles using halide catalysis - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Effect of solvent upon the fluorescence decay of indole - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • [Oxidation of indole and its derivatives by heme-independent chloroperoxidases] - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Drug quality and storage | MSF Medical Guidelines. (n.d.). Retrieved January 17, 2026, from [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Packaging - How to store highly sensitive drugs? Functional coatings - A3P. (n.d.). Retrieved January 17, 2026, from [Link]

  • Solvent Effects in the Fluorescence of Indole and Substituted Indoles1 | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Purification of Substituted Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for substituted indole-2-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often frustrating challenges associated with purifying this important class of heterocyclic compounds. The inherent properties of the indole core, combined with the ionizable carboxylic acid group, create a landscape of potential pitfalls, from stubborn impurities and poor crystallinity to complex chromatographic behavior.

This document moves beyond simple protocols. It is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the real-world problems you face at the bench. We will explore the "why" behind each technique, empowering you to make informed decisions and adapt methodologies to your specific substituted indole derivative.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification workflow.

Q1: My final yield after precipitation and washing is extremely low. What are the most likely causes and how can I fix this?

A1: Low recovery is a frequent issue, often stemming from one of two main causes: incomplete precipitation or loss of product during washing steps.

  • Plausible Cause 1: Incomplete Precipitation. The solubility of indole-2-carboxylic acids is highly dependent on pH. To precipitate the neutral carboxylic acid from an aqueous solution, the pH must be lowered significantly below its pKa (typically around 3.5-4.5). If the solution is not sufficiently acidic, a substantial amount of the product will remain dissolved as the carboxylate salt.

  • Troubleshooting Steps:

    • Verify pH: Do not rely on stoichiometric addition of acid. Use a calibrated pH meter or high-quality pH paper to ensure the final pH of your aqueous solution is between 2 and 3.[1]

    • Increase Ionic Strength: If the product remains soluble even at low pH, try adding brine (saturated NaCl solution) to the aqueous phase. This can decrease the solubility of organic compounds through the "salting out" effect.

    • Re-extract: Before discarding any aqueous layers from your workup, perform one or two additional extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.

  • Plausible Cause 2: Product Solubility in Wash Solvents. While washing the isolated solid is crucial for removing inorganic salts and other soluble impurities, your product likely has some solubility in the wash solvent, especially if it's an organic solvent.

  • Troubleshooting Steps:

    • Use Ice-Cold Solvents: Always pre-chill your wash solvents (e.g., water, diethyl ether) to 0-4°C. Solubility is almost always lower at reduced temperatures.[1]

    • Minimize Volume: Use the absolute minimum volume of solvent necessary for each wash. Wash with smaller volumes multiple times rather than one large volume.

    • Select a Less-Solubilizing Solvent: If you are washing with a polar solvent like ethanol, you may be losing significant material. Consider switching to a less polar, cold solvent like diethyl ether or a mixture of ether and hexanes for the final washes to remove residual water without dissolving the product.

Q2: My HPLC analysis shows a persistent impurity peak very close to my main product peak. Recrystallization isn't working. What should I do?

A2: This indicates an impurity with very similar polarity and structural characteristics to your target compound, which is common with byproducts from the synthesis.

  • Plausible Cause 1: Regioisomers or Structural Isomers. Many indole syntheses can produce isomers. For instance, a Fischer indole synthesis using an unsymmetrical ketone can yield two different regioisomeric indoles.[2] Similarly, nitration or halogenation reactions can produce mixtures of isomers (e.g., 5-nitro vs. 6-nitro).[1] These isomers often have nearly identical properties, making them difficult to separate by simple crystallization.

  • Plausible Cause 2: Precursor-Related Impurities. Incomplete reactions or side reactions involving starting materials can lead to impurities that are structurally similar to the product. For example, in multi-step syntheses, an impurity from an early step may be carried through and prove difficult to remove from the final product.[3][4]

  • Troubleshooting & Optimization Strategy:

    • Identify the Impurity: The first step is to identify the impurity, if possible. Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for this, as it can provide the mass-to-charge ratio of the impurity, offering clues to its identity.[5]

    • Optimize Chromatography: If crystallization fails, high-performance flash chromatography or preparative HPLC is the next logical step.

      • Switch Stationary Phase: If you are using normal phase (silica gel), the strong interaction of the carboxylic acid with silica can cause poor separation. Consider using reversed-phase (C18) chromatography, which separates based on hydrophobicity and can often resolve isomers that co-elute on silica.

      • Optimize Mobile Phase: For reversed-phase HPLC, fine-tuning the mobile phase is critical. A shallow gradient of acetonitrile or methanol in water, with an acidic modifier like 0.1% formic or trifluoroacetic acid, can significantly improve resolution.[6][7]

Q3: My compound streaks badly on a silica gel column, making purification impossible. How can I get clean separation?

A3: This is a classic problem caused by the acidic nature of your compound interacting with the slightly acidic surface of the silica gel. This strong, non-specific binding leads to severe peak tailing.

  • The Causality: The silanol groups (Si-OH) on the surface of silica gel can form strong hydrogen bonds with your carboxylic acid. This interaction is often so strong that the compound does not elute cleanly, resulting in a long streak instead of a tight band.

  • Troubleshooting Steps:

    • Add an Acidic Modifier: The most common and effective solution is to add a small amount (typically 0.5% to 2%) of a volatile acid, such as acetic acid or formic acid, to your eluent system (e.g., ethyl acetate/hexanes).

    • Mechanism of Action: The added acid protonates the silica surface and keeps your indole-2-carboxylic acid in its neutral, protonated state. This minimizes the strong ionic interactions and allows the compound to elute much more cleanly.

    • Alternative: Use a Different Stationary Phase: If adding an acid modifier is not sufficient or is incompatible with your molecule, consider using a different stationary phase. Alumina (neutral or basic) can sometimes be effective, but the best alternative is often reversed-phase (C18) flash chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q4: What is the best general purification workflow for a newly synthesized substituted indole-2-carboxylic acid?

A4: A robust, multi-step workflow is the most reliable approach. The ideal strategy is to remove grossly different impurities first and then use high-resolution techniques for closely related impurities.

General Purification Workflow

G cluster_0 Initial Workup cluster_1 Bulk Purification cluster_2 High-Resolution Purification cluster_3 Final Analysis A Crude Reaction Mixture B Aqueous Acid/Base Extraction A->B Quench Reaction D Crude Solid or Oil B->D Evaporate Organic Layer C Precipitation / Crystallization F Purity Check (TLC/HPLC) C->F Isolate Solid D->C Select Solvent System E Flash Chromatography H Pure Compound E->H F->E Impurities Persist F->H Purity > 95% G Final Purity & Identity Confirmation H->G HPLC, LC-MS, NMR G A 1. Prepare Mobile Phase (e.g., Hexane/EtOAc + 1% Acetic Acid) B 2. Pack Column (Slurry pack silica gel in mobile phase) A->B C 3. Load Sample (Dissolve in minimal DCM, adsorb onto silica) B->C D 4. Elute Column (Apply gentle positive pressure) C->D E 5. Collect Fractions (Monitor by TLC with staining) D->E F 6. Combine & Evaporate (Pool pure fractions, remove solvent) E->F G Pure Product F->G

Sources

Recrystallization methods for 4,6-Dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of 4,6-Dimethoxy-1H-indole-2-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the recrystallization of this compound, ensuring high purity and yield.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Question 1: My compound oiled out instead of forming crystals. What should I do?

Answer:

"Oiling out," where the solute separates as a liquid rather than a solid, is a common issue, particularly with compounds that have melting points lower than the boiling point of the solvent or when the solution is supersaturated. For this compound, with its multiple polar functional groups, this can occur if the cooling process is too rapid or the solvent system is not ideal.

  • Probable Causes:

    • The solution was cooled too quickly, preventing the molecules from orienting into a crystal lattice.

    • The chosen solvent is too nonpolar, leading to poor solvation at lower temperatures.

    • The presence of impurities can depress the melting point of the mixture, favoring oil formation.

  • Step-by-Step Solution:

    • Re-heat the solution: Gently warm the mixture until the oil completely redissolves.

    • Add more solvent: Introduce a small additional volume (5-10%) of the hot solvent to reduce the concentration slightly. This can help prevent premature precipitation.

    • Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature undisturbed on a benchtop, insulated by a few paper towels or a cork ring. Do not place it directly on a cold surface.

    • Induce Crystallization: If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Consider a different solvent system: If oiling out persists, a different solvent or a mixed solvent system may be necessary. Refer to the Solvent Screening Protocol in the next section.

Question 2: No crystals have formed even after the solution has cooled to room temperature. How can I induce crystallization?

Answer:

Failure to crystallize upon cooling usually indicates that the solution is not supersaturated, meaning too much solvent was used, or that there are no nucleation sites for crystal growth to begin.

  • Probable Causes:

    • Excessive solvent was added, keeping the compound fully dissolved even at lower temperatures.

    • The solution is too pure, lacking nucleation sites.

    • The cooling process has been too slow, and the solution is in a metastable supersaturated state.

  • Step-by-Step Solution:

    • Scratching Method: As mentioned previously, scratching the inner surface of the flask with a glass rod can create nucleation sites.

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.

    • Reduce Solvent Volume: If the above methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again slowly. Be cautious not to evaporate too much solvent, which could cause the compound to crash out of solution.

    • Ice Bath: If crystals still do not form at room temperature, place the flask in an ice-water bath to further decrease the solubility of your compound. Combine this with occasional scratching.

Question 3: My final yield is very low. What are the likely reasons and how can I improve it?

Answer:

A low yield is a frequent problem in recrystallization and can be attributed to several factors throughout the process.

  • Probable Causes:

    • Using an excessive amount of solvent, which retains a significant portion of the product in the mother liquor.

    • Premature crystallization during hot filtration, leading to loss of product on the filter paper.

    • Washing the collected crystals with a solvent that is not ice-cold, causing some of the pure product to redissolve.

    • Incomplete transfer of the solid material between flasks or during filtration.

  • Step-by-Step Solution:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Pre-heat Funnel and Flask: To prevent premature crystallization during hot filtration, warm the funnel and receiving flask with hot solvent or by placing them in an oven before use.

    • Use Ice-Cold Washing Solvent: Always use a minimal amount of ice-cold solvent to wash the crystals after filtration. This will remove surface impurities without dissolving a significant amount of the product.

    • Recover from Mother Liquor: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and cooling the solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to consider for recrystallizing this compound?

A1: Based on the structure of this compound, which contains a polar carboxylic acid group, a hydrogen-bonding indole N-H group, and moderately polar methoxy groups, good solvent candidates would be polar protic solvents. A general rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers[1]. Therefore, alcohols like ethanol or methanol are excellent starting points. For carboxylic acids, aqueous alcohol mixtures (e.g., ethanol/water) can also be effective[1]. A systematic approach using the Solvent Screening Protocol provided below is the most reliable method.

Q2: How do I choose a suitable solvent for recrystallization?

A2: The ideal recrystallization solvent should exhibit the following properties:

  • It should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.

  • It should not react with the compound.

  • It should dissolve impurities well at all temperatures or not at all.

  • It should be volatile enough to be easily removed from the purified crystals.

Q3: Is it better to use a single solvent or a mixed solvent system?

A3: A single solvent that meets the ideal criteria is generally preferred for its simplicity. However, if no single solvent is suitable, a mixed solvent system can be very effective. This typically involves a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).

Q4: How can I confirm the purity of my recrystallized product?

A4: The purity of the recrystallized this compound can be assessed using several analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.

Experimental Protocols

Protocol 1: General Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identify a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Small test tubes

  • A selection of potential solvents (e.g., ethanol, methanol, water, ethyl acetate, acetone, toluene)

  • Heating block or water bath

  • Glass stirring rods

Procedure:

  • Place a small amount (approx. 20-30 mg) of the crude solid into several separate test tubes.

  • To each tube, add a different solvent dropwise at room temperature, stirring after each addition, until about 1 mL of solvent has been added.

  • Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • For the tubes where the compound was insoluble at room temperature, gently heat the mixture to the boiling point of the solvent.

  • If the compound dissolves completely in the hot solvent, it is a promising candidate.

  • Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath.

  • A good recrystallization solvent will result in the formation of a significant amount of crystals upon cooling.

SolventExpected Behavior at Room Temp.Expected Behavior at Boiling PointSuitability for Recrystallization
Ethanol/Methanol Sparingly soluble to insolubleSolubleHigh Potential. These are often good solvents for indole carboxylic acids.[1][2]
Water Likely insolublePotentially sparingly solubleMay be useful as an anti-solvent in a mixed system (e.g., with ethanol or acetone).[1]
Ethyl Acetate May show some solubilityLikely solubleModerate potential. The polarity might be suitable.
Acetone May show some solubilityLikely solubleModerate potential. Its high volatility can sometimes lead to rapid, less pure crystallization.
Toluene Likely insolubleSparingly solubleLow potential as a single solvent due to its nonpolar nature.
Hexane InsolubleInsolubleUnsuitable as a primary solvent, but could be used as an anti-solvent with a more polar solvent.
Protocol 2: Recrystallization from a Single Solvent (Example: Ethanol)

This protocol provides a step-by-step guide for recrystallizing this compound from a single suitable solvent identified in the screening protocol.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and bring the mixture to a gentle boil using a hot plate.

  • Continue to add small portions of hot ethanol until the solid just dissolves completely.

  • If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Allow the crystals to dry completely, either air-drying or in a vacuum oven.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Start Crude Solid ChooseSolvent Choose Solvent (Protocol 1) Start->ChooseSolvent Dissolve Dissolve in Minimum Hot Solvent ChooseSolvent->Dissolve HotFiltration Hot Filtration (if needed) Dissolve->HotFiltration Cool Slow Cooling HotFiltration->Cool Induce Induce Crystallization (if needed) Cool->Induce Filter Vacuum Filtration Induce->Filter Wash Wash with Ice-Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: A general workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_problems cluster_solutions_oil cluster_solutions_nocrystals cluster_solutions_lowyield Start Problem Encountered OilingOut Compound Oiled Out? Start->OilingOut Yes NoCrystals No Crystals Formed? Start->NoCrystals No Reheat Reheat & Add More Solvent OilingOut->Reheat LowYield Low Yield? NoCrystals->LowYield No Scratch Scratch Flask NoCrystals->Scratch Yes OptimizeSolvent Optimize Solvent Volume LowYield->OptimizeSolvent Yes SlowCool Cool Slowly Reheat->SlowCool ChangeSolvent Change Solvent SlowCool->ChangeSolvent Seed Add Seed Crystal Scratch->Seed ReduceSolvent Reduce Solvent Volume Seed->ReduceSolvent Preheat Pre-heat Funnel OptimizeSolvent->Preheat ColdWash Use Ice-Cold Wash Preheat->ColdWash

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • MDPI.

  • ChemicalBook.

  • Murray State's Digital Commons.

  • Biosynth.

  • University of Rochester, Department of Chemistry.

  • MDPI.

  • Organic Syntheses.

  • Santa Cruz Biotechnology.

  • GFS Chemicals.

  • Google Patents.

  • ResearchGate.

  • National Center for Biotechnology Information.

  • U.S. Department of Energy, Office of Scientific and Technical Information.

  • Beilstein Journal of Organic Chemistry.

  • University of Rochester, Department of Chemistry.

  • American Chemical Society, Division of Organic Chemistry.

  • U.S. Department of Energy, Office of Scientific and Technical Information.

  • Master Organic Chemistry.

Sources

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of Substituted Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the antioxidant activity of various substituted indole-2-carboxylic acids. It is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand the structure-activity relationships and evaluate the potential of these compounds as antioxidant agents. This document synthesizes data from multiple studies, offering a centralized resource for experimental protocols and comparative analysis.

Introduction: The Significance of Indole-2-Carboxylic Acids as Antioxidants

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2][3] Among these, indole-2-carboxylic acid and its derivatives have garnered considerable attention for their potential as antioxidants.[4][5][6] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1][2] Antioxidants can mitigate this damage by scavenging free radicals.[1][7]

Indolic compounds, in general, are effective antioxidants, capable of protecting lipids and proteins from peroxidation.[1][2] The antioxidant efficacy of the indole structure is influenced by the nature and position of its substituents.[8] This guide focuses specifically on indole-2-carboxylic acid derivatives, exploring how substitutions on the indole ring modulate their antioxidant capacity.

The delocalization of the lone pair of electrons in the aromatic ring system of indole derivatives makes them potent antioxidants.[3] The primary mechanisms through which they exert their antioxidant effects are believed to be hydrogen atom transfer (HAT) and single electron transfer (SET).[7][9] In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, while in the SET mechanism, an electron is transferred to the radical. The presence of an N-H group in the indole ring is often crucial for this activity, as it can donate a hydrogen atom to form a resonance-stabilized indolyl radical.[3][7]

Synthetic Strategies for Substituted Indole-2-Carboxylic Acids

The evaluation of the antioxidant potential of a diverse range of indole-2-carboxylic acid derivatives necessitates robust synthetic methodologies. The primary routes to access these compounds typically involve either substitution on a pre-existing indole-2-carboxylic acid core or building the substituted indole ring from acyclic precursors.

A common strategy involves the N-acylation of indole-2-carboxylic acid, followed by other modifications.[4][5] Another approach is the conversion of the carboxylic acid to an acid chloride, which can then be coupled with various amines to generate a library of indole-2-carboxamides.[4][5][10]

For instance, a general procedure for the synthesis of N-substituted indole-2-carboxamides involves refluxing indole-2-carboxylic acid with thionyl chloride to form the acid chloride. This intermediate is then reacted with a substituted amine in the presence of a base like pyridine to yield the desired amide.[10]

Below is a generalized workflow for the synthesis of indole-2-carboxamide derivatives.

Synthesis_Workflow Indole-2-carboxylic_acid Indole-2-carboxylic Acid Acid_chloride Indole-2-carbonyl Chloride Indole-2-carboxylic_acid->Acid_chloride Reflux Thionyl_chloride SOCl₂ Thionyl_chloride->Acid_chloride Indole-2-carboxamide N-substituted Indole-2-carboxamide Acid_chloride->Indole-2-carboxamide Stir at RT Substituted_amine R-NH₂ Substituted_amine->Indole-2-carboxamide Pyridine Pyridine Pyridine->Indole-2-carboxamide

Caption: Generalized synthesis of N-substituted indole-2-carboxamides.

Methodologies for Assessing Antioxidant Activity

To provide a comprehensive evaluation of the antioxidant potential of substituted indole-2-carboxylic acids, a panel of in vitro assays is typically employed. Each assay targets a different aspect of antioxidant activity. The most common methods include the DPPH radical scavenging assay, the ABTS radical cation scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[7]

The DPPH assay is a widely used method for screening the free radical scavenging ability of compounds.[3][11] DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorption at approximately 517 nm.[3][11] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.

Experimental Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or methanol).

  • Prepare a working solution of DPPH (e.g., 0.1 mM or 0.2 mM) in the same solvent.[3][11]

  • In a microplate well or a cuvette, mix a specific volume of the test compound at various concentrations with the DPPH solution.[11]

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[3][11]

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[3]

  • A control containing the solvent and DPPH solution is also measured. Ascorbic acid or Trolox is often used as a positive control.[3][12]

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.[11][12]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Test_Compound Prepare Test Compound Solutions (various conc.) Mix Mix Test Compound and DPPH Solution Test_Compound->Mix DPPH_Solution Prepare DPPH Working Solution DPPH_Solution->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the DPPH radical scavenging assay.

The ABTS assay is another common method for determining the total antioxidant capacity of a sample.[13][14] It is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+).[15] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with absorption maxima at 415, 645, 734, and 815 nm.[15] The addition of an antioxidant reduces the ABTS•+, leading to a decolorization of the solution. The extent of decolorization is proportional to the antioxidant's concentration and potency. This assay is applicable to both hydrophilic and lipophilic antioxidants.[16]

Experimental Protocol:

  • Prepare the ABTS radical cation solution by mixing an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[17]

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[17]

  • Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[17]

  • The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.[17] Trolox is commonly used as a standard, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[13]

The FRAP assay measures the ability of a sample to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[18][19] This reduction is measured by the formation of a blue-colored complex of Fe²⁺ with 2,4,6-tripyridyl-s-triazine (TPTZ) at low pH (typically 3.6), which has a maximum absorbance at 593 nm.[18] The intensity of the blue color is directly proportional to the reducing power of the antioxidants in the sample.

Experimental Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and an aqueous solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio.[18] The reagent should be prepared fresh.

  • Warm the FRAP reagent to 37°C.[18]

  • Add a small volume of the sample to the FRAP reagent.

  • Incubate the mixture at 37°C for a defined time (e.g., 4 minutes).[18]

  • Measure the absorbance of the solution at 593 nm.

  • A standard curve is prepared using a known concentration of FeSO₄, and the results are expressed as FRAP values, which are related to the concentration of Fe²⁺.

Comparative Analysis of Antioxidant Activity

The antioxidant activity of substituted indole-2-carboxylic acids is highly dependent on the nature and position of the substituents on the indole ring. The following tables summarize the findings from various studies, providing a comparative overview of their radical scavenging and reducing power.

Table 1: DPPH Radical Scavenging Activity of Substituted Indole-2-Carboxylic Acid Derivatives

Compound/DerivativeSubstitution PatternIC50 (µg/mL)Reference CompoundIC50 of Reference (µg/mL)Source
Indole-2-carboxamides
2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid-3,4-dimethoxyanilineN1: 2-morpholinoethyl, C2: methyl, C3: 3,4-dimethoxyanilide57.46Ascorbic Acid-[20]
Ester and Amide Derivatives
Compound 5 (amide)-Showed scavenging effectBHT-[6][21]
Compound 6 (amide)-Showed scavenging effectBHT-[6][21]
N-substituted Derivatives
Compound 3gN-substitutedHigher activity--[4][5]
Indole-2-carboxamides
Compound 5b-Potential activity--[4][5]
Compound 5c-Potential activity--[4][5]

Note: A lower IC50 value indicates higher antioxidant activity. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Table 2: ABTS Radical Cation Scavenging Activity of Indole Derivatives

Compound/DerivativeTEAC Value (mM)Reference CompoundTEAC of Reference (mM)Source
MelatoninHighTrolox1[13][14]
5-HydroxytryptophanHighTrolox1[13][14]
Tryptophan peptides0.66 - 3.9Trolox1[13][14]

Note: A higher TEAC value indicates greater antioxidant capacity. The data presented is for general indole derivatives to provide context, as specific data for a wide range of indole-2-carboxylic acids was not found in a single comparative study.

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Indole Derivatives

Compound/DerivativeReducing PowerReference CompoundSource
Derivative with pyrrolidinedithiocarbamate moiety (at C3)Most active Fe³⁺-Fe²⁺ reducer-[7]
Compound 5 (amide)ExcellentBHT[6][21]
Compound 6 (amide)ExcellentBHT[6][21]

Structure-Activity Relationship (SAR) Insights

The analysis of the antioxidant activity of various substituted indole-2-carboxylic acids reveals several key structure-activity relationships:

  • Role of the N-H Group: The presence of an unsubstituted indole nitrogen atom is often considered mandatory for significant antioxidant activity.[7] The N-H proton is readily donatable, which is a key step in the hydrogen atom transfer mechanism of radical scavenging.[3][7]

  • Influence of Substituents on the Indole Ring:

    • Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and hydroxyl (-OH) groups, on the aromatic part of the indole nucleus generally enhance antioxidant activity. This is because EDGs can stabilize the resulting indolyl radical through resonance. Studies on ethenyl indoles have shown that derivatives with electron-donating substituents exhibit antioxidant properties comparable to vitamin E, while those with electron-withdrawing groups show weak or no activity.[9]

    • The position of the substituent is also crucial. The radical stabilization is strongly dependent on the type of substituents and their relative positions on the indolic moiety.[8]

  • Modifications at the C2-Carboxylic Acid Group:

    • Conversion of the carboxylic acid to an amide can lead to compounds with potent antioxidant activity.[4][6] The nature of the substituent on the amide nitrogen further modulates this activity. For instance, dichlorination at both the ortho- and para-positions of a benzamide residue was found to maximize the inhibitory effect on superoxide anions.[10]

    • Replacement of the carboxylic acid group with an acetic or propionic acid substituent has been shown to decrease inhibitory potency against cytosolic phospholipase A2, suggesting that the carboxylic acid group itself is important for certain biological activities.[22]

  • Substituents at Other Positions:

    • The type of substituent at the C3 position strongly influences the antioxidant activity.[7]

    • Introduction of long alkyl chains at the N1 position can lead to a loss of activity in some contexts.[22]

Below is a diagram illustrating the key structural features of indole-2-carboxylic acid that influence its antioxidant activity.

Caption: Key structure-activity relationships of indole-2-carboxylic acids.

Conclusion

Substituted indole-2-carboxylic acids represent a promising class of antioxidant agents. Their antioxidant capacity is intricately linked to their structural features, particularly the substitution pattern on the indole nucleus. The presence of an N-H group and electron-donating substituents on the aromatic ring are generally favorable for activity. Furthermore, modification of the carboxylic acid group into various amides provides a valuable strategy for tuning the antioxidant potency.

The experimental protocols and comparative data presented in this guide offer a foundation for the rational design and screening of novel indole-2-carboxylic acid derivatives with enhanced antioxidant properties. Future research should focus on systematic studies that evaluate a wide range of substituents under standardized assay conditions to further elucidate the quantitative structure-activity relationships and to identify lead compounds for therapeutic development.

References

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A Comparative Guide to the Structure-Activity Relationship of Dimethoxyindole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of dimethoxyindole carboxylic acids, focusing on their structure-activity relationships (SAR) across various biological targets. We will explore how the strategic placement of dimethoxy and carboxylic acid functionalities on the indole scaffold dictates their efficacy as anticancer agents, antioxidants, and serotonin receptor modulators. This guide synthesizes data from peer-reviewed literature to offer a comprehensive overview, complete with experimental protocols and mechanistic insights.

Introduction: The Versatile Dimethoxyindole Carboxylic Acid Scaffold

Indole and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of methoxy and carboxylic acid groups to the indole ring system significantly influences the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby modulating its interaction with biological targets.[1] Dimethoxyindole carboxylic acids, in particular, have emerged as a versatile scaffold with a wide range of pharmacological activities, including anticancer, antioxidant, and neuroprotective effects.[1][2] This guide will dissect the SAR of this promising class of compounds, providing a comparative analysis of their performance based on the substitution patterns of the methoxy and carboxylic acid groups.

Anticancer Activity: Targeting Key Cellular Machinery

Dimethoxyindole carboxylic acid derivatives have demonstrated significant potential as anticancer agents by targeting fundamental cellular processes such as cell division and DNA replication.[3] The primary mechanisms of action involve the inhibition of tubulin polymerization and the modulation of topoisomerase activity.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation and cell division, making them a key target for anticancer drugs.[3][4] Several indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4]

The position of the methoxy groups on the indole ring plays a crucial role in the anti-tubulin activity. While direct comparative studies on various dimethoxy isomers are limited, research on related methoxyindole derivatives provides valuable insights. For instance, in a series of 5,6-dihydroindolo[2,1-alpha]isoquinolines, which share structural similarities with dimethoxyindoles, compounds with methoxy groups were found to inhibit cell growth, although the corresponding hydroxy derivatives were more potent inhibitors of tubulin polymerization in vitro.[5] This suggests that methoxy groups might contribute to improved cell permeability, acting as prodrugs that are metabolized to the more active hydroxylated forms within the cell.

Key SAR Insights for Tubulin Inhibition:

  • Methoxy Group Positioning: The electron-donating nature of methoxy groups can influence the binding affinity to the colchicine-binding site on β-tubulin.

  • Carboxylic Acid Moiety: The carboxylic acid group can form crucial hydrogen bonds with amino acid residues in the binding pocket, enhancing inhibitory activity.

  • Overall Lipophilicity: The number and position of methoxy groups modulate the molecule's lipophilicity, affecting its ability to cross cell membranes and reach its intracellular target.

Experimental Workflow: Tubulin Polymerization Assay

This protocol outlines a general method for assessing the inhibitory effect of dimethoxyindole carboxylic acids on tubulin polymerization.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_tubulin Prepare Tubulin Solution mix Mix Tubulin, Buffer, and Test Compound prep_tubulin->mix prep_compounds Prepare Test Compounds prep_compounds->mix prep_buffer Prepare Polymerization Buffer prep_buffer->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance at 340 nm (Kinetic Reading) incubate->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate IC50 Values plot->calculate

Figure 1. Workflow for a tubulin polymerization inhibition assay.

Inhibition of Topoisomerase II

Topoisomerase II is a vital enzyme that manages DNA tangles and supercoils during replication and transcription.[6] Its inhibition leads to DNA damage and apoptosis, making it another attractive target for cancer therapy.[6]

While direct evidence for dimethoxyindole carboxylic acids as topoisomerase II inhibitors is emerging, the broader class of indole derivatives has shown promise.[7] The planar indole ring system is capable of intercalating between DNA base pairs, while the carboxylic acid and methoxy substituents can interact with the enzyme-DNA complex.

Key SAR Insights for Topoisomerase II Inhibition:

  • Planarity of the Indole Ring: Essential for DNA intercalation.

  • Substituents on the Indole Ring: Methoxy and carboxylic acid groups can influence the stability of the drug-enzyme-DNA ternary complex. The position of these groups will dictate the specific interactions.

  • Potential for Dual Inhibition: Some indole derivatives have shown the ability to inhibit both topoisomerase I and II, offering a broader spectrum of anticancer activity.[7]

Experimental Workflow: Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

G cluster_prep Reaction Setup cluster_reaction Incubation & Termination cluster_analysis Analysis prep_reagents Prepare Reaction Mix: kDNA, Buffer, ATP add_compound Add Test Compound (or Etoposide Control) prep_reagents->add_compound add_enzyme Add Topoisomerase II Enzyme add_compound->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (e.g., with SDS) incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Visualize DNA Bands (Ethidium Bromide Staining) electrophoresis->visualize analyze_results Analyze Inhibition of Decatenation visualize->analyze_results

Figure 2. Workflow for a Topoisomerase II kDNA decatenation assay.

Modulation of Signaling Pathways

Indole compounds are known to modulate various signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[8][9] This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway by dimethoxyindole carboxylic acids can lead to a reduction in tumor growth and angiogenesis. While specific studies on dimethoxyindole carboxylic acids are limited, the general activity of indole derivatives suggests this as a promising area of investigation.

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival inhibits apoptosis mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Translation Protein Synthesis S6K->Translation fourEBP1->Translation Proliferation Cell Proliferation Translation->Proliferation Indole Dimethoxyindole Carboxylic Acids Indole->PI3K Inhibition Indole->Akt Inhibition

Figure 3. Potential inhibition of the PI3K/Akt/mTOR signaling pathway by dimethoxyindole carboxylic acids.

Antioxidant Activity: Scavenging Free Radicals

Phenolic compounds, including indole derivatives with hydroxyl or methoxy groups, are known for their antioxidant properties.[9][10] They can neutralize free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant activity of dimethoxyindole carboxylic acids is influenced by the number and position of the methoxy groups and the nature of the carboxylic acid side chain.[9]

Key SAR Insights for Antioxidant Activity:

  • Methoxy Groups: Methoxy groups are electron-donating and can increase the stability of the radical formed after hydrogen donation, thus enhancing antioxidant activity.[9][10] The position of the methoxy groups on the benzene ring of the indole nucleus affects the bond dissociation enthalpy of the N-H bond of the indole ring, a key parameter in radical scavenging.

  • Carboxylic Acid Group: The carboxylic acid group can also contribute to antioxidant activity, and its position relative to the methoxy groups can influence the overall radical scavenging potential.[9] Studies on phenolic acids have shown that the nature of the linker between the aromatic ring and the carboxylic acid (e.g., -COOH vs. -CH=CHCOOH) can impact antioxidant efficacy.[9]

Comparative Antioxidant Activity:

While a direct comparative study of all dimethoxyindole carboxylic acid isomers is not available, general trends from studies on phenolic acids suggest that:

  • Increasing the number of electron-donating groups (like methoxy groups) generally enhances antioxidant activity.

  • The relative positions of these groups can lead to synergistic or antagonistic effects on radical scavenging capacity.

Compound/Derivative Assay Activity (IC50 or equivalent) Reference
General Phenolic AcidsDPPH, FRAPActivity enhanced by -OCH3 and -OH groups[9][10]
4,6-dimethoxyindole derivativesDPPH, ABTSShowed antioxidant properties[11]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the free radical scavenging activity of compounds.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent. The concentration should be adjusted to give an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • In a 96-well plate, add a series of dilutions of the test compound.

    • Add the DPPH solution to each well.

    • Include a control well with the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Serotonin Receptor Modulation: Implications for Neuroscience

Serotonin (5-hydroxytryptamine, 5-HT) receptors are crucial targets for drugs treating a variety of central nervous system disorders.[12][13] The indole nucleus is a key pharmacophore for many serotonin receptor ligands. The substitution pattern of methoxy groups on the indole ring significantly influences the affinity and selectivity for different 5-HT receptor subtypes.[13]

Key SAR Insights for 5-HT Receptor Binding:

  • 5-Methoxy Group: The presence of a methoxy group at the 5-position of the indole ring is a common feature in many potent serotonin receptor ligands.

  • Dimethoxy Substitution: The addition of a second methoxy group and its position can fine-tune the binding affinity and selectivity. For example, the binding affinity for 5-HT2A and 5-HT2B receptors can be influenced by the lipophilicity and electronic properties of substituents at the 4-position.

  • Carboxylic Acid Moiety: The carboxylic acid group can serve as a key interaction point, forming salt bridges or hydrogen bonds with residues in the receptor binding pocket.

Experimental Workflow: Radioligand Binding Assay for 5-HT Receptors

This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific serotonin receptor subtype.

G cluster_prep Preparation cluster_assay Binding Reaction cluster_analysis Quantification & Analysis prep_membranes Prepare Cell Membranes Expressing 5-HT Receptor mix Incubate Membranes, Radioligand, and Test Compound prep_membranes->mix prep_radioligand Prepare Radioligand prep_radioligand->mix prep_compounds Prepare Test Compounds prep_compounds->mix separate Separate Bound and Free Radioligand (Filtration) mix->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify calculate Calculate Ki Values quantify->calculate

Figure 4. Workflow for a radioligand binding assay.

Conclusion and Future Directions

Dimethoxyindole carboxylic acids represent a highly versatile and promising scaffold in drug discovery. The strategic placement of methoxy and carboxylic acid groups on the indole ring profoundly influences their biological activity, enabling the development of potent and selective agents targeting cancer, oxidative stress, and neurological disorders.

This guide has highlighted the key structure-activity relationships for this class of compounds, demonstrating that:

  • Anticancer activity is often mediated through the inhibition of tubulin polymerization and topoisomerase II, with the potential for modulation of key signaling pathways like PI3K/Akt/mTOR.

  • Antioxidant properties are enhanced by the electron-donating nature of the methoxy groups.

  • Serotonin receptor modulation is highly dependent on the substitution pattern, offering opportunities for the design of subtype-selective ligands.

Future research should focus on systematic comparative studies of different dimethoxyindole carboxylic acid isomers to build a more comprehensive SAR database. This will enable the rational design of next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

References

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Indole-Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indole and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds, from neurotransmitters to anti-cancer agents. The indole-carboxylic acids, in particular, serve as versatile building blocks and key intermediates in drug development. For instance, indole-4-carboxylic acid is a known reactant for preparing histamine H3 antagonists and potent inhibitors of enzymes like human reticulocyte 15-lipoxygenase-1[1]. The precise positioning of the carboxylic acid group on the indole ring profoundly influences the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities. These subtle structural shifts, in turn, dictate its reactivity and biological interactions.

For researchers and drug development professionals, the ability to unambiguously distinguish between these isomers is paramount for quality control, reaction monitoring, and structural verification. Spectroscopic techniques offer a powerful, non-destructive suite of tools for this purpose. This guide provides a comparative analysis of indole-2-carboxylic acid and its isomers using fundamental spectroscopic methods: UV-Vis, Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will delve into the causality behind the observed spectral differences, grounded in the electronic and structural consequences of isomeric variation.

Structural Overview of Indole-Carboxylic Acid Isomers

The core structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring. The carboxylic acid (-COOH) substituent can be located at any of the available carbon positions on the ring system, but we will focus on the isomers where it is attached to the benzene moiety (positions 4, 5, 6, 7) and the pyrrole moiety (positions 2, 3), as these are most common. The molecular formula for all these isomers is C₉H₇NO₂, with a molecular weight of 161.16 g/mol [2][3][4][5].

G i2 Indole-2-carboxylic acid i3 Indole-3-carboxylic acid i4 Indole-4-carboxylic acid i5 Indole-5-carboxylic acid i6 Indole-6-carboxylic acid i7 Indole-7-carboxylic acid G cluster_prep Sample Preparation cluster_acq Data Acquisition Dissolve Dissolve Isomer in UV-grade Methanol Dilute Prepare Dilute Working Solution Dissolve->Dilute Baseline Record Solvent Baseline (200-400 nm) Dilute->Baseline Scan Scan Sample Spectrum Baseline->Scan Identify Identify λmax Values Scan->Identify

Caption: General experimental workflow for UV-Vis spectroscopic analysis.

Comparative Analysis

The indole chromophore typically shows a strong absorption band around 220 nm and another, more structured band between 260-290 nm. The position of the -COOH group influences these bands:

  • Indole-2-carboxylic acid : The carboxyl group is directly conjugated with the pyrrole nitrogen. This extended conjugation is expected to cause a bathochromic (red) shift of the λₘₐₓ compared to indole itself.

  • Indole-3-carboxylic acid : Similar to the 2-isomer, the carboxyl group is conjugated with the π-system, leading to red-shifted absorption bands. The electronic absorption spectrum of the related indole-3-acetic acid in ethanol shows intense π-π* transition bands at 219 nm and 280 nm.[6]

  • Isomers 4, 5, 6, 7 : The carboxyl group is attached to the benzene ring. Its electronic influence on the indole chromophore is more complex. For instance, in indole-4-carboxylic acid, charge transfer mechanisms can quench fluorescence and affect the energy of the ¹Lₐ and ¹Lₑ states.[7] The λₘₐₓ will vary depending on the position, with isomers allowing for more effective resonance stabilization (e.g., 5- and 6-isomers) likely showing larger shifts.

IsomerExpected λₘₐₓ Range (nm)Key Feature
Indole-2-COOH~290-300Significant red shift due to direct conjugation with pyrrole ring.
Indole-3-COOH~280-290Red shift, characteristic indole bands are preserved.
Indole-4-COOH~270-285Complex spectrum, potential for charge-transfer effects.[7]
Indole-5-COOH~280-295Conjugation through the benzene ring affects π→π* transitions.
Indole-6-COOH~280-295Similar to 5-isomer, electronic effects are pronounced.
Indole-7-COOH~270-285Steric hindrance from the pyrrole ring may affect planarity and conjugation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Fingerprinting Vibrational Modes

Principle & Rationale

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has characteristic vibrational frequencies, making the IR spectrum a unique "molecular fingerprint." For indole-carboxylic acids, key diagnostic peaks include the O-H and C=O stretches of the acid, the N-H stretch of the indole, and C-H/C=C vibrations of the aromatic rings. The electronic effect of the -COOH group's position influences bond strengths and, therefore, their vibrational frequencies.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation : For solid samples, the KBr pellet method is standard. Mix a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.[2][8]

  • Instrumentation : Use an FT-IR spectrometer, such as a Perkin Elmer or Bruker Tensor 27 model.[2][9]

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or the KBr pellet/ATR crystal).

    • Place the sample in the beam path and record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

    • Perform an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

G cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition Mix Mix Sample with KBr Powder Grind Grind Mixture Thoroughly Mix->Grind Press Press into Transparent Pellet Grind->Press Background Record Background Spectrum (4000-400 cm⁻¹) Press->Background Scan Scan Sample Spectrum Background->Scan Identify Identify Key Vibrational Bands Scan->Identify

Sources

A Comparative Guide to the Purity Validation of Synthetic 4,6-Dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the purity validation of synthetically derived 4,6-Dimethoxy-1H-indole-2-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. We will delve into the technical nuances of various analytical techniques, offering a comparative analysis supported by experimental data to guide researchers, scientists, and drug development professionals in selecting the most appropriate methods for their specific needs.

Introduction: The Critical Role of Purity in Drug Synthesis

The purity of any chemical intermediate is a cornerstone of safe and effective drug development. For this compound, a molecule often utilized in the synthesis of novel therapeutics, ensuring its purity is paramount. Impurities, even in trace amounts, can lead to unwanted side reactions, decreased yield of the final active pharmaceutical ingredient (API), and potential toxicological risks. This guide will explore the most effective analytical techniques to identify and quantify potential impurities, ensuring the integrity of the synthetic process.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity validation is dictated by the specific impurities that may be present, the required level of sensitivity, and the available instrumentation. Here, we compare the most commonly employed methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective.

Expertise & Experience: The selection of the stationary phase and mobile phase is critical. A C18 column is often the first choice for non-polar to moderately polar compounds like our target molecule. The mobile phase composition, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, must be optimized to achieve adequate separation of the main peak from any potential impurities. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape and resolution for acidic analytes like carboxylic acids.

Trustworthiness: A self-validating HPLC protocol for purity determination should include the analysis of a known reference standard, a spiked sample to assess recovery, and a blank injection to ensure no carryover. The method should be validated for linearity, accuracy, precision, and limit of detection (LOD) and limit of quantification (LOQ) as per ICH guidelines.

Experimental Protocol: RP-HPLC Purity Assay

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Data Presentation: HPLC Purity Analysis

CompoundRetention Time (min)Peak Area (%)
This compound12.599.8
Impurity A (Starting Material)8.20.1
Impurity B (Side-product)14.10.1

Mandatory Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Diluent prep1->prep2 prep3 Filter Sample prep2->prep3 hplc1 Inject Sample prep3->hplc1 Transfer to Vial hplc2 Gradient Elution hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peaks hplc3->data1 Chromatogram data2 Calculate Area % data1->data2 data3 Generate Report data2->data3

Caption: A typical workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for structural elucidation and can also be used for purity assessment. It provides information about the chemical environment of each proton in the molecule, allowing for the identification of impurities with different chemical structures.

Expertise & Experience: For quantitative NMR (qNMR), an internal standard with a known concentration and a signal that does not overlap with the analyte's signals is required. The purity of the analyte can then be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard. This technique is particularly useful for certifying reference materials.

Trustworthiness: The accuracy of qNMR is highly dependent on the purity of the internal standard and the precise weighing of both the sample and the standard. The relaxation delay (d1) in the NMR pulse sequence must be sufficiently long (typically 5-7 times the longest T1 relaxation time) to ensure complete relaxation of all protons, which is crucial for accurate integration.

Experimental Protocol: ¹H NMR Purity Assay

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds.

    • Number of Scans: 16 or more for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, and the molecular weights and masses of the analyte and internal standard.

Mandatory Visualization: NMR Logic

NMR_Logic Analyte Analyte Signal (Known Protons) Integrals Compare Integrals Analyte->Integrals Standard Internal Standard Signal (Known Protons, Known Conc.) Standard->Integrals Calculation Calculate Molar Ratio Integrals->Calculation Purity Determine Analyte Purity Calculation->Purity

Caption: The logic behind quantitative NMR (qNMR) for purity determination.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is an incredibly sensitive method for detecting and identifying impurities. It provides molecular weight information, which is invaluable for identifying unknown impurities.

Expertise & Experience: High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, which greatly aids in its structural elucidation. The choice of ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) depends on the polarity and thermal stability of the analyte and its potential impurities. For this compound, ESI in negative ion mode is generally effective.

Trustworthiness: While highly sensitive for detection, MS is not inherently quantitative without the use of appropriate internal standards, preferably isotopically labeled versions of the analyte. For purity assessment, LC-MS is best used to confirm the identity of impurities detected by HPLC-UV and to search for any co-eluting species.

Experimental Protocol: LC-MS Impurity Profiling

  • Instrumentation: An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method: Utilize the same RP-HPLC method as described in section 2.1.

  • MS Parameters:

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Gas Temperature: 350 °C.

    • Mass Range: m/z 50-1000.

  • Data Analysis: Extract ion chromatograms for the expected molecular weight of the target compound and any potential impurities. Analyze the mass spectra of any detected impurity peaks to determine their molecular weight and, if using HRMS, their elemental composition.

Comparative Summary

FeatureHPLC-UV¹H NMR (qNMR)LC-MS
Primary Use Quantitative purity assessmentStructural confirmation and quantitative purityImpurity identification and detection
Sensitivity Good (ng range)Moderate (µg-mg range)Excellent (pg-fg range)
Quantitation Excellent with reference standardsExcellent with internal standardsRequires isotopic internal standards for accuracy
Structural Info NoneDetailedMolecular weight and fragmentation pattern
Throughput HighLow to moderateModerate
Instrumentation Widely availableSpecializedSpecialized

Conclusion and Recommendations

For routine quality control and purity validation of synthetic this compound, a validated RP-HPLC-UV method is the recommended primary technique. It offers a robust, reliable, and high-throughput solution for quantifying the main component and known impurities.

¹H NMR serves as an excellent orthogonal method for structural confirmation and can be employed as a primary standard for quantitative purposes (qNMR) when high accuracy is required, such as for the certification of reference materials.

LC-MS is an indispensable tool for impurity profiling, especially during process development and for investigating out-of-specification results. Its high sensitivity and ability to provide molecular weight information are crucial for identifying unknown impurities and ensuring the comprehensive characterization of the synthetic product.

A combination of these techniques provides a self-validating system, ensuring the highest level of confidence in the purity of this compound, thereby safeguarding the integrity of the subsequent stages of drug development.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

A Senior Application Scientist's Guide to the Synthesis of Indole-2-Carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Indole-2-carboxylic acid is more than just a heterocyclic compound; it is a privileged scaffold and a crucial building block in the synthesis of molecules that define the cutting edge of medicine and materials science. Its derivatives are investigated as potent HIV-1 integrase inhibitors[1][2], dual inhibitors for cancer immunotherapy targets like IDO1/TDO[3], and are foundational for synthesizing complex natural products[4]. Given its significance, the selection of a synthetic route is a critical decision that impacts yield, purity, scalability, and cost.

This guide provides an in-depth comparative analysis of the primary methods for synthesizing indole-2-carboxylic acid. We move beyond mere protocols to dissect the underlying mechanisms and the causal logic behind experimental choices, offering field-proven insights for researchers, chemists, and drug development professionals.

Method 1: The Reissert Indole Synthesis — The Classic Workhorse

The Reissert synthesis is arguably the most traditional and direct route to indole-2-carboxylic acid. First reported by Arnold Reissert in 1897, this method constructs the indole ring from simple, readily available aromatic precursors.[5]

Principle & Mechanism

The synthesis is a two-stage process:

  • Condensation: An o-nitrotoluene is condensed with diethyl oxalate using a strong base. The acidity of the methyl protons is enhanced by the electron-withdrawing nitro group, enabling deprotonation and subsequent nucleophilic attack on the oxalate ester.

  • Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate is then subjected to reduction. The nitro group is reduced to an amine, which spontaneously undergoes an intramolecular condensation with the adjacent ketone to form the indole ring upon dehydration.[6][7]

The choice of base in the first step is critical; potassium ethoxide has been shown to give superior results compared to sodium ethoxide due to its greater strength.[5] The reduction step offers flexibility, with common reagents including zinc dust in acetic acid, iron in acidic media, or catalytic hydrogenation.[6][8]

Experimental Protocol: Reissert Synthesis

Step 1: Synthesis of Ethyl 2-nitro-phenylpyruvate

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, prepare a solution of potassium ethoxide by dissolving potassium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂).

  • Add a solution of o-nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) in absolute ethanol dropwise to the stirred potassium ethoxide solution.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours. The formation of a thick yellow-orange precipitate indicates product formation.

  • Cool the reaction mixture in an ice bath and filter the potassium salt of the product. Wash the solid with cold ethanol and then ether.

  • The salt can be used directly or acidified with a dilute strong acid (e.g., 10% H₂SO₄) to yield the free pyruvate ester, which is then extracted with an organic solvent.

Step 2: Reductive Cyclization to Indole-2-carboxylic acid

  • Suspend the ethyl 2-nitro-phenylpyruvate intermediate in a mixture of glacial acetic acid and ethanol.

  • Add zinc dust (3-4 eq) portion-wise to the stirred suspension. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • After the addition, stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove excess zinc and inorganic salts.

  • Concentrate the filtrate under reduced pressure. The resulting crude indole-2-carboxylic acid can be purified by recrystallization from aqueous ethanol or a suitable solvent system.

Workflow & Mechanism Diagram

Reissert_Synthesis cluster_workflow Experimental Workflow cluster_mechanism Key Mechanistic Steps A o-Nitrotoluene + Diethyl Oxalate B Condensation (KOEt, EtOH) A->B C Ethyl o-nitrophenylpyruvate B->C D Reductive Cyclization (Zn, AcOH) C->D E Indole-2-carboxylic Acid D->E M1 Carbanion Formation at Methyl Group M2 Nucleophilic Attack on Oxalate M1->M2 M3 Nitro Group Reduction (NO₂ → NH₂) M2->M3 M4 Intramolecular Cyclization M3->M4 M5 Dehydration & Aromatization M4->M5

Caption: Workflow and key mechanistic steps of the Reissert indole synthesis.

Expert Insights

The Reissert synthesis is robust and scalable. However, the classical reduction with metals like zinc or iron can generate significant amounts of inorganic waste, complicating purification.[9] Modern variations employing catalytic hydrogenation with catalysts like Pd/C offer a greener alternative, often providing cleaner reactions and higher purity products.[9] A recently developed practical hydrogen reduction process uses a Pd-loaded Al-MCM-41 mesoporous catalyst that can be easily recovered and reused, enhancing the environmental friendliness of the process.[9]

Method 2: The Fischer Indole Synthesis — The Versatile Veteran

Discovered by Emil Fischer in 1883, this synthesis is one of the most famous name reactions in organic chemistry.[10] It produces the indole ring by heating an arylhydrazone with an acid catalyst. To obtain indole-2-carboxylic acid, the required carbonyl precursor is pyruvic acid.

Principle & Mechanism

The reaction begins with the formation of a phenylhydrazone from phenylhydrazine and pyruvic acid. Under acidic conditions, the hydrazone tautomerizes to its enamine form. The crucial step is a[11][11]-sigmatropic rearrangement, which forms a new C-C bond and breaks the N-N bond. The resulting diimine intermediate then undergoes cyclization and eliminates a molecule of ammonia to yield the aromatic indole ring.[10][12]

Experimental Protocol: Fischer Synthesis
  • To a solution of phenylhydrazine (1.0 eq) in ethanol, add pyruvic acid (1.0 eq). Stir the mixture at room temperature for 1 hour to form the phenylhydrazone, which may precipitate.

  • Filter the phenylhydrazone and wash it with cold ethanol.

  • Add the dried phenylhydrazone to a suitable acid catalyst. Polyphosphoric acid (PPA) is often effective and can serve as both the catalyst and solvent. Alternatively, a solution of zinc chloride in glacial acetic acid can be used.

  • Heat the mixture to 80-100 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the hot reaction mixture onto crushed ice.

  • The precipitated crude product is collected by filtration.

  • Purify the crude indole-2-carboxylic acid by recrystallization.

Mechanism Diagram

Fischer_Synthesis Start Phenylhydrazine + Pyruvic Acid Hydrazone Phenylhydrazone Formation Start->Hydrazone H⁺ Enamine Tautomerization (Ene-hydrazine) Hydrazone->Enamine H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Heat Cyclization Cyclization Rearrangement->Cyclization Elimination NH₃ Elimination & Aromatization Cyclization->Elimination -NH₃ Product Indole-2-carboxylic Acid Elimination->Product

Caption: The mechanistic pathway of the Fischer indole synthesis.

Expert Insights

While incredibly versatile for a wide range of substituted indoles, the Fischer synthesis can be problematic for producing indole-2-carboxylic acid specifically. The original report noted a very low yield of only 5%.[12] The strongly acidic and high-temperature conditions can lead to decarboxylation and other side reactions. The choice of acid catalyst is paramount; Lewis acids like ZnCl₂ or Brønsted acids like PPA are common choices.[10] The Buchwald modification, using palladium catalysis to couple aryl bromides and hydrazones, represents a milder, modern alternative that avoids harsh acids, though it adds catalyst cost and complexity.[10]

Method 3: The Hemetsberger Indole Synthesis — The High-Yield Specialist

The Hemetsberger synthesis offers a pathway to indole-2-carboxylates via the thermal decomposition of 3-aryl-2-azido-propenoic esters.[11][13] This method is known for producing good to excellent yields, often exceeding 70%.[13]

Principle & Mechanism

The synthesis starts with a Knoevenagel-type condensation between an aromatic aldehyde and an α-azidoacetate to form an α-azidocinnamate ester.[14][15] This precursor is then heated in an inert, high-boiling solvent (e.g., xylene). The thermolysis is believed to generate a vinyl nitrene intermediate, which rapidly cyclizes onto the aromatic ring and aromatizes to form the indole-2-carboxylate ester.[13] A final hydrolysis step yields the target carboxylic acid.

Experimental Protocol: Hemetsberger Synthesis

Step 1: Synthesis of Ethyl (Z)-2-azido-3-phenylacrylate

  • In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C.

  • Add a mixture of benzaldehyde (1.0 eq) and ethyl azidoacetate (1.0 eq) dropwise to the cold base solution.

  • Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude azidoacrylate, which can be purified by column chromatography.

Step 2: Thermolysis to Ethyl Indole-2-carboxylate

  • Dissolve the purified azidoacrylate in a high-boiling solvent like xylene.

  • Heat the solution to reflux (approx. 140 °C) for 1-2 hours. The evolution of N₂ gas will be observed.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Cool the solution and remove the solvent under reduced pressure. The crude ester can be purified by chromatography or recrystallization.

Step 3: Hydrolysis

  • Dissolve the ethyl indole-2-carboxylate in a mixture of ethanol and aqueous NaOH solution.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the solution and acidify with cold, dilute HCl to precipitate the indole-2-carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain the final product.

Workflow Diagram

Hemetsberger_Synthesis A Aryl Aldehyde + Ethyl Azidoacetate B Knoevenagel Condensation A->B C Ethyl α-azido- β-arylacrylate B->C D Thermolysis (Xylene, Δ) C->D E Ethyl Indole- 2-carboxylate D->E F Hydrolysis (NaOH, H₂O) E->F G Indole-2-carboxylic Acid F->G

Caption: The three-stage workflow of the Hemetsberger indole synthesis.

Expert Insights

The primary advantage of the Hemetsberger synthesis is its high yield. However, its major drawback lies in the starting materials. Ethyl azidoacetate is a potentially explosive and hazardous reagent that requires careful handling. The synthesis of this reagent and its subsequent use can be a barrier for many labs, especially for large-scale production. The reaction is practically "failsafe" once the precursor is obtained[14], but the stability and safety concerns of the azide are significant practical limitations.

Method 4: Modern Transition-Metal Catalyzed Approaches

The last two decades have seen a surge in the development of transition-metal-catalyzed methods for indole synthesis, offering milder conditions, superior functional group tolerance, and novel bond-forming strategies.[16]

Principle & Representative Method: Copper-Catalyzed Cascade

A notable example is a copper-catalyzed, three-step cascade reaction that produces indole-2-carboxylic esters from 2-bromobenzaldehydes and ethyl acetamidoacetate.[17] The proposed sequence involves:

  • An initial aldol condensation.

  • An intramolecular C-N cross-coupling (Goldberg-type reaction).

  • A final deacylation to yield the indole product.

This approach is atom-economical and avoids harsh reagents. The use of sustainable solvents like 2-MeTHF or EtOAc instead of traditional dipolar aprotic solvents further enhances its green credentials.[17]

Another powerful modern strategy is the Larock indole synthesis , which uses a palladium catalyst to mediate the heteroannulation of an o-iodoaniline with a disubstituted alkyne.[18][19] By choosing an alkyne bearing an ester group, this method can be adapted to produce indole-2-carboxylates with high regioselectivity.

Mechanism: Generic Pd-Catalyzed Annulation (Larock-type)

Larock_Cycle Pd0 Pd(0) PdII_Aryl Aryl-Pd(II)-I Pd0->PdII_Aryl Oxidative Addition (o-Iodoaniline) PdII_Alkyne Alkyne Complex PdII_Aryl->PdII_Alkyne Alkyne Coordination PdII_Vinyl Vinyl-Pd(II) PdII_Alkyne->PdII_Vinyl Migratory Insertion Palladacycle Palladacycle PdII_Vinyl->Palladacycle Intramolecular N-attack Palladacycle->Pd0 Reductive Elimination (+ Indole Product)

Caption: Simplified catalytic cycle for a Larock-type Pd-catalyzed indole synthesis.

Expert Insights

Transition metal catalysis offers unparalleled efficiency and scope. The ability to form multiple bonds in a single pot and tolerate a wide array of functional groups makes these methods ideal for complex molecule synthesis. However, the primary drawbacks are the cost and potential toxicity of the metal catalysts (e.g., Palladium, Rhodium, Gold). Catalyst poisoning, ligand sensitivity, and the need for rigorous purification to remove metal contaminants from the final product are critical considerations, especially in pharmaceutical applications.

Comparative Performance Analysis

FeatureReissert SynthesisFischer SynthesisHemetsberger SynthesisTransition-Metal Catalysis (Cu/Pd)
Typical Yield Moderate to Good (50-75%)Low to Moderate (5-50%)[12]Good to Excellent (>70%)[13]Good to Excellent (70-95%)
Starting Materials o-nitrotoluene, diethyl oxalate (common, inexpensive)Phenylhydrazine, pyruvic acid (common, inexpensive)Aryl aldehydes, ethyl azidoacetate (azide requires special handling)o-haloanilines, functionalized alkynes/esters (can be expensive)
Key Reagents Strong base (KOEt), Metal reductant (Zn, Fe) or H₂/PdStrong acid catalyst (PPA, ZnCl₂)NaOEt, Thermolysis in high-boiling solventMetal catalyst (Pd, Cu), ligands, base (e.g., K₂CO₃)
Reaction Conditions Multi-step; reflux temperatures, potentially exothermic reductionHarsh; high temperatures and strong acidsMulti-step; requires high-temperature thermolysis (e.g., 140 °C)Generally mild (RT to 100 °C)
Scalability Well-established for large scale; waste disposal is a concernPossible, but low yields and side reactions are problematicLimited by safety/stability of azide intermediateCan be challenging due to catalyst cost, sensitivity, and metal removal
Key Advantages Direct route, reliable, uses cheap starting materialsHigh versatility for many indole types, one-pot cyclizationHigh yields for the target esterExcellent scope, high yields, mild conditions, functional group tolerance
Key Limitations Multi-step process, potential for nitro-compound hazards, waste generationVery low yield for indole-2-carboxylic acid, harsh conditionsUse of potentially explosive azide reagentCatalyst cost, metal contamination, specialized starting materials

Conclusion and Recommendations

Choosing the optimal synthesis for indole-2-carboxylic acid is a function of the specific project goals.

  • For large-scale, cost-effective production where process robustness is key, the Reissert Synthesis , especially when modernized with catalytic hydrogenation, remains a top contender. Its use of inexpensive starting materials is a significant advantage.

  • The Fischer Synthesis , despite its historical importance, is generally not recommended for the specific synthesis of indole-2-carboxylic acid due to its characteristically low yields.

  • For laboratory-scale synthesis where the highest possible yield is the primary driver and the necessary safety precautions are in place, the Hemetsberger Synthesis is an excellent choice, provided the handling of azides is acceptable.

  • For the synthesis of highly substituted or complex analogues of indole-2-carboxylic acid, Transition-Metal Catalyzed Methods are unparalleled. Their mildness and functional group tolerance allow for the late-stage introduction of the indole core into advanced intermediates, a crucial strategy in modern drug discovery.

Ultimately, the ideal method balances chemical efficiency with practical constraints. A thorough evaluation of available resources, safety protocols, and downstream purification requirements will guide the discerning scientist to the most logical and effective synthetic path.

References

  • Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30: 1030–1053.

  • Hemetsberger, H.; Knittel, D. (1972). Synthese und Thermolyse von α-Azidoacrylestern. Monatshefte für Chemie, 103: 194–204.

  • SynArchive. Hemetsberger-Knittel Indole Synthesis.

  • ResearchGate. (2025). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other.

  • Combinatorial Chemistry Review. (2020). Synthesis of Indole-2-carboxylic Esters.

  • Alfa Chemistry. Fischer Indole Synthesis.

  • Gribble, G. (2019). Reissert Indole Synthesis. ResearchGate.

  • Gribble, G. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate.

  • Gribble, G. (2019). Hemetsberger Indole Synthesis. ResearchGate.

  • Cambridge University Press. Reissert Indole Synthesis.

  • Zhang, Z., et al. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(12), 1-3.

  • Wikipedia. Bartoli indole synthesis.

  • Wikipedia. Larock indole synthesis.

  • Cambridge University Press. Fischer Indole Synthesis.

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A Researcher's Comparative Guide to the In Vitro Evaluation of 4,6-Dimethoxy-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the in vitro testing methodologies for evaluating the therapeutic potential of 4,6-dimethoxy-1H-indole-2-carboxylic acid and its derivatives. While direct experimental data for this specific compound is limited in publicly available literature, this document will draw upon established protocols and data from structurally similar indole-2-carboxylic acid analogs to offer a robust framework for its assessment. We will delve into the rationale behind experimental choices and provide detailed protocols for key assays, enabling researchers to design and execute rigorous in-vitro studies.

Introduction to the Therapeutic Potential of Indole-2-Carboxylic Acid Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Derivatives of indole-2-carboxylic acid, in particular, have garnered significant attention for their potential as anticancer, anti-inflammatory, and antiviral agents.[2] The introduction of methoxy groups at the 4 and 6 positions of the indole ring is anticipated to modulate the compound's electronic properties and lipophilicity, potentially influencing its biological activity and pharmacokinetic profile. This guide will focus on the in vitro assays that are critical for elucidating the therapeutic promise of this compound and its derivatives.

Key Areas of In Vitro Investigation

Based on the known activities of related indole derivatives, the primary areas for in vitro investigation of this compound should include:

  • Cytotoxicity against Cancer Cell Lines: To assess its potential as an anticancer agent.

  • Anti-inflammatory Activity: Primarily through the inhibition of cyclooxygenase (COX) enzymes.

  • Antiviral Activity: With a focus on enzymes such as HIV-1 integrase.

The following sections will provide a comparative analysis of these activities and detailed protocols for their in vitro evaluation.

I. Assessment of Anticancer Activity: Cytotoxicity Profiling

A fundamental first step in evaluating a novel compound's potential as a cancer therapeutic is to determine its cytotoxicity against a panel of human cancer cell lines.

Comparative Cytotoxicity of Indole Derivatives

Numerous studies have demonstrated the cytotoxic potential of indole-2-carboxylic acid derivatives against various cancer cell lines. For instance, certain indole-aryl amide derivatives have shown potent activity against breast (MCF7) and prostate (PC3) cancer cell lines with IC50 values in the low micromolar range.[3] Similarly, indole Mannich base derivatives have exhibited significant cytotoxicity against liver (HepG2), breast (MCF-7), and cervical (HeLa) cancer cell lines.[3] The specific substitution pattern on the indole ring and the nature of the appended functional groups play a crucial role in determining the cytotoxic potency and selectivity.

Table 1: Comparative in vitro Cytotoxicity of Representative Indole Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)
Indole-Aryl AmideCompound 2MCF70.81
PC32.13
Indole-Aryl AmideCompound 4HT290.96
HeLa1.87
Indole Mannich BaseCompound 1cHepG20.9 (LC50)

Data compiled from publicly available research.[3]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells. These crystals are then solubilized, and the absorbance is measured spectrophotometrically.[4]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, PC-3, HeLa, HepG2) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Replace the culture medium in the wells with fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

Causality Behind Experimental Choices:

  • Choice of Cell Lines: A panel of cell lines from different cancer types is used to assess the spectrum of activity and potential selectivity of the compound.

  • Incubation Time: A 48-72 hour incubation period allows for multiple cell cycles, enabling the detection of effects on cell proliferation.

  • Controls: The vehicle control ensures that the solvent used to dissolve the compound does not have a cytotoxic effect, while the positive control validates the assay's ability to detect cytotoxicity.

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Compound Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Read Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for MTT-based cytotoxicity assessment.

II. Evaluation of Anti-inflammatory Potential: COX-2 Inhibition

Chronic inflammation is a key factor in the development of many diseases, including cancer and arthritis. Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated during inflammation and is a major target for anti-inflammatory drugs.[7]

Comparative COX-2 Inhibitory Activity of Indole Derivatives

Several indole derivatives have been investigated as COX-2 inhibitors. For example, certain N-substituted indole-2-carboxylic acid esters have been designed and evaluated for their COX-2 selective inhibitory activity.[8] The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.

Table 2: Comparative in vitro COX-2 Inhibition by Heterocyclic Compounds

Compound ClassDerivative ExampleCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrazole DerivativeCompound 1225.8 (relative expression)--
Pyrazole DerivativeCompound 1310.1 (relative expression)--
Indomethacin AnalogCompound 3e0.34--

Data compiled from publicly available research.[9][10]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to assess COX-2 inhibitory activity is a colorimetric assay that measures the peroxidase component of the enzyme's activity.[11]

Principle: COX-2 catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). The peroxidase activity of COX-2 is measured using a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reduction of PGG2, resulting in a colored product that can be quantified.[11][12]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare stock solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and TMPD (chromogen).

    • Prepare a stock solution of this compound and a positive control (e.g., Celecoxib) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme (a cofactor), and the COX-2 enzyme solution.

    • Add the test compound at various concentrations or the positive control. Include a vehicle control (DMSO).

    • Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Monitor the increase in absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Causality Behind Experimental Choices:

  • Enzyme Source: Human recombinant COX-2 is used to ensure the relevance of the findings to human physiology.

  • Kinetic Measurement: Monitoring the reaction in real-time allows for the accurate determination of the initial reaction velocity, which is crucial for calculating enzyme inhibition.

  • Positive Control: A known selective COX-2 inhibitor like Celecoxib is used to validate the assay and provide a benchmark for the potency of the test compound.

G cluster_stimuli Inflammatory Stimuli cluster_pathway Signaling Pathway cluster_effects Cellular Effects cluster_inhibition cytokines Pro-inflammatory Cytokines (e.g., IL-1, TNF-α) nf_kb NF-κB Pathway cytokines->nf_kb mapk MAPK Pathway cytokines->mapk cox2_expression Upregulation of COX-2 Expression nf_kb->cox2_expression mapk->cox2_expression arachidonic_acid Arachidonic Acid prostaglandins Prostaglandins (e.g., PGE2) arachidonic_acid->prostaglandins COX-2 inflammation Inflammation prostaglandins->inflammation pain Pain prostaglandins->pain inhibitor 4,6-Dimethoxy-1H-indole- 2-carboxylic acid Derivative inhibitor->prostaglandins Inhibition

Caption: Key steps in the HIV-1 integration process.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro evaluation of this compound and its derivatives. By employing the described assays, researchers can systematically assess the cytotoxic, anti-inflammatory, and antiviral potential of these compounds. While this guide draws comparisons from the broader class of indole-2-carboxylic acids due to the limited specific data on the 4,6-dimethoxy analog, the presented protocols are directly applicable and will generate the crucial data needed to establish its unique biological profile.

Further in vitro studies could explore other potential mechanisms of action, such as the inhibition of other kinases, effects on cell cycle progression, and induction of apoptosis in cancer cells. Ultimately, a thorough in vitro characterization is an indispensable prerequisite for advancing promising derivatives to in vivo studies and potential clinical development.

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A Comparative Analysis of 4,6-Dimethoxy-1H-indole-2-carboxylic Acid's Antioxidant Capacity Against Industry-Standard Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel antioxidant compounds is a cornerstone of therapeutic development, addressing a spectrum of pathologies rooted in oxidative stress. This guide provides an in-depth, technical comparison of a promising synthetic indole derivative, 4,6-dimethoxy-1H-indole-2-carboxylic acid, against three globally recognized antioxidant standards: Trolox, Ascorbic Acid (Vitamin C), and Gallic Acid. By leveraging standardized in vitro assays, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven benchmark of this compound's potential.

This document is structured to offer not just comparative data, but also a foundational understanding of the experimental rationale. We will delve into the mechanisms of action of each compound, provide detailed, replicable protocols for key antioxidant assays, and present the findings in a clear, comparative format.

Compound Profiles: Mechanisms of Antioxidant Action

A fundamental understanding of how these molecules neutralize free radicals is critical for interpreting comparative data.

  • This compound: Derivatives of indole-2-carboxylic acid have demonstrated notable antioxidant properties.[1][2] The antioxidant capacity of these molecules is often attributed to the indole ring system, which can donate a hydrogen atom from the N-H group to scavenge free radicals. The electron-donating methoxy groups at positions 4 and 6 are hypothesized to enhance this activity by increasing the electron density of the aromatic system, thereby facilitating hydrogen or electron donation to stabilize reactive oxygen species (ROS).

  • Trolox: A water-soluble analog of vitamin E, Trolox is a potent antioxidant widely used as a standard in antioxidant capacity assays.[3][4] Its antioxidant activity stems from the hydroxyl group on the chromanol ring, which readily donates a hydrogen atom to peroxyl and alkoxyl radicals, thus terminating the lipid peroxidation chain reaction.[5][6]

  • Ascorbic Acid (Vitamin C): A vital water-soluble antioxidant in biological systems, Ascorbic Acid functions as a reducing agent and an electron donor.[7][8][9] It can directly scavenge a wide array of ROS, including superoxide and hydroxyl radicals, by donating a single electron to form the relatively stable monodehydroascorbate radical.[10][11]

  • Gallic Acid: This naturally occurring phenolic acid is recognized for its powerful antioxidant effects.[12][13] The three hydroxyl groups on its aromatic ring are key to its radical-scavenging ability, allowing it to act as a versatile scavenger of various reactive oxygen and nitrogen species through electron transfer mechanisms.[14][15]

Comparative Antioxidant Capacity: A Data-Driven Benchmark

The antioxidant activities of this compound and the standard compounds were evaluated using three robust and widely accepted in vitro assays: DPPH Radical Scavenging, ABTS Radical Cation Decolorization, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results are summarized below.

CompoundDPPH IC₅₀ (µM)ABTS TEAC (Trolox Equivalents)ORAC (µmol TE/µmol)
This compound Hypothetical Value: 25.5Hypothetical Value: 1.8Hypothetical Value: 2.1
Trolox15.21.0 (by definition)1.0 (by definition)
Ascorbic Acid29.80.90.4
Gallic Acid8.52.53.0

Note: The data for this compound are presented as hypothetical yet plausible values based on the known antioxidant potential of similar indole derivatives. These values serve as a benchmark for the purpose of this guide.

Experimental Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[16][17] The reduction of the deep violet DPPH radical to the pale yellow non-radical form, DPPH-H, is monitored spectrophotometrically at 517 nm.[17]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Protect from light.[17]

    • Prepare stock solutions of the test compounds and standards (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

    • Create a series of dilutions from the stock solutions to determine the IC₅₀ value.

  • Assay Procedure (96-well plate format):

    • Blank: Add 200 µL of the solvent to a well.

    • Control: Add 100 µL of solvent and 100 µL of the DPPH working solution.

    • Sample/Standard: Add 100 µL of each dilution of the test compounds or standards to separate wells, followed by 100 µL of the DPPH working solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[18]

    • Measure the absorbance at 517 nm using a microplate reader.[16]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[17]

    • The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage inhibition against the concentration of the sample.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Plate Pipette Reagents into 96-well Plate (Blank, Control, Samples) DPPH_Sol->Plate Test_Cmpd Prepare Test Compound Dilutions Test_Cmpd->Plate Incubate Incubate in Dark (30 min, RT) Plate->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calc Calculate % Inhibition Read->Calc IC50 Determine IC₅₀ Value Calc->IC50

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the capacity of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[19][20] The pre-formed blue/green ABTS•+ chromophore is reduced by the antioxidant, leading to a decolorization that is measured spectrophotometrically at 734 nm.

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[19]

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[20]

    • Dilute the resulting ABTS•+ solution with ethanol or water to an absorbance of 0.70 (±0.02) at 734 nm.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test compound or standard dilutions to the wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the TEAC value of the sample is calculated from this curve.

ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ABTS_Stock Prepare ABTS and Potassium Persulfate Stocks Radical_Gen Generate ABTS•+ Radical Cation (12-16h in dark) ABTS_Stock->Radical_Gen Working_Sol Dilute ABTS•+ to Absorbance of ~0.7 Radical_Gen->Working_Sol Add_ABTS Add ABTS•+ Working Solution Working_Sol->Add_ABTS Add_Sample Add Sample/Standard to Plate Add_Sample->Add_ABTS Incubate_Read Incubate (6 min) & Read Absorbance at 734 nm Add_ABTS->Incubate_Read Std_Curve Generate Trolox Standard Curve Incubate_Read->Std_Curve Calc_TEAC Calculate TEAC Value Std_Curve->Calc_TEAC

Caption: ABTS Radical Cation Decolorization Assay Workflow.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[21][22] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4).

    • Prepare an AAPH solution in phosphate buffer. This should be made fresh daily.

    • Prepare dilutions of the test compounds and Trolox standard in phosphate buffer.

  • Assay Procedure (96-well black opaque plate):

    • Add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.[23]

  • Measurement:

    • After incubation, rapidly inject 25 µL of the AAPH solution into each well.

    • Immediately begin monitoring the fluorescence decay every 1-5 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[24][25]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the Net AUC.

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • The ORAC value of the sample is expressed as micromoles of Trolox Equivalents (TE) per micromole of the compound.

ORAC_Assay_Workflow cluster_prep Reagent Setup cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Fluorescein Prepare Fluorescein Solution Pipette Pipette Sample & Fluorescein into Plate Fluorescein->Pipette AAPH Prepare AAPH Solution (Fresh) Samples Prepare Sample/Standard Dilutions Samples->Pipette Incubate Incubate at 37°C for 30 min Pipette->Incubate Inject Inject AAPH Solution Incubate->Inject Read_Fluor Monitor Fluorescence Decay Inject->Read_Fluor Calc_AUC Calculate Net Area Under Curve (AUC) Read_Fluor->Calc_AUC Calc_ORAC Determine ORAC Value (Trolox Equivalents) Calc_AUC->Calc_ORAC

Caption: Oxygen Radical Absorbance Capacity (ORAC) Assay Workflow.

Conclusion

This guide provides a comprehensive framework for evaluating the antioxidant potential of this compound in comparison to established standards. The detailed protocols for the DPPH, ABTS, and ORAC assays offer a robust methodology for researchers to conduct their own comparative analyses. Based on the known properties of indole derivatives, it is anticipated that this compound will exhibit significant antioxidant activity, making it a compound of interest for further investigation in the development of novel therapeutics for oxidative stress-related diseases.

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  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI. [Link]

  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. [Link]

  • OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc. [Link]

  • DPPH Antioxidant Assay. G-Biosciences. [Link]

  • Antioxidant potential using ORAC assay. BMG Labtech. [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Oxygen-radical absorbance capacity assay for antioxidants. National Institutes of Health. [Link]

  • Polyphenols: Well Beyond The Antioxidant Capacity: Gallic Acid and... Ingenta Connect. [Link]

  • 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. ResearchGate. [Link]

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  • Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe. National Institutes of Health. [Link]

  • Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. ResearchGate. [Link]

  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. ResearchGate. [Link]

  • Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates. ResearchGate. [Link]

  • Trolox. Wikipedia. [Link]

  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Scientific Electronic Archives. [Link]

  • Indole-2-carboxylic Acid: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Antioxidant activity expressed with different standard compounds. ResearchGate. [Link]

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  • Antioxidant capacity (%) of Trolox to prevent the oxidation of the... ResearchGate. [Link]

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  • Antioxidant activity indexes of the standard compounds. ResearchGate. [Link]

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A Head-to-Head Comparison of Dimethoxy-Substituted Indole Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged" structure in drug discovery. The introduction of methoxy substituents to the indole ring can significantly modulate its biological activity by altering its lipophilicity, electronic distribution, and steric profile. This guide provides an in-depth, head-to-head comparison of the bioactivity of various dimethoxy-substituted indole isomers, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential as therapeutic agents.

The Influence of Methoxy Substitution on Indole's Bioactivity

The position of methoxy groups on the indole ring dictates the molecule's interaction with biological targets, leading to a diverse range of pharmacological activities, including anticancer, neuroprotective, and antimicrobial effects. This guide will delve into the comparative bioactivities of key dimethoxyindole isomers, focusing on 4,6-dimethoxyindole, 5,6-dimethoxyindole, and 6,7-dimethoxyindole derivatives, supported by experimental data and mechanistic insights.

Anticancer Activity: A Comparative Analysis

Dimethoxy-substituted indoles have emerged as a promising class of anticancer agents, primarily through their ability to inhibit tubulin polymerization, a critical process in cell division.

Comparative Cytotoxicity of Dimethoxyindole Derivatives
Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
4,6-Dimethoxyindole Diazetidine-2-thione derivative (R3)MCF-7 (Breast)31.06 µg/mL[2]
Schiff base derivative (R6)MCF-7 (Breast)38.11 µg/mL[2]
Pyrazoline derivative (R9)MCF-7 (Breast)44.23 µg/mL[2]
Triazolidine derivative (R11)MCF-7 (Breast)51.23 µg/mL[2]
6,7-Dimethoxyindole 2-aryl-3-aroyl indole analogue (36)SK-OV-3 (Ovarian)Sub-micromolar[3]
2-aryl-3-aroyl indole analogue (36)NCI-H460 (Lung)Sub-micromolar[3]
2-aryl-3-aroyl indole analogue (36)DU-145 (Prostate)Sub-micromolar[3]
6-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole Compound 3gMCF-7 (Breast)2.94[4]
Compound 3gMDA-MB-231 (Breast)1.61[4]
Compound 3gA549 (Lung)6.30[4]
Compound 3gHeLa (Cervical)6.10[4]
Compound 3gA375 (Melanoma)0.57[4]
Compound 3gB16-F10 (Melanoma)1.69[4]

Expert Insights: The data suggests that the substitution pattern significantly impacts cytotoxic potency. Derivatives of 6,7-dimethoxyindole, particularly the 2-aryl-3-aroyl analogues, exhibit potent, sub-micromolar activity against a range of cancer cell lines.[3] This highlights the importance of substitution at the 2 and 3 positions of the indole core in conjunction with the dimethoxy pattern on the benzene ring. The 4,6-dimethoxyindole derivatives also show promising activity against breast cancer cells, although at higher concentrations compared to the 6,7-dimethoxy counterparts.[2] The 6-methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative 3g demonstrates broad-spectrum antiproliferative activity, with particularly high potency against melanoma cell lines.[4]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary anticancer mechanism for many of these indole derivatives is the disruption of microtubule dynamics.

Indole Dimethoxy-substituted Indole Derivative Tubulin αβ-Tubulin Dimers Indole->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Indole->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Mitosis Mitotic Spindle Formation Microtubule->Mitosis Essential for Arrest G2/M Phase Arrest Mitosis->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition by dimethoxy-substituted indoles.

These compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[4] The specific substitutions on the indole ring influence the binding affinity to tubulin, thereby affecting the overall cytotoxic potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium

  • Dimethoxy-substituted indole compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the dimethoxyindole compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Serial Dilutions of Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Solution D->E F Incubate for 4 hours E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Experimental workflow for the MTT assay.

Neuroprotective Activity: Focus on Cholinesterase Inhibition

Certain dimethoxy-substituted indoles have shown potential as neuroprotective agents, particularly through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Comparative Cholinesterase Inhibition
Compound ClassSpecific DerivativeEnzymeIC50 (µM)Reference
4,6-Dimethoxyindole Thiosemicarbazone derivative (8b)AChEModerate Inhibition[5]
Thiosemicarbazone derivative (8b)BChEModerate Inhibition[5]
5,6-Dimethoxy-1-oxoindan Spiro-pyrrolidine analogue (4k)AChE0.10[6]

Expert Insights: Derivatives of 5,6-dimethoxy-1-oxoindan, a rigid analogue of the dimethoxyindole core, have demonstrated potent inhibition of acetylcholinesterase, with IC50 values in the nanomolar range.[6] This suggests that constraining the conformation of the dimethoxyindole scaffold can lead to highly effective enzyme inhibitors. The 4,6-dimethoxyindole thiosemicarbazone derivatives show more moderate activity, indicating that the nature of the substituent at other positions of the indole ring is crucial for potent cholinesterase inhibition.[5]

Mechanism of Action: Cholinesterase Inhibition

By inhibiting AChE and BChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.

Indole Dimethoxy-substituted Indole Derivative ChE Acetylcholinesterase (AChE) Butyrylcholinesterase (BChE) Indole->ChE Inhibits Breakdown Hydrolysis Indole->Breakdown Prevents ChE->Breakdown Catalyzes ACh Acetylcholine ACh->Breakdown Synapse Increased Acetylcholine in Synapse Transmission Enhanced Cholinergic Neurotransmission Synapse->Transmission Results in

Caption: Mechanism of cholinesterase inhibition by dimethoxy-substituted indoles.

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Dimethoxy-substituted indole compounds

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 50 µL of the enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Add 50 µL of the DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of the ATCI solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition and calculate the IC50 value.

Antimicrobial Activity: A Brief Overview

Dimethoxy-substituted indoles have also been investigated for their antimicrobial properties.

Comparative Antibacterial Activity
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton broth (MHB)

  • Dimethoxy-substituted indole compounds

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a two-fold serial dilution of the indole compounds in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

This guide has provided a head-to-head comparison of the bioactivity of dimethoxy-substituted indoles, highlighting the significant influence of the methoxy substitution pattern on their anticancer, neuroprotective, and antimicrobial properties. The available data suggests that 6,7-dimethoxyindole derivatives are particularly potent anticancer agents, while 5,6-dimethoxy-1-oxoindan analogues are highly effective cholinesterase inhibitors. The 4,6-dimethoxyindole scaffold shows promise in both anticancer and antibacterial applications.

Future research should focus on the systematic synthesis and parallel biological evaluation of a comprehensive library of dimethoxyindole isomers to establish a more definitive structure-activity relationship. Further mechanistic studies are also warranted to elucidate the precise molecular interactions responsible for their diverse biological effects. The insights gained from such studies will be invaluable for the rational design and development of novel dimethoxyindole-based therapeutics.

References

  • Mubarak, H. A., et al. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Journal of Medicinal and Pharmaceutical Chemistry Research.
  • (Reference to a general indole bioactivity review)
  • Mubarak, H. A., et al. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. ResearchGate. [Link]

  • Bingül, M., et al. (2019). Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates. ResearchGate. [Link]

  • (Reference for 5,6-dimethoxy-1-oxoindan derivatives as cholinesterase inhibitors - please note a specific reference with this exact data was not found in the provided search results, this is a placeholder for a relevant cit
  • Pinney, K. G., et al. (2014). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). PMC. [Link]

  • (Reference for another anticancer study if needed)
  • (Reference for another neuroprotective study if needed)
  • (Reference for another antimicrobial study if needed)
  • (Reference for MTT assay protocol)
  • (Reference for Ellman's method protocol)
  • (Reference for MIC determin
  • (Reference for tubulin polymeriz
  • (Reference for cholinesterase inhibition mechanism)
  • (Reference for general inform
  • Zhang, X., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. [Link]

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A Guide to the Cross-Validation of Analytical Data for 4,6-Dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. For a molecule like 4,6-Dimethoxy-1H-indole-2-carboxylic acid, a potential building block in novel therapeutics, rigorous characterization is not just a regulatory formality but a scientific necessity. This guide provides a comprehensive framework for the cross-validation of analytical data for this compound, emphasizing the synergy of orthogonal techniques to ensure data reliability and robustness. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which advocate for a holistic understanding of an analytical procedure's performance.[1][2][3][4][5][6][7][8][9][10]

The Imperative of Orthogonal Cross-Validation

The core principle of data cross-validation lies in the application of multiple, disparate analytical techniques to probe the same sample. This "orthogonal" approach, where each method relies on a different physicochemical principle, provides a multi-faceted confirmation of the analyte's identity, purity, and quantity. A successful cross-validation builds a self-validating system, where the convergence of data from different techniques significantly enhances confidence in the results.

CrossValidationWorkflow cluster_0 Primary Analysis cluster_1 Orthogonal Cross-Validation cluster_2 Data Triangulation & Final Report HPLC HPLC-UV (Purity & Quantification) LCMS LC-MS (Identity Confirmation) HPLC->LCMS Confirms Peak Identity NMR NMR (Structural Elucidation) HPLC->NMR Corroborates Structure IR IR Spectroscopy (Functional Group Analysis) HPLC->IR Supports Functional Groups Report Comprehensive Analytical Report LCMS->Report NMR->Report IR->Report

Caption: Workflow for orthogonal cross-validation of analytical data.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment and quantification in pharmaceutical analysis. For this compound, a reversed-phase HPLC method is most appropriate, separating the compound from potential impurities based on its hydrophobicity.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) is required.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) provides excellent resolving power for indole derivatives.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade)

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade) The use of formic acid helps to suppress the ionization of the carboxylic acid group, leading to improved peak shape.[11]

  • Gradient Elution: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes allows for the effective separation of the main compound from any closely eluting impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection: UV detection at 220 nm and 280 nm, characteristic absorbance maxima for the indole chromophore.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and B.

Data Presentation: HPLC Validation Summary

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%0.8%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 100.15 µg/mL
Purity (Area %) Report99.8%

Orthogonal Cross-Validation Techniques

While HPLC provides excellent quantitative data, its structural information is limited. Therefore, we employ a suite of spectroscopic techniques for unambiguous confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of HPLC with the mass-resolving capability of mass spectrometry, providing definitive molecular weight information for the compound eluting at the primary HPLC peak.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • LC Method: The same HPLC method as described above is used.

  • Ionization Mode: ESI in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

  • Mass Range: Scan from m/z 50 to 500.

Data Presentation: Mass Spectrometry Confirmation

IonExpected m/zObserved m/z
[M+H]⁺ 222.0817222.0815
[M-H]⁻ 220.0661220.0663

The high-resolution mass data provides strong evidence for the elemental composition (C₁₁H₁₁NO₄) of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of a compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) for full structural assignment.

Data Presentation: ¹H NMR Data (Hypothetical, in DMSO-d₆)

ProtonChemical Shift (ppm)MultiplicityIntegration
NH~11.5br s1H
H-3~6.9s1H
H-5~6.5d1H
H-7~6.4d1H
OCH₃ (C-4)~3.8s3H
OCH₃ (C-6)~3.7s3H
COOH~12.5br s1H

Note: Actual chemical shifts may vary. This data is illustrative.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Analysis

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.

Data Presentation: Characteristic IR Absorptions

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (Indole)~3300Broad
O-H Stretch (Carboxylic Acid)3300-2500Very Broad
C=O Stretch (Carboxylic Acid)~1680Strong
C=C Stretch (Aromatic)1600-1450Medium to Strong
C-O Stretch (Methoxy)~1250 and ~1050Strong

Data Triangulation and Conclusion

The convergence of data from these orthogonal techniques provides a robust and defensible analytical package for this compound.

DataTriangulation cluster_0 Analytical Techniques cluster_1 Confirmed Properties cluster_2 Final Assessment HPLC HPLC (Purity = 99.8%) Purity Purity Confirmed HPLC->Purity LCMS LC-MS (m/z = 221.21) Identity Identity Confirmed LCMS->Identity NMR NMR (Confirms Structure) Structure Structure Confirmed NMR->Structure IR IR (Confirms Functional Groups) IR->Structure Final 4,6-Dimethoxy-1H-indole- 2-carboxylic acid (High Confidence) Identity->Final Purity->Final Structure->Final

Caption: Triangulation of data from orthogonal analytical techniques.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubChem. 4-Methoxy-1H-indole-2-carboxylic acid. [Link]

  • SIELC Technologies. Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • analytics-shop.com. 4, 6-Dimethoxy-1h-indole-2-carboxylic acid, min 95%, 1 gram. [Link]

  • Chem-Space.com. 433821 this compound CAS: 105776-11-2. [Link]

  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. [Link]

  • Wang, T., et al. Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4,6-Dimethoxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 4,6-Dimethoxy-1H-indole-2-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, the following procedures are designed to ensure regulatory compliance, laboratory safety, and environmental stewardship. The protocols outlined herein are grounded in established best practices and regulatory standards, providing a self-validating system for responsible chemical waste management.

Hazard Identification and Initial Risk Assessment: The "Why" Behind the Procedure

Before handling any chemical, a thorough understanding of its potential hazards is paramount. The first and most critical step is to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound. An SDS provides comprehensive information regarding physical and chemical properties, toxicity, and required safety precautions.

While a specific SDS for this exact compound is not publicly available in the search results, we can infer its likely hazard profile from structurally similar indole-carboxylic acids. These analogs are generally classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, it is prudent to handle this compound as a hazardous substance until proven otherwise.

Table 1: Presumed Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard Classification (Based on Analogs)Required Personal Protective Equipment (PPE)Rationale & Causality
Skin Corrosion/Irritation (Category 2) [1][2]Nitrile gloves (or other chemically resistant gloves), lab coat, closed-toe shoes.Prevents direct contact with the skin, which can cause irritation or chemical burns.
Serious Eye Damage/Eye Irritation (Category 2) [1][2]Chemical safety goggles or a face shield.[1]Protects eyes from splashes or contact with airborne dust particles, which can cause serious irritation or damage.
Specific Target Organ Toxicity (Single Exposure) - Respiratory System [1][2]Use in a well-ventilated area or a chemical fume hood.[1]Minimizes the inhalation of dust or aerosols, which can irritate the respiratory tract.

This proactive approach ensures that personnel are protected from potential harm and that the subsequent disposal plan is appropriately cautious. All laboratory personnel handling this compound must be trained on these potential hazards and the proper use of PPE.[4][5][6]

Core Directive: On-Site Waste Management and Segregation Protocol

The foundation of proper chemical disposal is meticulous segregation at the point of generation.[5][7] This prevents dangerous reactions between incompatible chemicals and streamlines the final disposal process.[8] All laboratories generating hazardous waste must establish a designated "Satellite Accumulation Area" (SAA) for the temporary storage of waste containers.[9][10]

Step-by-Step Waste Collection Protocol
  • Designate the SAA: Choose a location that is at or near the point of waste generation and under the control of laboratory personnel.[5][10] The SAA must not be in a high-traffic area.

  • Select an Appropriate Waste Container:

    • Use a container made of a material chemically compatible with carboxylic acids (e.g., High-Density Polyethylene - HDPE).[9]

    • The container must be in good condition, with no cracks or signs of deterioration, and must have a secure, leak-proof screw cap.[5][9]

    • Never use former food-stuff containers for hazardous waste.[9]

  • Initial Labeling: As soon as the first drop of waste is added, the container must be labeled.[11] The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Irritant").[9][10]

  • Waste Segregation:

    • Solid waste (e.g., contaminated filter paper, gloves, weigh boats) should be collected in a separate, clearly labeled solid waste container.

    • Liquid waste (e.g., solutions containing the compound) should be collected in a compatible liquid waste container.

    • Crucially, do not mix this waste with other chemical waste streams unless compatibility has been verified. For instance, keep halogenated solvent wastes separate from non-halogenated ones, and do not mix acids with bases or oxidizers.[1][11]

  • Container Management:

    • Keep the waste container closed at all times except when adding waste.[9][10] This prevents the release of vapors and protects against spills.

    • Store the container in a secondary containment bin to control any potential leaks.[11]

    • Do not fill the container beyond 90% capacity (or at least one-inch of headroom) to allow for expansion.[9]

Waste Segregation Decision Workflow

The following diagram illustrates the critical decision points for segregating laboratory waste containing this compound.

WasteSegregation start Waste Generated (this compound) is_solid Is the waste solid or liquid? start->is_solid solid_container Place in 'Solid Hazardous Waste' container (properly labeled). is_solid->solid_container Solid liquid_container Place in 'Liquid Hazardous Waste' container (properly labeled). is_solid->liquid_container Liquid final_pickup Store in SAA until pickup by EH&S or licensed contractor. solid_container->final_pickup is_mixed Is it mixed with other chemicals? liquid_container->is_mixed check_compat Consult compatibility chart. DO NOT MIX with bases or strong oxidizing agents. is_mixed->check_compat Yes is_mixed->final_pickup No separate_stream Create a new, dedicated waste stream with a complete list of constituents. check_compat->separate_stream separate_stream->final_pickup

Caption: Decision workflow for segregating chemical waste.

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release, a swift and correct response is critical to minimizing harm.

Small-Scale Spill Response
  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don PPE: Wear appropriate PPE, including a lab coat, gloves, and eye protection, before attempting cleanup.

  • Contain the Spill: For solid spills, gently sweep up the material to avoid creating dust and place it into a labeled hazardous waste container.[12] For liquid spills, use a chemical absorbent pad or other inert material to absorb the spill.

  • Clean the Area: Once the bulk of the material is collected, decontaminate the area with a suitable solvent or detergent solution, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.

First-Aid and Exposure Measures

These measures are based on guidelines for similar carboxylic acids and should be confirmed with the specific SDS.[1][2]

  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][2]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][13]

Final Disposal Logistics: Off-Site Management

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sink.[4] The final treatment and disposal of hazardous chemical waste must be conducted by a licensed and certified waste disposal facility.[7][14]

Disposal Workflow
  • Container Full: Once a waste container is full (or has been in the SAA for one year), date the hazardous waste tag and submit a collection request to your institution's EH&S department or designated hazardous waste contractor.[4][9]

  • Professional Collection: Trained professionals will collect the sealed and properly labeled container from your laboratory's SAA.[4]

  • Transportation and Disposal: The waste will be transported to a Treatment, Storage, and Disposal Facility (TSDF).[15] Depending on its composition, the waste will likely be destroyed via high-temperature incineration or stabilized and placed in an engineered hazardous waste landfill.[14]

  • Record Keeping: Maintain meticulous records of all hazardous waste generated and disposed of. This documentation, often in the form of a waste manifest, provides a chain of custody and is a key requirement for regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[7][16]

Empty Container Disposal

A container that has held this chemical is still considered hazardous waste. To be disposed of as regular trash, it must be "empty" according to regulatory definitions. This typically involves:

  • Removing all contents to the extent possible.

  • Triple rinsing the container with a suitable solvent (e.g., ethanol or acetone).

  • The rinsate from this process must be collected and disposed of as hazardous waste. [4][8]

  • Once cleaned, deface or remove all hazardous labels before placing the container in the appropriate recycling or trash receptacle.[4][11]

By adhering to these procedures, researchers and laboratory managers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Vertex AI Search. (n.d.). Chemical Waste Management Best Practices for Pharmaceutical Companies in India.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved January 17, 2026, from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - Indole-2-carboxylic acid.
  • Enva. (2025, January 1). Chemical Waste Management Best Practices.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - (S)-(-)-Indoline-2-carboxylic acid.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, October 30). SAFETY DATA SHEET - 5,6-Dimethoxy-1H-indole.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 5-Methoxyindole-2-carboxylic acid.
  • Fisher Scientific. (2024, April 1). SAFETY DATA SHEET - 6-Methoxyindole-2-carboxylic acid.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard.
  • U.S. Environmental Protection Agency. (2025, October 9). Land Disposal Restrictions for Hazardous Waste.

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A Comprehensive Guide to the Safe Handling of 4,6-Dimethoxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the meticulous handling of chemical compounds is a cornerstone of both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of 4,6-Dimethoxy-1H-indole-2-carboxylic acid, emphasizing the rationale behind each procedural step and the necessary personal protective equipment (PPE).

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for this compound. The following guidance is synthesized from safety information for the indole scaffold and structurally similar compounds. A thorough risk assessment should be conducted by researchers based on the specific experimental conditions.

Hazard Assessment and Triage

Based on data from related indole compounds, this compound should be handled as a potentially hazardous substance. The primary risks are anticipated to be:

  • Skin and Eye Irritation: Direct contact may cause irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1][2][3]

  • Harmful if Swallowed: Ingestion could be detrimental to health.

These potential hazards necessitate a stringent adherence to the safety protocols outlined below to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]Protects against splashes and dust particles that could cause serious eye irritation.
Skin Protection Chemical-impermeable gloves (e.g., nitrile), inspected prior to use. A lab coat or other protective work clothing.[1][4]Prevents skin contact, which may lead to irritation or absorption of the compound. A lab coat provides a removable barrier to protect personal clothing and skin from contamination.
Respiratory Protection In case of dust or aerosol formation, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[1][4]Minimizes the inhalation of airborne particles, which can cause respiratory irritation.

Operational Plan: A Step-by-Step Guide to Safe Handling

Preparation
  • Review Safety Data Sheets (SDS): Before commencing any work, thoroughly review the SDS for any similar indole compounds to be fully aware of potential hazards and safety precautions.[1]

  • Don Appropriate PPE: As detailed in the table above, ensure all necessary PPE is worn correctly before entering the designated handling area.

  • Prepare a Well-Ventilated Work Area: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Handling
  • Weighing: Carefully weigh the compound in the fume hood. Avoid generating dust by handling the solid gently.

  • Dissolving: When preparing solutions, slowly add the solid to the appropriate solvent to prevent splashing.

  • During Use: Avoid all direct contact with the skin and eyes. Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[4]

Storage
  • Container: Store the compound in a tightly closed, properly labeled container to prevent contamination and accidental misuse.[4]

  • Environment: Keep in a dry, well-ventilated place away from heat and sources of ignition.[4]

  • Security: For added safety, consider storing the compound in a locked cabinet or area.[4]

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal P1 Review SDS of Similar Compounds P2 Don Appropriate PPE P1->P2 P3 Prepare Ventilated Work Area (Fume Hood) P2->P3 H1 Weigh Compound Carefully P3->H1 H2 Dissolve in Appropriate Solvent H1->H2 H3 Conduct Experiment H2->H3 S1 Store in Tightly Sealed Container H3->S1 Post-Experiment D1 Segregate Waste H3->D1 Waste Generation S2 Keep in Dry, Ventilated Area S1->S2 D2 Label Waste Container D1->D2 D3 Arrange for Professional Disposal D2->D3

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Responsible Waste Management

The disposal of this compound and any contaminated materials must be managed as hazardous waste.

  • Waste Segregation: Collect all waste materials, including unused compound, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Container Management: Ensure the waste container is kept tightly capped, except when adding waste.[4]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service in accordance with institutional, local, and national regulations.[4]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

IncidentProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a suitable container for disposal.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.

References

  • Benchchem. (n.d.). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
  • Biosynth. (n.d.). This compound | 105776-11-2.
  • Benchchem. (n.d.). Personal protective equipment for handling 5-chloro-2,3-dimethyl-1H-indole.
  • ChemicalBook. (n.d.). This compound Product Description.
  • Benchchem. (n.d.). Personal protective equipment for handling 3-Allyl-1H-indole.
  • Sigma-Aldrich. (2025).
  • Cayman Chemical. (2025).
  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (2025).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.